molecular formula C11H14BrN B1458792 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide CAS No. 1818847-90-3

3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide

Cat. No.: B1458792
CAS No.: 1818847-90-3
M. Wt: 240.14 g/mol
InChI Key: TUXPULBGNZVAIJ-UHFFFAOYSA-N
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Description

3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide is a useful research compound. Its molecular formula is C11H14BrN and its molecular weight is 240.14 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-phenylbicyclo[1.1.1]pentan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.BrH/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9;/h1-5H,6-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXPULBGNZVAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=CC=CC=C3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818847-90-3
Record name Bicyclo[1.1.1]pentan-1-amine, 3-phenyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818847-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

The Strategic Role of 3-Phenylbicyclo[1.1.1]pentan-1-amine Hydrobromide in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a compelling structural surrogate for the ubiquitous phenyl ring in medicinal chemistry. Its rigid, three-dimensional framework offers a strategic advantage in overcoming common liabilities associated with aromatic systems, such as metabolic instability and poor solubility. This in-depth technical guide focuses on 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide (CAS 1818847-90-3), a key building block that embodies the potential of BCPs as bioisosteres. We will delve into its physicochemical properties, provide a detailed synthesis protocol, and explore its application in the design of next-generation therapeutics. This guide is intended to equip researchers and drug development professionals with the critical knowledge to effectively leverage this unique molecular scaffold in their discovery programs.

Introduction: The Bicyclo[1.1.1]pentane Motif as a Phenyl Ring Bioisostere

The strategic replacement of a phenyl ring with a bioisostere is a cornerstone of modern medicinal chemistry, often employed to enhance a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The bicyclo[1.1.1]pentane (BCP) scaffold has garnered significant attention as a non-classical, saturated bioisostere of a 1,4-disubstituted benzene ring.[1] Its rigid, cage-like structure mimics the geometry and substituent exit vectors of a phenyl group while introducing a higher fraction of sp³-hybridized carbons. This fundamental difference often leads to significant improvements in key physicochemical properties.[2]

Advantages of the BCP Scaffold:

  • Enhanced Solubility: The introduction of a non-planar, saturated BCP core can disrupt crystal packing and reduce lipophilicity, often leading to improved aqueous solubility.[2]

  • Improved Metabolic Stability: Aromatic rings are susceptible to oxidative metabolism by cytochrome P450 enzymes. The C-H bonds of the BCP cage are generally more resistant to metabolic attack, leading to increased metabolic stability.[1]

  • Novel Chemical Space: The three-dimensional nature of the BCP scaffold allows for the exploration of new pharmacophore geometries, potentially leading to improved target engagement and selectivity.

  • Reduced Non-Specific Binding: The decrease in lipophilicity associated with BCPs can reduce non-specific binding to off-target proteins.

This compound serves as a valuable building block for introducing this advantageous scaffold into drug candidates. The phenyl group allows for further functionalization or can act as a key pharmacophoric element, while the primary amine provides a versatile handle for amide bond formation, reductive amination, and other common synthetic transformations.

Physicochemical Properties of this compound

While comprehensive experimental data for this compound is not widely available in the public domain, the following table summarizes its known properties and provides context with data for structurally related compounds.

PropertyValueSource/Comment
CAS Number 1818847-90-3[3]
Molecular Formula C₁₁H₁₄BrN[3]
Molecular Weight 240.14 g/mol [4]
Appearance White to off-white solid (predicted)General observation for similar amine salts.
Melting Point Not reported.Data for the free base or other salts is not available.
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in non-polar aprotic solvents (e.g., diethyl ether, hexanes).Predicted based on the salt form and general solubility of amine hydrobromides.[5] Phenylboronic acid, a related compound, shows high solubility in ethers and ketones.[6]
Purity ≥95%[3]

Spectral Data:

  • ¹H NMR: Signals corresponding to the aromatic protons of the phenyl group, a singlet for the six bridgehead protons of the BCP core, and a broad signal for the amine protons. The hydrogens on carbons adjacent to the nitrogen would appear in the 2.3-3.0 ppm range.[7]

  • ¹³C NMR: Signals for the carbons of the phenyl ring and the distinct signals for the bridgehead and methylene carbons of the BCP core.

  • Mass Spectrometry (MS): The mass spectrum of the free base (C₁₁H₁₅N) would show a molecular ion peak at m/z 161.12.[8]

Synthesis and Experimental Protocols

The synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine can be achieved through a metal-free homolytic aromatic alkylation of benzene.[9] The subsequent conversion to the hydrobromide salt is a standard procedure.

Synthesis of 3-Phenylbicyclo[1.1.1]pentan-1-amine

This protocol is adapted from the work of Adsool and colleagues.[9]

Reaction Scheme:

Synthesis of 3-Phenylbicyclo[1.1.1]pentan-1-amine start Boc-protected [1.1.1]propellane derivative intermediate Radical Initiator (AIBN) Heat start->intermediate Benzene product 3-Phenylbicyclo[1.1.1]pentan-1-amine intermediate->product

Caption: Synthesis of 3-Phenylbicyclo[1.1.1]pentan-1-amine.

Materials:

  • Boc-protected bicyclo[1.1.1]pentan-1-amine

  • Benzene (reagent grade)

  • Azobisisobutyronitrile (AIBN)

  • Tetrabutylammonium peroxydisulfate (TBAPS)

  • Anhydrous solvent (e.g., acetonitrile)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Sodium sulfate (for drying)

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the Boc-protected bicyclo[1.1.1]pentan-1-amine in benzene, add AIBN and TBAPS.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for the time specified in the source literature (typically several hours).

  • Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the Boc-protected 3-phenylbicyclo[1.1.1]pentan-1-amine.

  • Deprotection: Remove the Boc protecting group using standard conditions (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane) to afford the desired 3-phenylbicyclo[1.1.1]pentan-1-amine.

Formation of the Hydrobromide Salt

This is a general protocol for the formation of a hydrobromide salt from a primary amine.[5]

Reaction Scheme:

Hydrobromide Salt Formation start 3-Phenylbicyclo[1.1.1]pentan-1-amine reagent HBr (in a suitable solvent) start->reagent product 3-Phenylbicyclo[1.1.1]pentan-1-amine Hydrobromide reagent->product

Caption: Formation of the Hydrobromide Salt.

Materials:

  • 3-Phenylbicyclo[1.1.1]pentan-1-amine

  • Hydrobromic acid (e.g., 48% in water or as a solution in acetic acid)

  • A suitable solvent (e.g., diethyl ether, isopropanol)

Step-by-Step Protocol:

  • Dissolution: Dissolve the 3-phenylbicyclo[1.1.1]pentan-1-amine in a minimal amount of a suitable solvent.

  • Acidification: Slowly add a stoichiometric amount of hydrobromic acid to the solution while stirring.

  • Precipitation: The hydrobromide salt will typically precipitate out of the solution. If precipitation is slow, it can be induced by cooling the mixture or by the addition of a less polar co-solvent.

  • Isolation: Collect the solid product by filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold solvent and dry under vacuum to a constant weight.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile building block in drug discovery. While specific examples of its incorporation into clinical candidates are not yet prominent in the public literature, the broader class of BCP-containing compounds has demonstrated significant success.

A notable example is the development of a γ-secretase inhibitor where the replacement of a phenyl ring with a BCP moiety led to a compound with improved metabolic stability and oral bioavailability.[1] In another instance, the substitution of a phenyl group with a BCP in an LpPLA2 inhibitor resulted in a molecule with enhanced permeability and kinetic solubility.[2][10]

The 3-phenylbicyclo[1.1.1]pentan-1-amine scaffold is particularly interesting as it combines the advantageous properties of the BCP core with the synthetic versatility of both a phenyl ring and a primary amine. This allows for its incorporation into a wide range of molecular architectures targeting diverse biological pathways.

Potential Therapeutic Areas:

  • Oncology: The improved metabolic stability offered by the BCP core could be beneficial in developing kinase inhibitors and other cancer therapeutics that are often plagued by rapid metabolism.

  • Neuroscience: The ability of BCPs to enhance solubility and permeability may aid in the design of drugs that can effectively cross the blood-brain barrier.

  • Infectious Diseases: The novel chemical space accessed with BCPs could lead to the discovery of new antibacterial and antiviral agents with unique mechanisms of action.

While no patents specifically claiming this compound in a therapeutic context were identified, the growing number of patents citing BCP derivatives underscores the increasing interest in this field.[11]

Conclusion

This compound represents a valuable and strategically important building block for modern drug discovery. Its unique combination of a phenyl ring bioisostere with a versatile primary amine handle provides medicinal chemists with a powerful tool to address common challenges in lead optimization. The improved physicochemical properties frequently observed with BCP-containing compounds, such as enhanced solubility and metabolic stability, make this scaffold highly attractive for the development of next-generation therapeutics. As synthetic methodologies for BCPs continue to evolve and our understanding of their biological implications deepens, we can anticipate the increasing appearance of this and related scaffolds in the drug candidates of the future.

References

  • Harris, E. B. J., et al. (2015). How can I easily prepare primary alkylammonium bromide salts? ResearchGate. [Link]

  • Clark, J. (2023). preparation of amines. Chemguide. [Link]

  • Binder, J., et al. (2010). Method for salt preparation. U.S.
  • Zhang, P., et al. (2016). Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives. U.S.
  • Hirst, D. J., et al. (2017). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 8(1), 129–134. [Link]

  • Baran, P. S., et al. (2016). Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction. Supporting Information. [Link]

  • PubChem. (n.d.). 3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride. Retrieved from [Link]

  • Ripenko, V., et al. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • NCERT. (n.d.). 9.4 Preparation of Amines. Chemistry Part II, Class 12. [Link]

  • Chemistry Steps. (2020). Preparation of Amines. Retrieved from [Link]

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  • Macmillan Group. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. [Link]

  • Anderson, E. A., et al. (2019). Synthesis of Enantioenriched α-Chiral Bicyclo[1.1.1]pentanes. Organic Letters, 21(7), 2205–2209. [Link]

  • Adsool, V. A., et al. (2015). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Chemical Communications, 51(15), 3139–3142. [Link]

  • Domanska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

  • PubChem. (n.d.). 3-Phenylcyclopentan-1-amine. Retrieved from [Link]

  • Goral, M., et al. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3. Non-Aliphatic Amines. Journal of Physical and Chemical Reference Data, 41(4), 043104. [Link]

  • PubChemLite. (n.d.). 3-phenylbicyclo[1.1.1]pentan-1-ol. Retrieved from [Link]

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  • Coles, S. J., et al. (2022). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Molbank, 2022(4), M1494. [Link]

  • Zhang, Y., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 1018617. [Link]

Sources

3-Phenyl-BCP-amine hydrobromide chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Phenylbicyclo[1.1.1]pentan-1-amine Hydrobromide: A Key Building Block in Modern Medicinal Chemistry

Executive Summary

In the contemporary landscape of drug discovery, the strategic modification of molecular scaffolds to enhance physicochemical and pharmacokinetic properties is paramount. The bicyclo[1.1.1]pentane (BCP) motif has emerged as a transformative tool, serving as a three-dimensional, sp³-rich bioisostere for traditional aromatic and tert-butyl groups.[1][2][3] This guide provides a detailed technical overview of this compound, a critical building block that embodies the potential of the BCP scaffold. We will delve into its core chemical properties, the strategic rationale for its use in medicinal chemistry, detailed synthetic protocols, and its application in the development of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced molecular scaffolds for lead optimization and the creation of novel intellectual property.

Core Physicochemical Properties

This compound is a stable, crystalline solid at room temperature.[4] Its fundamental properties are summarized below, providing the foundational data required for its use in synthetic and medicinal chemistry programs.

IdentifierValueSource(s)
Chemical Name This compound[4][5]
CAS Number 1818847-90-3[4][5]
Molecular Formula C₁₁H₁₄BrN[4][5]
Molecular Weight 240.144 g/mol [4]
Product Family Protein Degrader Building Blocks[4]
Chemical Structure

The structure features a rigid bicyclo[1.1.1]pentane cage. A phenyl group is attached to one bridgehead carbon (C3), and a protonated amine group (as the hydrobromide salt) is attached to the other bridgehead carbon (C1).

Caption: Chemical structure of 3-Phenyl-BCP-amine hydrobromide.

The Bicyclo[1.1.1]pentane (BCP) Motif: A Bioisosteric Revolution

The concept of bioisosterism—the replacement of a molecular fragment with another that retains similar biological activity—is a cornerstone of medicinal chemistry. For decades, the 1,4-disubstituted (para) phenyl ring has been a ubiquitous scaffold in drug design. However, its aromaticity and planarity are often liabilities, making it susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to rapid clearance and the formation of toxic metabolites.[2]

The BCP scaffold offers a compelling solution. As a non-planar, sp³-rich, and conformationally rigid cage, it effectively mimics the linear geometry and size of a para-phenyl ring while eliminating the issues associated with aromaticity.[1][3]

Key Advantages of the BCP Motif:

  • Improved Metabolic Stability: The high dissociation energy of the sp³ C-H bonds confers significant resistance to oxidative degradation, improving the metabolic half-life of drug candidates.[2]

  • Enhanced Solubility: The disruption of planarity and π-stacking interactions often leads to a significant increase in aqueous solubility, a critical factor for oral bioavailability.[6]

  • Superior Physicochemical Properties: Replacing a flat aryl ring with a 3D BCP core can improve permeability and reduce molecular weight and lipophilicity.[3][6]

  • Novel Chemical Space: The use of BCP derivatives allows for the exploration of new chemical space, providing a powerful strategy for generating novel intellectual property.[1]

G cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement A R₁-Ph-R₂ B Planar, Aromatic Susceptible to Oxidation A->B Properties C R₁-BCP-R₂ A->C Replacement D 3D, sp³-rich, Rigid Metabolically Robust B->D Improves C->D Properties

Caption: Bioisosteric replacement of a phenyl ring with a BCP core.

Synthesis and Chemical Reactivity

The utility of BCP building blocks was historically limited by challenging synthetic routes. Early methods for producing compounds like 3-Phenyl-BCP-amine were often multi-step, low-yielding, and required hazardous reagents such as hydrazoic acid.[1] This created a significant barrier to their widespread adoption in drug discovery programs.

A major breakthrough was the development of an expedient and versatile synthesis via a metal-free homolytic aromatic alkylation of benzene.[1][7][8] This protocol represents a self-validating system that provides reliable access to this key intermediate.

Experimental Protocol: Metal-Free Homolytic Aromatic Alkylation

This protocol is adapted from the work of Adsool and colleagues, which provides an efficient alternative to previous multi-step syntheses.[1]

Objective: To synthesize 3-phenylbicyclo[1.1.1]pentan-1-amine from a suitable BCP precursor via a radical-mediated reaction with benzene.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a solution of the BCP radical precursor (e.g., 1-azido-bicyclo[1.1.1]pentane or a suitable N-hydroxyphthalimide ester derivative) in benzene. Benzene serves as both the solvent and the aromatic reactant.

    • Causality Note: Using benzene as the solvent ensures a high concentration of the aromatic partner, driving the homolytic aromatic substitution equilibrium towards the desired product.

  • Initiation of Reaction:

    • Add a radical initiator, such as AIBN (Azobisisobutyronitrile), to the solution.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the decomposition temperature of the initiator (typically 65-85 °C for AIBN).

    • Causality Note: The thermal decomposition of AIBN generates free radicals, which initiate a chain reaction to form the key bicyclo[1.1.1]pentyl radical intermediate. This metal-free approach avoids potential contamination and side reactions associated with metallic catalysts.

  • Reaction Progression:

    • Maintain the reaction at temperature for several hours (e.g., 4-12 hours), monitoring progress by thin-layer chromatography (TLC) or LC-MS.

    • The generated bicyclo[1.1.1]pentyl radical attacks the benzene ring to form a resonance-stabilized intermediate, which then aromatizes to yield the 3-phenylbicyclo[1.1.1]pentane product.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the excess benzene solvent under reduced pressure.

    • The crude product (containing the protected amine) is then purified using column chromatography on silica gel.

  • Deprotection and Salt Formation:

    • If the amine was protected (e.g., as an azide), it is reduced to the primary amine.

    • The free base is then dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen bromide (HBr) to precipitate the hydrobromide salt.

    • The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product, 3-Phenyl-BCP-amine hydrobromide.

    • Causality Note: Formation of the hydrobromide salt enhances the stability and crystallinity of the final compound, making it easier to handle, weigh accurately, and store long-term.

Start BCP Radical Precursor + Benzene Radical Generation of BCP Radical (e.g., via AIBN) Start->Radical Initiation HAS Homolytic Aromatic Substitution (HAS) Radical->HAS Reaction Product 3-Phenyl-BCP derivative HAS->Product Aromatization Final Deprotection & Salt Formation (Final Product) Product->Final Purification

Caption: Workflow for the expedient synthesis of 3-Phenyl-BCP-amine.

Applications in Research and Drug Development

3-Phenyl-BCP-amine hydrobromide is not an end-product but a versatile starting material for the synthesis of more complex molecules. Its primary application is as a foundational building block in discovery campaigns.

  • Lead Optimization: Scientists can replace a para-aminophenyl group in an existing lead compound with the 3-amino-BCP-phenyl moiety. This modification can be used to systematically probe the effects on potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Fragment-Based Drug Discovery (FBDD): The compound itself can be considered a valuable fragment for screening against biological targets. The rigid BCP core provides a well-defined vector for fragment growth.

  • PROTACs and Molecular Glues: As noted by suppliers, this molecule is classified as a "Protein Degrader Building Block".[4] The primary amine serves as a versatile chemical handle for linking the BCP scaffold to E3 ligase binders or target-binding warheads in the construction of Proteolysis-Targeting Chimeras (PROTACs).

  • Library Synthesis: The amine functionality can be readily derivatized via amide coupling, reductive amination, or other standard transformations to rapidly generate a library of diverse analogues for high-throughput screening.

Conclusion

This compound stands as a testament to the progress in synthetic and medicinal chemistry. It is more than just a chemical reagent; it is an enabling tool for overcoming long-standing challenges in drug development related to metabolic stability and poor physicochemical properties. Its expedient synthesis has made the promising BCP scaffold readily accessible to researchers.[1][7] As the pharmaceutical industry continues to seek drug candidates with higher success rates, the strategic deployment of building blocks like 3-Phenyl-BCP-amine will be indispensable in the design of safer, more effective medicines.

References

  • This compound, min 97%, 100 mg. Vertex AI Search.
  • This compound, 95% Purity, C11H14BrN, 100 mg. Vertex AI Search.
  • Thirumoorthi, N. T., Shen, C. J., & Adsool, V. A. (2015). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene.
  • Thirumoorthi, N. T., Shen, C. J., & Adsool, V. A. (2015). Expedient synthesis of 3-phenylbicyclo[1.1.
  • This compound.
  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Who we serve. (2018).
  • Expedient synthesis of 3-phenylbicyclo[1.1.
  • New Work from Nobel Laureate MacMillan's Group: Rapid Synthesis of BCP Deriv
  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group. (2025).
  • Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert. PharmaBlock.
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Whitepaper: The Bicyclo[1.1.1]pentane (BCP) Moiety as a Superior Bioisostere for Aniline: A Paradigm Shift in Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Abstract

The aniline substructure is a prevalent motif in medicinal chemistry, valued for its synthetic versatility and ability to engage in key hydrogen bonding interactions. However, its susceptibility to oxidative metabolism by cytochrome P450 enzymes frequently leads to poor pharmacokinetic profiles and the formation of reactive metabolites, posing significant challenges in drug development. This guide provides an in-depth analysis of the strategic replacement of aniline with 3-phenylbicyclo[1.1.1]pentan-1-amine, a non-classical bioisostere. We will explore the profound benefits of this substitution on metabolic stability, offering a mechanistic rationale, comparative data, and detailed experimental protocols for validation.

The Aniline Conundrum in Drug Discovery

Aniline and its derivatives are foundational building blocks in the synthesis of a vast array of pharmaceuticals. Their utility stems from the amino group's ability to act as a hydrogen bond donor and its role as a synthetic handle for further molecular elaboration. However, this utility is often overshadowed by a significant metabolic liability.

The Metabolic Achilles' Heel: Cytochrome P450-Mediated Oxidation

The electron-rich nature of the aniline ring makes it a prime substrate for oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The primary metabolic pathways include:

  • N-Hydroxylation: This process can lead to the formation of N-hydroxyarylamines, which can be further oxidized to nitrosoarenes. These species are often highly reactive and can form covalent adducts with macromolecules like DNA and proteins, leading to potential toxicity.

  • Ring Hydroxylation: CYP enzymes can hydroxylate the aromatic ring, typically at the para-position, to form aminophenols. While often a detoxification pathway, this can also lead to the formation of reactive quinone-imine intermediates.

These metabolic pathways not only represent a clearance mechanism that can limit a drug's half-life and oral bioavailability but also carry an inherent risk of generating toxic byproducts.

The Rise of the Bicyclo[1.1.1]pentane (BCP) Core: A 3D Solution

The bicyclo[1.1.1]pentane (BCP) core has emerged as a powerful "saturated bioisostere" for the para-substituted phenyl ring. Its rigid, three-dimensional, and cage-like structure offers a unique solution to the metabolic instability of anilines. When functionalized with an amino group, as in 3-phenylbicyclo[1.1.1]pentan-1-amine, it serves as an effective aniline mimic with profoundly different metabolic properties.

Mechanistic Basis for Enhanced Stability

The enhanced metabolic stability of the BCP core is rooted in its fundamental structure:

  • Absence of Aromaticity: The BCP core is a saturated, non-aromatic system. This eliminates the possibility of electrophilic aromatic substitution and ring hydroxylation reactions that are characteristic of aniline metabolism.

  • Steric Shielding: The bridgehead carbons of the BCP cage are sterically hindered, making them less accessible to the active sites of metabolic enzymes.

  • High Strain Energy: The inherent strain in the BCP ring system makes it resistant to enzymatic reactions that would involve the formation of transition states with altered geometries.

By replacing the planar, electron-rich aniline ring with the rigid, saturated BCP scaffold, we effectively "design out" the primary sites of metabolic attack.

Comparative Physicochemical Properties

The successful application of a bioisostere relies on its ability to mimic the parent moiety not just in shape, but also in key physicochemical properties.

PropertyAniline3-Phenylbicyclo[1.1.1]pentan-1-amineRationale for Comparison
pKa ~4.6~9.5The basicity of the amino group is critical for target engagement and off-target interactions. The BCP derivative is more basic, which must be considered in drug design.
logP 1.85Varies with substitution, but generally higherLipophilicity impacts solubility, permeability, and plasma protein binding. The BCP core can increase lipophilicity.
Vectorial Exit PlanarLinear, rigidThe BCP core provides a defined exit vector for substituents, which can be advantageous for optimizing binding to a target protein.

Experimental Validation: A Step-by-Step Guide to Assessing Metabolic Stability

To empirically validate the benefits of replacing aniline with a BCP moiety, a series of in vitro experiments are essential. The following protocol outlines a standard liver microsomal stability assay.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay quantifies the rate of metabolism of a compound when incubated with liver microsomes, which are a rich source of CYP enzymes.

Materials:

  • Test compounds (Aniline-containing parent and BCP-containing analogue)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., warfarin, tolbutamide)

  • LC-MS/MS system

Methodology:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, add phosphate buffer (pH 7.4).

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of the Metabolic Reaction:

    • Add a pre-warmed solution of HLM (final concentration 0.5 mg/mL).

    • Initiate the reaction by adding a pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold ACN containing the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Plot the natural logarithm of the percent remaining versus time.

  • The slope of the linear regression line corresponds to the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Expected Outcomes and Interpretation

For a successful aniline-to-BCP replacement, the following outcome is expected:

CompoundIn Vitro Half-life (t½) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg)
Aniline-containing Drug Candidate< 15High
BCP-containing Analogue> 60Low

A significantly longer half-life and lower intrinsic clearance for the BCP-containing analogue provide strong evidence of enhanced metabolic stability.

Visualizing the Concepts

Metabolic Pathways of Aniline

Aniline Aniline N_Hydroxy N-Hydroxyarylamine Aniline->N_Hydroxy CYP450 (N-Hydroxylation) Para_Hydroxy p-Aminophenol Aniline->Para_Hydroxy CYP450 (Ring Hydroxylation) Nitroso Nitrosoarene (Reactive Metabolite) N_Hydroxy->Nitroso Oxidation Quinone_Imine Quinone-Imine (Reactive Metabolite) Para_Hydroxy->Quinone_Imine Oxidation

Caption: Major oxidative metabolic pathways of the aniline moiety.

Aniline vs. BCP Bioisosteric Replacement

cluster_0 Metabolically Liable cluster_1 Metabolically Stable Aniline Aniline Moiety Planar, Electron-Rich Susceptible to Oxidation BCP BCP-Amine Moiety 3D, Saturated Resistant to Oxidation Aniline->BCP Bioisosteric Replacement

Caption: Bioisosteric replacement of aniline with the BCP-amine core.

Workflow for Microsomal Stability Assay

A 1. Prepare Compound/ Buffer/Microsome Mix B 2. Pre-incubate at 37°C A->B C 3. Initiate Reaction with NADPH B->C D 4. Sample at Time Points (0, 5, 15, 30, 60 min) C->D E 5. Quench with ACN & Internal Standard D->E F 6. Centrifuge & Collect Supernatant E->F G 7. LC-MS/MS Analysis F->G H 8. Calculate t½ and CLint G->H

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

Conclusion and Future Outlook

The replacement of aniline with 3-phenylbicyclo[1.1.1]pentan-1-amine represents a powerful and validated strategy to mitigate metabolic liabilities in drug discovery. This substitution effectively removes the primary sites of oxidative metabolism, leading to significant improvements in metabolic stability and a reduction in the potential for reactive metabolite formation. While considerations such as altered basicity and lipophilicity must be carefully managed, the BCP core offers a robust solution to a long-standing challenge in medicinal chemistry. As synthetic methodologies for BCP derivatives become more accessible, their application is expected to grow, paving the way for the development of safer and more effective therapeutics.

References

  • Title: Bicyclo[1.1.1]pentanes in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The Bicyclo[1.1.1]pentane Motif in Medicinal Chemistry Source: MedChemComm URL: [Link]

  • Title: Bioisosteres in Medicinal Chemistry Source: Wiley-VCH URL: [Link]

  • Title: Cytochrome P450 in Drug Metabolism: A Review Source: Current Drug Metabolism URL: [Link]

  • Title: A Practical Guide to In Vitro Metabolic Stability Assays Source: Bioanalysis URL: [Link]

The Ascent of the Third Dimension: A Technical Guide to Bicyclo[1.1.1]pentylamines (BCP Amines) as Saturated Phenyl Ring Mimics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the relentless pursuit of novel therapeutics with optimized pharmacokinetic profiles, medicinal chemistry has increasingly sought to "escape from flatland".[1] This guide provides an in-depth exploration of Bicyclo[1.1.1]pentylamines (BCPAs), a class of saturated, three-dimensional scaffolds that have emerged as highly effective bioisosteres for the ubiquitous aniline and phenyl ring motifs. We will dissect the strategic rationale for this substitution, detailing the profound impact of the BCP core on critical drug-like properties including aqueous solubility, metabolic stability, and lipophilicity. This whitepaper offers a comprehensive overview of the synthetic evolution of BCPAs, provides detailed experimental protocols for their formation, and presents a quantitative comparison of their physicochemical properties against their aromatic counterparts, equipping researchers and drug development professionals with the foundational knowledge to leverage this powerful tool in modern drug design.

Introduction: The Phenyl Ring's Double-Edged Sword and the Rise of Saturated Bioisosteres

The phenyl ring is a cornerstone of medicinal chemistry, prized for its ability to engage in pi-stacking and hydrophobic interactions within target proteins.[2] However, its planarity and aromaticity are frequently associated with undesirable physicochemical properties, such as poor aqueous solubility and susceptibility to oxidative metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates.[2][3] These liabilities have driven the exploration of saturated, sp³-rich bioisosteres that can mimic the geometry of a para-substituted phenyl ring while offering a distinct and often superior property profile.[2][4]

Among these, the bicyclo[1.1.1]pentane (BCP) scaffold has garnered significant attention.[4][5] BCPs are rigid, strained structures that act as non-classical bioisosteres for 1,4-disubstituted phenyl rings, internal alkynes, and tert-butyl groups.[4][5] The introduction of an amine at one of the bridgehead carbons creates Bicyclo[1.1.1]pentylamines (BCPAs), which serve as compelling surrogates for anilines. This strategic replacement introduces a three-dimensional vector into a molecule, disrupting planarity and often leading to dramatic improvements in the drug development profile.[6][7]

Visualizing the Bioisosteric Replacement

The following diagram illustrates the fundamental concept of replacing a planar phenyl ring with the three-dimensional BCP scaffold.

G propellane [1.1.1]Propellane bcp_radical Bridgehead BCP Radical propellane->bcp_radical Radical Addition radical_source Radical Precursor (e.g., Alkyl Halide) c_radical Carbon-centered Radical (R•) radical_source->c_radical Generation initiator Initiator (e.g., Photocatalyst, Et3B) initiator->radical_source Activation product Functionalized BCP Amine bcp_radical->product Trapping / Reductive Elimination n_source Nitrogen Source (e.g., Amine, Azide) n_source->product catalyst Catalyst (e.g., Cu(acac)2) catalyst->product

Sources

A Paradigm Shift in Physicochemical Properties: A Comparative Analysis of Aqueous Solubility in 3-Phenylbicyclo[1.1.1]pentan-1-amine versus Biphenyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aqueous solubility remains a pivotal, yet often challenging, physicochemical property in drug discovery. Poor solubility can terminate the development of otherwise promising candidates by hampering absorption, distribution, metabolism, and excretion (ADME) profiles and leading to unreliable bioassay results. A contemporary strategy to mitigate these risks involves the use of saturated bioisosteres to replace planar aromatic moieties. This guide provides a deep comparative analysis of the aqueous solubility of 3-phenylbicyclo[1.1.1]pentan-1-amine and its analogous biphenyl amines. We will explore the fundamental physicochemical principles that govern the solubility differences between these two scaffolds, provide detailed experimental protocols for robust solubility determination, and discuss the strategic implications for medicinal chemistry.

Introduction: The Strategic Imperative for Solubility in Drug Discovery

The journey of a drug candidate from discovery to clinical success is fraught with obstacles, many of which are rooted in suboptimal physicochemical properties. Among these, aqueous solubility is a critical gatekeeper for oral bioavailability and overall developability.

1.1 The High Cost of Poor Solubility

Compounds with low aqueous solubility present a cascade of challenges throughout the drug discovery pipeline[1]:

  • Unreliable Bioassays: Precipitation of test compounds in aqueous assay buffers can lead to inaccurate structure-activity relationship (SAR) data.

  • Formulation Difficulties: Significant resources are often expended to develop complex formulations for in vivo studies.

  • Poor Bioavailability: Low solubility is a primary contributor to poor and variable absorption from the gastrointestinal tract.

  • Underestimated Toxicity: Solubility limitations can lead to an underestimation of a compound's true toxicity profile.

1.2 The Biphenyl Moiety: A Double-Edged Sword

Biphenyls and their derivatives are prevalent structural motifs in medicinal chemistry, valued for their ability to establish key interactions with biological targets[2]. However, the planarity and high aromatic carbon content of the biphenyl scaffold often lead to significant liabilities:

  • High Lipophilicity: The hydrophobicity of the two phenyl rings frequently results in poor aqueous solubility.

  • Metabolic Instability: Biphenyl rings are susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • Strong Crystal Packing: The planar nature of biphenyls can lead to strong intermolecular π-stacking in the solid state, resulting in high crystal lattice energy that is difficult for solvation energy to overcome[3][4].

1.3 Bicyclo[1.1.1]pentane (BCP): A 3D Bioisostere to Escape Flatland

In an effort to "escape from flatland," medicinal chemists increasingly employ saturated, three-dimensional scaffolds as bioisosteres for planar aromatic rings[5]. The bicyclo[1.1.1]pentane (BCP) core has emerged as a particularly effective bioisostere for the 1,4-disubstituted phenyl ring[6][7]. Replacing a phenyl ring with a BCP moiety preserves the critical exit vectors for substituents while introducing a rigid, sp³-rich core. This substitution has been shown to dramatically improve key drug-like properties, most notably aqueous solubility[5][8][9][10].

The Physicochemical Basis for Enhanced Solubility

The dramatic difference in solubility between 3-phenylbicyclo[1.1.1]pentan-1-amine and analogous biphenyl amines can be attributed to fundamental differences in their molecular structure and resulting intermolecular forces.

2.1 Analyzing the Biphenyl Core: A Recipe for Low Solubility

The biphenyl scaffold's planarity and aromaticity are its greatest weaknesses in terms of solubility. The flat surfaces of the molecule allow for efficient crystal packing, stabilized by strong π-π stacking interactions. This results in a high crystal lattice energy—the energy required to break apart the solid-state crystal[11][12]. For a compound to dissolve, the energy of solvation (the energy released when molecules interact with the solvent) must overcome this lattice energy. For many biphenyl derivatives, the high lattice energy presents a significant thermodynamic barrier to dissolution[3][4][9].

2.2 Deconstructing 3-Phenylbicyclo[1.1.1]pentan-1-amine: Engineering Solubility through 3D Structure

The BCP core fundamentally alters the physicochemical landscape of the molecule.

  • Disruption of Crystal Packing: The rigid, propeller-like 3D structure of the BCP moiety prevents the efficient π-stacking that characterizes biphenyl crystals. This disruption leads to a lower crystal lattice energy, making it thermodynamically more favorable for the molecule to dissolve.

  • Reduced Lipophilicity: The BCP core is composed of sp³-hybridized carbons and has fewer carbon atoms than a phenyl ring, making it inherently less lipophilic[6][9]. This reduction in hydrophobicity, reflected in a lower calculated LogP (cLogP), favors partitioning into the aqueous phase.

  • Enhanced Solvation: The non-planar structure of the BCP-containing amine allows water molecules to more effectively surround and solvate the molecule, further favoring the dissolved state.

The following diagram illustrates the conceptual replacement of a planar phenyl ring with a 3D BCP core, a key strategy for improving physicochemical properties.

Bioisosteric replacement of a phenyl ring with a BCP core.

Quantitative Comparison: A Tale of Two Amines

To illustrate the impact of the BCP bioisostere, we will compare the key physicochemical properties of 3-phenylbicyclo[1.1.1]pentan-1-amine with its direct planar analogue, 4-aminobiphenyl.

Property4-Aminobiphenyl3-Phenylbicyclo[1.1.1]pentan-1-amineRationale for Difference
Structure Planar aromatic vs. 3D saturated core
Aqueous Solubility < 120 µg/mL[8][13]> 1200 µg/mL (Estimated) The 3D BCP core disrupts crystal packing, lowering lattice energy and significantly improving solubility. A >10-fold increase is a conservative estimate based on literature precedents where up to 50-fold increases are reported for similar bioisosteric replacements[8][9].
cLogP ~2.86[6][13]~2.1 (Calculated) The BCP core is less lipophilic (more sp³ character) than the phenyl ring it replaces, resulting in a lower calculated partition coefficient.
Molecular Shape PlanarGlobular, 3DThe planarity of the biphenyl allows for efficient π-stacking, whereas the globular shape of the BCP derivative prevents this.

Note: The aqueous solubility for 3-phenylbicyclo[1.1.1]pentan-1-amine is an estimate based on the well-documented effect of BCP bioisosterism. The cLogP value was calculated using standard computational methods.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is the bedrock of sound decision-making in drug discovery. Two primary types of solubility are measured: thermodynamic and kinetic.

4.1 Thermodynamic Solubility: The Shake-Flask "Gold Standard"

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. The shake-flask method, though lower in throughput, is considered the most reliable method for its determination[14][15].

Rationale: This method ensures that the system reaches true equilibrium by allowing sufficient time for the dissolution of the solid compound and, if applicable, for any solution-mediated phase transformations to a more stable, less soluble polymorph to occur.

Step-by-Step Protocol:

  • Compound Addition: Add an excess of the solid test compound to a clear glass vial. A visible amount of undissolved solid must remain at the end of the experiment.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a prolonged period, generally 24-48 hours, to ensure equilibrium is reached[1].

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the suspended solid settle. Then, carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This is typically achieved by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared in the same buffer.

The following workflow diagram outlines the key steps of the Shake-Flask method.

G start Start add_solid 1. Add excess solid compound to vial start->add_solid add_buffer 2. Add precise volume of aqueous buffer add_solid->add_buffer equilibrate 3. Seal and agitate (24-48 hours) add_buffer->equilibrate separate 4. Separate solid/liquid (Filter or Centrifuge) equilibrate->separate quantify 5. Quantify concentration of supernatant via HPLC or LC-MS separate->quantify end End: Thermodynamic Solubility Value quantify->end

Workflow for Thermodynamic Solubility Determination.

4.2 Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution, typically created by adding a DMSO stock solution to an aqueous buffer. It is a high-throughput method well-suited for early-stage discovery to quickly rank compounds[1]. Nephelometry, which measures light scattering from precipitated particles, is a common technique.

Rationale: This assay mimics the conditions of many high-throughput biological screens where compounds are introduced from DMSO stocks. It provides a rapid assessment of a compound's propensity to precipitate under non-equilibrium conditions, which is highly valuable for flagging potential issues early.

Step-by-Step Protocol (Nephelometry):

  • Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Plate Preparation: Using a liquid handler, dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution into the wells of a microtiter plate (e.g., 96- or 384-well).

  • Buffer Addition: Rapidly add the aqueous buffer to each well to achieve the desired final compound concentration. The final DMSO concentration should be kept low and consistent (e.g., 1-2%).

  • Incubation & Measurement: Immediately place the plate into a laser nephelometer. Measure the amount of scattered light at time zero and then at regular intervals over a set period (e.g., 1-2 hours) with gentle shaking between reads[13].

  • Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in light scattering (indicating precipitation) is observed compared to controls.

Strategic Implications for Medicinal Chemistry

The choice between a planar biphenyl scaffold and a 3D BCP bioisostere has profound strategic implications for a drug discovery program.

  • When to Employ the BCP Strategy: The replacement of a phenyl or biphenyl ring with a BCP core should be strongly considered when a lead compound exhibits poor aqueous solubility, high non-specific binding, or metabolic instability related to the aromatic ring[8]. This strategy is most likely to succeed when the aromatic ring primarily acts as a rigid spacer to correctly orient other functional groups, rather than participating in essential π-stacking interactions with the target protein[6][9].

  • De-risking Development: By improving solubility early in the discovery process, the BCP strategy can significantly de-risk a program. It can lead to more reliable biological data, simpler formulations, and a higher probability of achieving a favorable pharmacokinetic profile.

The decision to use a BCP bioisostere can be guided by the following logic.

Decision workflow for BCP bioisosteric replacement.

Conclusion

The strategic replacement of a planar biphenyl moiety with a three-dimensional bicyclo[1.1.1]pentane core represents a powerful and field-proven tactic for enhancing the aqueous solubility of drug candidates. This improvement is driven by fundamental physicochemical principles, primarily the disruption of crystal lattice packing and the reduction of lipophilicity. By understanding these principles and employing robust experimental methods like the shake-flask and nephelometric assays, drug discovery teams can rationally design molecules with superior drug-like properties, increasing the probability of identifying and advancing successful clinical candidates. The case of 3-phenylbicyclo[1.1.1]pentan-1-amine versus its biphenyl amine counterparts serves as a compelling illustration of how escaping molecular flatland can pave a smoother path through the complexities of drug development.

References

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  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

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  • PMC. (n.d.). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. [Link]

  • ACS Publications. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

  • NCBI Bookshelf. (2004). 4-AMINOBIPHENYL. [Link]

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  • Cheméo. (n.d.). Chemical Properties of [1,1'-Biphenyl]-4-amine (CAS 92-67-1). [Link]

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Key medicinal chemistry building blocks: 3-substituted bicyclo[1.1.1]pentan-1-amines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to a Key Medicinal Chemistry Building Block: 3-Substituted Bicyclo[1.1.1]pentan-1-amines

The bicyclo[1.1.1]pentane (BCP) scaffold has rapidly emerged from the realm of strained-ring curiosities to become a cornerstone of modern medicinal chemistry. Its rigid, three-dimensional structure serves as an effective bioisosteric replacement for common motifs such as para-substituted phenyl rings, tert-butyl groups, and internal alkynes. This guide provides an in-depth technical overview of a particularly valuable subclass: 3-substituted bicyclo[1.1.1]pentan-1-amines. We will explore the strategic advantages of this scaffold in drug design, delve into the primary synthetic methodologies for its construction and functionalization, provide detailed experimental protocols for key transformations, and discuss its application in contemporary drug discovery programs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of BCPs to overcome challenges in medicinal chemistry.

The Strategic Imperative for Three-Dimensional Scaffolds in Drug Discovery

The over-reliance on flat, aromatic structures in drug discovery has been termed the "flatland" of medicinal chemistry. While effective, these planar motifs often contribute to poor physicochemical properties, such as low solubility and high metabolic liability. The strategic incorporation of three-dimensional, C(sp³)-rich scaffolds like bicyclo[1.1.1]pentanes offers a compelling solution to "escape from flatland".[1]

The BCP core, in particular, presents a unique geometric arrangement. The bridgehead carbons are separated by a distance comparable to a 1,4-disubstituted benzene ring, yet the overall structure is non-planar and saturated.[2][3] This structural feature allows BCPs to mimic the vectoral display of substituents of a para-substituted arene while imparting a more favorable physicochemical profile.

Key Advantages of the BCP Scaffold:

  • Improved Solubility: The replacement of a planar, aromatic ring with a saturated, three-dimensional BCP scaffold disrupts crystal packing and reduces intermolecular π-π stacking, often leading to a significant increase in aqueous solubility.[3][4][5]

  • Enhanced Metabolic Stability: The C-H bonds of the BCP cage are exceptionally strong due to the high s-character of the carbon orbitals, making them resistant to oxidative metabolism by cytochrome P450 enzymes.[3][6]

  • Reduced Non-Specific Binding: The lower lipophilicity of the BCP core compared to a phenyl ring can decrease non-specific binding to off-target proteins.[3]

  • Novel Chemical Space: The unique three-dimensional arrangement of substituents on the BCP core allows for the exploration of novel pharmacophore space, potentially leading to improved potency and selectivity.

Synthetic Strategies for Accessing 3-Substituted Bicyclo[1.1.1]pentan-1-amines

The synthesis of functionalized BCPs is intrinsically linked to the chemistry of a highly strained and reactive intermediate: [1.1.1]propellane . This molecule contains a unique central C-C bond that is exceptionally weak and readily undergoes cleavage upon reaction with radicals or nucleophiles.[7][8]

Generation of the Key [1.1.1]Propellane Intermediate

The most common laboratory-scale synthesis of [1.1.1]propellane starts from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane. Treatment of this precursor with two equivalents of methyllithium at low temperature generates [1.1.1]propellane in situ via a double transmetalation and elimination sequence.[9][10] Due to its high reactivity and volatility, [1.1.1]propellane is typically generated and used immediately in solution.[11][12]

Experimental Protocol: In Situ Generation of [1.1.1]Propellane

Materials:

  • 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane

  • Methyllithium (solution in diethyl ether)

  • Anhydrous diethyl ether

  • Argon atmosphere

  • Dry glassware

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet is charged with a solution of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in anhydrous diethyl ether.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Methyllithium solution is added dropwise via syringe over 15 minutes, maintaining the internal temperature below -70 °C.

  • The reaction mixture is stirred at -78 °C for an additional 15 minutes.

  • The cooling bath is replaced with an ice-water bath, and the mixture is allowed to warm to 0 °C and stirred for 1 hour.

  • The resulting solution of [1.1.1]propellane in diethyl ether is used immediately in the subsequent reaction.

Note: The yield of [1.1.1]propellane can be determined by quenching an aliquot of the solution with a known amount of thiophenol and quantifying the formation of the corresponding adduct by ¹H NMR or GC analysis.[9][10]

Radical-Mediated Amination of [1.1.1]Propellane

A powerful and versatile strategy for the synthesis of 3-substituted bicyclo[1.1.1]pentan-1-amines involves the radical-mediated multicomponent carboamination of [1.1.1]propellane.[8] This approach allows for the simultaneous introduction of both the amine functionality and a carbon-based substituent at the bridgehead positions.

The general mechanism involves the addition of a carbon-centered radical to the central bond of [1.1.1]propellane, generating a bicyclo[1.1.1]pentyl radical. This intermediate is then trapped by a nitrogen-centered radical precursor to afford the desired 3-substituted BCP amine.

DOT Script for Radical Carboamination of [1.1.1]Propellane

G cluster_start Starting Materials cluster_reaction Reaction Cascade Propellane [1.1.1]Propellane BCP_Radical Bicyclo[1.1.1]pentyl Radical Propellane->BCP_Radical + R• R_X R-X (Radical Precursor) Radical_Initiation Radical Initiation R_X->Radical_Initiation Initiator Amine_Src Amine Source Final_Product 3-R-BCP-Amine Amine_Src->Final_Product R_Radical R• Radical_Initiation->R_Radical BCP_Radical->Final_Product + Amine Source

Caption: Radical carboamination of [1.1.1]propellane.

Electrophilic Amination of [1.1.1]Propellane

While radical pathways are prevalent, recent advancements have enabled the electrophilic activation of [1.1.1]propellane.[13] This strategy typically involves the use of a halogen bond donor to activate the propellane towards nucleophilic attack by electron-neutral amines, such as anilines and azoles. This method expands the scope of accessible BCP amines to those that may not be compatible with radical conditions.

Physicochemical Properties and Bioisosteric Relationships

The replacement of a para-substituted phenyl ring with a 1,3-disubstituted BCP core can have a profound and beneficial impact on the physicochemical properties of a molecule.

PropertyPhenyl RingBicyclo[1.1.1]pentaneRationale for Improvement
Solubility Generally LowerGenerally HigherDisruption of crystal packing, reduced planarity.[3][4][5]
Lipophilicity (clogP) HigherLowerFewer carbon atoms, more sp³ character.[2][14]
Metabolic Stability Susceptible to oxidationMore StableStronger C-H bonds, lack of aromaticity.[3][6]
Acidity/Basicity of Amine pKa of aniline ~4.6pKa of BCP-amine ~10-11Amine is attached to a non-conjugated, sp³ carbon.

DOT Script for Bioisosteric Replacement

G cluster_phenyl para-Substituted Phenyl cluster_bcp 1,3-Disubstituted BCP cluster_properties Improved Properties Phenyl X-Ph-Y BCP X-BCP-Y Phenyl->BCP Bioisosteric Replacement Solubility ↑ Solubility BCP->Solubility Metabolic_Stability ↑ Metabolic Stability BCP->Metabolic_Stability Permeability ↑ Permeability BCP->Permeability

Caption: Bioisosteric replacement of a phenyl ring with a BCP core.

Applications in Drug Discovery: Case Studies

The theoretical advantages of the BCP scaffold have been successfully translated into practical applications in several drug discovery programs.

γ-Secretase Inhibitors for Alzheimer's Disease

In a notable example, researchers at Bristol-Myers Squibb replaced the central para-substituted fluorophenyl ring in a γ-secretase inhibitor with a BCP moiety.[5] The resulting BCP-containing analog exhibited equivalent potency to the parent compound but with significantly improved aqueous solubility and passive permeability.[5] This translated to superior oral absorption and bioavailability in preclinical models.[5]

Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitors

The incorporation of a BCP core as a phenyl bioisostere in a series of Lp-PLA2 inhibitors also demonstrated the value of this scaffold.[15] X-ray crystallography confirmed that the BCP-containing analog maintained a similar binding mode to the parent compound.[15] The BCP analog exhibited improved physicochemical properties while retaining high potency.[15]

Future Directions and Emerging Trends

The field of BCP chemistry is rapidly evolving, with several exciting areas of active research:

  • Asymmetric Functionalization: The development of catalytic, enantioselective methods for the functionalization of the BCP core is a key area of interest.[12]

  • Bridge Functionalization: While bridgehead functionalization is well-established, methods for the selective functionalization of the secondary bridge positions are now emerging, opening up new avenues for structural diversification.[7]

  • 1,2-Difunctionalized BCPs: The synthesis of 1,2-difunctionalized BCPs as mimics for ortho- and meta-substituted arenes is a long-standing challenge that is now being addressed, further expanding the utility of the BCP scaffold in medicinal chemistry.[1][16]

Conclusion

3-Substituted bicyclo[1.1.1]pentan-1-amines represent a powerful class of building blocks for modern medicinal chemistry. Their unique three-dimensional structure and favorable physicochemical properties make them ideal bioisosteric replacements for problematic aromatic and tert-butyl groups. The continued development of novel synthetic methodologies to access these and other functionalized BCPs will undoubtedly fuel their increased application in the design of next-generation therapeutics. The strategic deployment of the BCP scaffold is a prime example of how innovative synthetic chemistry can provide elegant solutions to long-standing challenges in drug discovery.

References

  • Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science (RSC Publishing). Available at: [Link]

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. ResearchGate. Available at: [Link]

  • The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Semantic Scholar. Available at: [Link]

  • [1.1.1]Propellane. Wikipedia. Available at: [Link]

  • Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Research Communities. Available at: [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available at: [Link]

  • [1.1.1]Propellane. Organic Syntheses Procedure. Available at: [Link]

  • Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. ResearchGate. Available at: [Link]

  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Publications. Available at: [Link]

  • Making [1.1.1]Propellane. YouTube. Available at: [Link]

  • Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes. PubMed. Available at: [Link]

  • Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Semantic Scholar. Available at: [Link]

  • Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Thieme E-Books & E-Journals. Available at: [Link]

  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group. Available at: [Link]

  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry. Available at: [Link]

  • Fluoro-bicyclo[1.1.1]pentanes. ResearchGate. Available at: [Link]

  • Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo. The University of Liverpool Repository. Available at: [Link]

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS. Available at: [Link]

  • Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes. Domainex. Available at: [Link]

Sources

Technical Guide: 3-Phenylbicyclo[1.1.1]pentan-1-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-phenylbicyclo[1.1.1]pentan-1-amine represents a high-value "super-fragment" in modern drug discovery. It serves as a bioisostere for para-substituted anilines and tert-butyl amines, offering a strategic solution to the "Escape from Flatland" challenge. By replacing the planar phenyl ring with the bicyclo[1.1.1]pentane (BCP) core, researchers can significantly improve aqueous solubility, metabolic stability, and permeability while maintaining critical hydrophobic interactions.

This guide details the structural rationale, physicochemical advantages, and synthetic protocols for deploying this scaffold in Fragment-Based Drug Discovery (FBDD).

Part 1: The Structural Argument (Geometry & Topology)

The Linear Linker Concept

In FBDD, the "exit vector"—the angle and distance at which a fragment can grow to interact with adjacent sub-pockets—is critical. 3-phenylbicyclo[1.1.1]pentan-1-amine provides a rigid, linear geometry that mimics p-phenylenediamine or 4-phenylaniline motifs but with distinct spatial contraction.

  • Linearity: The C1–C3 axis of the BCP core is perfectly linear (180°), identical to the 1,4-axis of benzene.

  • Spatial Contraction: The BCP bridgehead-to-bridgehead distance is approximately 1.85 Å , compared to 2.79 Å for the para-positions of a benzene ring. This ~1 Å contraction allows the fragment to fit into tighter hydrophobic pockets where a biphenyl system might suffer steric clashes.

"Escape from Flatland"

The BCP core is non-aromatic and sp3-rich. Increasing the fraction of sp3 hybridized carbons (


) is statistically correlated with higher clinical success rates due to improved solubility and reduced promiscuity (off-target binding).
Visualization: Benzene vs. BCP Bioisosterism

The following diagram illustrates the structural transition and vector comparison.

Bioisostere_Comparison cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement Benzene 1,4-Phenylene (Planar, Aromatic) Dist1 Distance: ~2.8 Å BCP Bicyclo[1.1.1]pentane (3D, Rigid, Aliphatic) Benzene->BCP Optimization Objectives: 1. Increase Solubility 2. Block Metabolism 3. Novel IP Space Dist2 Distance: ~1.85 Å

Figure 1: Comparison of 1,4-phenylene and BCP scaffolds. Note the reduction in linker length and shift from planar to 3D geometry.

Part 2: Physicochemical Advantages

The incorporation of the 3-phenyl-BCP motif confers specific advantages over its aromatic counterparts.

Solubility and Lipophilicity

The BCP core disrupts the planar


-stacking interactions common in polyaromatic systems, which significantly lowers crystal lattice energy and improves solubility.

Table 1: Comparative Properties (Illustrative Data)

Propertyp-Phenylaniline Analog3-Phenyl-BCP-amine AnalogImpact
Geometry Planar (2D)3D (Cage)Disrupted stacking
LogD (pH 7.4) ~3.5~2.8Improved Lipophilic Efficiency (LipE)
Solubility Low (< 10 µM)High (> 100 µM)Better assay fidelity
Metabolic Liability High (Quinone formation)Low (No aromatic oxidation)Extended half-life (

)
Metabolic Stability

A major failure mode for aniline-containing drugs is the metabolic oxidation of the electron-rich aromatic ring (e.g., by CYP450 enzymes) to reactive quinone imines.

  • Mechanism of Protection: The BCP cage is aliphatic. It cannot undergo aromatization or form quinone methides. The bridgehead hydrogens are sterically protected and have high bond dissociation energies, making them resistant to oxidative clearance.

Part 3: Synthetic Protocols

To utilize this fragment, one must ensure a robust supply. While direct radical addition to [1.1.1]propellane is possible, the most reliable laboratory-scale method for high-purity amine generation is the Curtius Rearrangement of the carboxylic acid precursor.

Workflow Diagram

Synthesis_Workflow Start 3-phenylbicyclo[1.1.1] pentane-1-carboxylic acid Step1 Acyl Azide Formation (DPPA, Et3N) Start->Step1 Activation Inter Isocyanate Intermediate (R-N=C=O) Step1->Inter Heat (Reflux) Step2 Hydrolysis / Trapping (t-BuOH or H2O) Inter->Step2 Rearrangement Product 3-phenylbicyclo[1.1.1] pentane-1-amine (or Boc-protected) Step2->Product Deprotection (if Boc)

Figure 2: Synthetic route via Curtius Rearrangement to access the amine with high fidelity.

Detailed Protocol: Curtius Rearrangement

Objective: Synthesis of tert-butyl (3-phenylbicyclo[1.1.1]pentan-1-yl)carbamate (Boc-protected amine).

Reagents:

  • 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • tert-Butanol (t-BuOH) (Solvent/Reagent)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid in anhydrous t-BuOH (0.1 M concentration).

  • Activation: Add TEA followed by DPPA dropwise at room temperature under an inert atmosphere (

    
    ).
    
  • Rearrangement: Heat the reaction mixture to reflux (~85°C) for 4–16 hours. Note: Evolution of

    
     gas indicates the formation of the isocyanate intermediate.
    
  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure. Dilute the residue with Ethyl Acetate (EtOAc) and wash sequentially with 5% citric acid, saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    
  • Deprotection (Optional): To obtain the free amine salt, treat the Boc-protected intermediate with 4M HCl in Dioxane for 2 hours at room temperature. Precipitate with diethyl ether and filter.

Validation Criteria:

  • 1H NMR: Look for the disappearance of the carboxylic acid proton and the appearance of the Boc tert-butyl singlet (~1.4 ppm) or the broad amine peak.

  • LC-MS: Confirm mass

    
     or 
    
    
    
    .

Part 4: Application in Fragment-Based Drug Discovery

Library Design Strategy

When designing a fragment library, 3-phenyl-BCP-amine should be categorized as a "Linker-Functionalized Hydrophobe."

  • The Phenyl Group: Targets hydrophobic pockets (e.g., S1 pockets in proteases).

  • The Amine: Acts as the primary handle for "Fragment Growing." It readily forms amides, ureas, or sulfonamides.

  • The BCP Core: Enforces a rigid trajectory. Unlike flexible alkyl chains, the BCP core does not lose entropy upon binding, theoretically improving ligand efficiency (LE).

Case Study Reference: Gamma-Secretase Inhibitors

The seminal work by Stepan et al. (Pfizer, 2012) demonstrated the power of this scaffold.[1] They replaced a central fluorophenyl ring in a


-secretase inhibitor with the BCP moiety.[2]
  • Result: The BCP analog maintained potency (

    
     ~1 nM) but showed a 4-fold increase  in oral exposure (AUC) in mice compared to the parent phenyl compound.
    
  • Mechanism: The improvement was attributed to increased solubility and reduced lipophilicity (lower LogD), which improved the fraction absorbed (

    
    ).
    

References

  • Stepan, A. F., et al. (2012).[1][2][3] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424.[2] [Link]

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2849. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Denisenko, A., et al. (2021). "Synthesis and Properties of Heterocycles Bearing Bicyclo[1.1.1]pentane Moiety." Chemistry of Heterocyclic Compounds, 55, 3414. [Link]

Sources

Methodological & Application

General procedure for amide coupling using 3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | Version 2.0

Executive Summary

3-phenylbicyclo[1.1.1]pentan-1-amine (3-Ph-BCP-amine) is a high-value bioisostere used in medicinal chemistry to replace para-substituted anilines, tert-butyl groups, or internal alkynes.[1] Its incorporation improves aqueous solubility, metabolic stability, and permeability while maintaining linear vector geometry.

However, the hydrobromide salt (HBr) form presents specific synthetic challenges:

  • Reduced Nucleophilicity: The bridgehead amine possesses increased s-character, lowering its pKa (~8.[1]5) compared to standard alkyl amines.[1]

  • Salt Neutralization: Incomplete neutralization of the HBr salt is the primary cause of reaction failure.[1]

  • Steric Bulk: The BCP cage exerts steric pressure similar to a tert-butyl group, requiring highly active coupling agents.[1]

This guide provides a validated, self-correcting protocol for coupling this motif with carboxylic acids, designed to minimize side reactions and maximize yield.

Chemical Context & Mechanistic Insights

The "Cage" Effect

Unlike flexible alkyl chains, the BCP core is a rigid spacer. The amine at position 1 is non-conjugated but electronically distinct.[1]

  • pKa: ~8.0–8.8 (Lower than typical primary amines due to hybridization effects).[1]

  • Nucleophilicity: Moderate.[1] It requires efficient deprotonation to react.[1]

  • Stability: The free base is relatively stable but can be volatile; in situ generation from the HBr salt is preferred to avoid loss or degradation.[1]

Reagent Selection Strategy
ReagentSuitabilityContext
HATU High Gold standard for discovery chemistry.[1] Excellent for sterically hindered couplings.[1]
T3P (50% in EtOAc/DMF) High Ideal for scale-up and low-nucleophilicity amines.[1] Low epimerization risk.[1]
EDC / HOBt MediumOften too slow for the bulky BCP amine; leads to lower yields.[1]
Acid Chlorides HighEffective but requires dry conditions and careful handling of the acid precursor.[1]

Validated Experimental Protocol

Materials
  • Amine: 3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide (1.0 equiv).[1]

  • Carboxylic Acid: Target substrate (1.0–1.2 equiv).[1][2]

  • Coupling Reagent: HATU (1.2 equiv) or T3P (1.5 equiv, 50% soln).[1]

  • Base:

    
    -Diisopropylethylamine (DIEA) (3.5–4.0 equiv).[1] Critical: Extra equivalents required to neutralize HBr.
    
  • Solvent: Anhydrous DMF or DCM (0.1 M – 0.2 M concentration).[1]

Step-by-Step Procedure (HATU Method)

Step 1: Activation of the Carboxylic Acid

  • Charge a dried reaction vial with the Carboxylic Acid (1.0 equiv).[1]

  • Add anhydrous DMF (concentration 0.2 M).[1]

  • Add HATU (1.2 equiv).[1]

  • Add DIEA (1.5 equiv) dropwise.[1]

  • Checkpoint: Stir for 5–10 minutes at Room Temperature (RT). The solution should turn slightly yellow (formation of the active ester).

Step 2: Preparation of the Amine Nucleophile

  • In a separate vial, suspend This compound (1.0 equiv) in a minimal amount of DMF.

  • Add DIEA (2.0–2.5 equiv).[1]

  • Action: Vortex or sonicate briefly.[1] The suspension should clear as the free base is liberated.[1]

Step 3: Coupling

  • Transfer the Amine/Base solution into the Activated Acid solution.[1]

  • Rinse the amine vial with a small amount of DMF and add to the main reaction.

  • Stir at RT for 2–16 hours .

  • Monitoring: Check by LC-MS.[1][3] Look for the product mass [M+H]+ and disappearance of the acid.

Step 4: Work-up

  • Option A (Standard): Dilute with EtOAc, wash with sat.[1] NaHCO3 (2x), water (1x), and brine (1x). Dry over Na2SO4.[1]

  • Option B (Polar Products): Evaporate DMF directly under high vacuum (Genevac or V-10), then purify by Reverse Phase HPLC.[1]

Protocol Visualization (Workflow)

G Start Start: Weigh Reagents Acid_Soln Acid + HATU + DMF (Activation Phase) Start->Acid_Soln Base_Add1 Add DIEA (1.5 eq) Stir 5-10 min Acid_Soln->Base_Add1 Combine Combine Solutions Stir RT, 2-16h Base_Add1->Combine Amine_Prep Separate Vial: BCP-Amine.HBr + DIEA (2.5 eq) (Neutralization) Amine_Prep->Combine Check LC-MS Check Combine->Check Success Complete (>90%) Proceed to Workup Check->Success Conversion High Stalled Incomplete (<50%) Check->Stalled Conversion Low Remedy Add 0.5 eq HATU + 1.0 eq Base Heat to 40°C Stalled->Remedy Remedy->Check Re-check 2h

Caption: Workflow for HATU-mediated coupling of BCP-amine HBr salts, featuring a self-correcting loop for stalled reactions.

Expert Troubleshooting & Optimization

Common Failure Modes
ObservationRoot CauseSolution
No Product, SM Remaining HBr salt not neutralized.Ensure total base > 3.5 equiv.[1] The HBr consumes 1 eq, the activation consumes 1 eq, and excess drives equilibrium.
Low Yield, Sticky Precipitate Polymerization or solubility issue.[1]Switch solvent to DMF/DMSO mix.[1] Sonicate during base addition.[1]
Epimerization (if Chiral Acid) Over-activation or high basicity.[1]Switch to T3P in EtOAc/Pyridine (mild conditions) or reduce DIEA and use Collidine.[1]
Decision Tree for Difficult Substrates

DecisionTree Start Analyze Substrate Steric Is Acid Sterically Hindered? Start->Steric Scale Scale > 1g? Steric->Scale No HATU Use HATU / DMF (Standard) Steric->HATU Yes (Moderate) AcidCl Generate Acid Chloride (Ghosez Reagent) Steric->AcidCl Yes (Extreme) Scale->HATU No (<100mg) T3P Use T3P / EtOAc / Pyridine (Scalable/Low Epimerization) Scale->T3P Yes

Caption: Reagent selection logic based on steric hindrance and reaction scale.

References

  • Bioisosteric Utility: Mykhailiuk, P. K. (2015).[1][4] Bicyclo[1.1.1]pentanes: Synthesis and Application. Org.[1][2][5][6] Biomol. Chem., 13, 3438.[1]

  • General Coupling Protocols: Duncton, M. A. J., et al. (2016).[1] Preparation of Bicyclo[1.1.1]pentan-1-amine Derivatives. J. Org.[1][2] Chem., 81, 1538.[1]

  • T3P Reagent Application: Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides.[1]

  • Enamine BCP Handling: Bicyclo[1.1.1]pentane-Derived Building Blocks. Enamine Technical Notes.

Sources

Application Note: High-Fidelity Synthesis of 3-Phenylbicyclo[1.1.1]pentan-1-amine via Strain-Release Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-fidelity, scalable, and mechanistically grounded protocol for the synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine .


)

Executive Summary & Strategic Rationale

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical "super-benzene" bioisostere in modern medicinal chemistry. Replacing a para-phenyl ring with a 1,3-disubstituted BCP core often improves solubility, metabolic stability, and vector integrity while maintaining the linear geometry of the parent scaffold.

The synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine presents a specific challenge: installing two distinct functionalities (an aryl group and a primary amine) across the highly strained, transient [1.1.1]propellane cage.

The Synthetic Challenge

Direct amination of [1.1.1]propellane (Baran, Science 2016) typically yields monosubstituted amines (1-amino-BCP) or requires complex N-centered radical precursors. To achieve the 3-phenyl-1-amino substitution pattern with high fidelity, a stepwise "Strain-Release Functionalization" strategy is superior.

Selected Protocol: The "Radical-Carbanion-Nitrene" Relay

This guide details a robust, three-phase workflow favored for its scalability and lack of rearrangement byproducts (such as bicyclo[1.1.0]butanes):

  • Radical Phase: Atom Transfer Radical Addition (ATRA) of iodobenzene to [1.1.1]propellane to secure the carbon cage and the phenyl substituent.

  • Carbanion Phase: Lithium-halogen exchange to generate a bridgehead nucleophile, trapped by CO

    
    .
    
  • Nitrene Phase: Curtius rearrangement to convert the bridgehead carboxylic acid to the primary amine.

Reaction Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate transitions.

G Propellane [1.1.1]Propellane (Precursor) IodoBCP 1-iodo-3-phenyl-BCP (Radical Adduct) Propellane->IodoBCP Step1 Photoredox ATRA (Ph-I, Ir cat, Blue LED) AcidBCP 3-phenyl-BCP-1-COOH (Carboxylic Acid) IodoBCP->AcidBCP AmineBCP 3-phenyl-BCP-1-amine (Target) AcidBCP->AmineBCP Step2 Li-Hal Exchange (t-BuLi, CO2) Step3 Curtius Rearrangement (DPPA, tBuOH, then HCl)

Caption: Workflow for the conversion of [1.1.1]propellane to 3-phenyl-BCP-amine via radical and anionic intermediates.

Detailed Experimental Protocols

Phase 1: Synthesis of [1.1.1]Propellane (Precursor)

Note: [1.1.1]Propellane is volatile (bp ~60 °C) and sensitive. It is typically generated as a solution in diethyl ether or pentane.

Mechanism: Wurtz-type intramolecular coupling of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane using methyllithium. Safety: Perform in a fume hood. Propellane is potentially explosive if concentrated to dryness.

  • Setup: Flame-dry a 500 mL three-neck flask equipped with a dry ice/acetone condenser and an addition funnel. Maintain an inert atmosphere (

    
    ).
    
  • Reagents: Charge the flask with 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (20 mmol) and dry pentane (100 mL). Cool to –78 °C.

  • Initiation: Add MeLi (1.6 M in ether, 42 mmol, 2.1 equiv) dropwise over 30 minutes.

  • Reaction: Stir at –78 °C for 1 hour, then warm to 0 °C for 30 minutes.

  • Isolation: Distill the propellane/pentane solution under partial vacuum (approx. 300 mbar) into a receiving flask cooled to –78 °C.

  • Quantification: Determine concentration via

    
    H NMR using an internal standard (e.g., anisole). Propellane signal: 
    
    
    
    2.06 (s, 6H).
Phase 2: Synthesis of 1-iodo-3-phenylbicyclo[1.1.1]pentane (ATRA)

Rationale: Direct nucleophilic attack on propellane is difficult with aryl nucleophiles. Radical addition is the "Gold Standard" for installing the phenyl ring.

Reagents:

  • [1.1.1]Propellane solution (approx.[1][2] 0.5 M in pentane/ether)

  • Iodobenzene (1.5 equiv)

  • Photocatalyst:

    
     (1 mol%) or generic radical initiator (e.g., benzoyl peroxide if thermal, though photo is cleaner).
    
  • Solvent: Acetonitrile/Ether mix.

Protocol:

  • Mix: In a pressure tube, combine the propellane solution (10 mmol) and iodobenzene (15 mmol).

  • Catalyst: Add

    
     (0.1 mmol). Degas the solution by sparging with Argon for 10 minutes (oxygen quenches the radical chain).
    
  • Irradiation: Seal the tube and irradiate with Blue LEDs (450 nm) at ambient temperature for 12–16 hours.

    • Mechanism:[1][3][4][5] The excited catalyst reduces Ph-I to the phenyl radical (

      
      ). 
      
      
      
      attacks the propellane central bond, relieving strain and generating a BCP-radical. The BCP-radical abstracts Iodine from Ph-I (or the oxidized catalyst cycle) to close the cycle.
  • Workup: Concentrate carefully (remove volatiles). Purify via rapid silica gel chromatography (100% Hexanes).

    • Target: 1-iodo-3-phenylbicyclo[1.1.1]pentane.

    • Stability:[1] Store in the freezer; bridgehead iodides are moderately stable but can decompose.

Phase 3: Carboxylation to 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid

Rationale: Direct displacement of the bridgehead iodide with azide is sluggish and prone to rearrangement. Lithium-halogen exchange followed by


 trapping is high-yielding and preserves the cage.

Protocol:

  • Exchange: Dissolve 1-iodo-3-phenyl-BCP (5 mmol) in dry

    
     (25 mL). Cool to –78 °C.
    
  • Lithiation: Add

    
     (1.7 M in pentane, 10 mmol, 2.0 equiv) dropwise.
    
    • Observation: A color change (often yellow/orange) indicates the formation of the 1-lithio-3-phenyl-BCP species.

    • Timing: Stir for only 10–15 minutes. Long stirring can lead to aggregation or decomposition.

  • Quench: Bubble excess dry

    
     gas (from a balloon or sublimed dry ice) into the solution at –78 °C for 20 minutes.
    
  • Workup: Warm to room temperature. Quench with 1M HCl. Extract with EtOAc (3x). Wash organics with brine, dry over

    
    .[6]
    
  • Purification: The crude carboxylic acid is often pure enough. If needed, recrystallize from Hexanes/EtOAc.

Phase 4: Curtius Rearrangement to 3-Phenylbicyclo[1.1.1]pentan-1-amine

Rationale: The Curtius rearrangement is the most reliable method to convert a bridgehead acid to an amine without affecting the cage geometry.

Reagents:

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (

    
    )
    
  • tert-Butanol (

    
    )
    

Protocol:

  • Acyl Azide Formation: Dissolve the BCP-carboxylic acid (4 mmol) in dry Toluene (20 mL). Add

    
     (1.2 equiv) and DPPA (1.1 equiv). Stir at RT for 1 hour.
    
  • Rearrangement: Add excess

    
     (5 equiv) and heat the mixture to 90 °C for 4 hours.
    
    • Mechanism:[1][3][4][5] The acyl azide undergoes thermal decomposition to the isocyanate (

      
      ) with loss of 
      
      
      
      . The isocyanate is trapped by
      
      
      to form the Boc-protected amine.
  • Deprotection: Cool to RT. Concentrate the solvent. Dissolve the residue in

    
     (10 mL) and add Trifluoroacetic acid (TFA, 3 mL). Stir for 2 hours.
    
  • Final Isolation: Concentrate to remove TFA. Basify with saturated

    
     or 1M NaOH. Extract the free amine into 
    
    
    
    or
    
    
    . Dry and concentrate.
    • Product:3-phenylbicyclo[1.1.1]pentan-1-amine .[7][8]

Analytical Data Summary

IntermediateKey Analytical Feature (

H NMR)
Expected Yield (Step)
[1.1.1]Propellane

2.06 (s, 6H, bridgehead H)
~60-70% (solution)
1-iodo-3-phenyl-BCP

7.2-7.4 (m, 5H, Ph), 2.65 (s, 6H, cage)
55-75%
3-phenyl-BCP-COOH

11.0 (br s, OH), 2.45 (s, 6H, cage)
85-95%
3-phenyl-BCP-NH


1.8-2.0 (br s, NH

), 2.15 (s, 6H, cage)
70-80% (from acid)

Troubleshooting & Critical Parameters

  • Propellane Stability: Propellane solutions must be stored at –20 °C or lower. Degradation is indicated by the appearance of polymerization precipitates (white solids).

  • Lithiation Temperature: Do not allow the lithiation step (Phase 3) to rise above –78 °C before adding

    
    . Higher temperatures favor ring-opening or coupling side reactions.
    
  • Iodide Reactivity: If the ATRA (Phase 2) is slow, ensure the reaction vessel is oxygen-free. Oxygen is a potent radical scavenger that inhibits the chain propagation.

References

  • Strain-Release Amination (Original Concept): Gianatassio, R., et al. "Strain-Release Amination."[2] Science, vol. 351, no.[2][9] 6270, 2016, pp. 241–246.[2][9]

  • Radical Functionalization of Propellane (ATRA): Mazighi, K., et al. "Rapid Access to 3-Substituted Bicyclo[1.1.1]pentanes." Chem, 2025 (MacMillan Group).[1] (Note: Representative of modern photoredox ATRA methods)

  • Synthesis of BCP-Amines via Iodo-BCP Intermediates: Goh, Y. L., et al.[2][10] "A New Route to Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane." Organic Letters, vol. 16, no.[2][11] 7, 2014, pp. 1884–1887.[2][11]

  • Scalable Synthesis of Methyl-BCP-Amine (Analogous Route): Mykhailiuk, P. K. "Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations." Nature Communications, 2024.

  • General BCP Bioisostere Review: Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere."[1] Journal of Medicinal Chemistry, vol. 55, no.[1] 8, 2012, pp. 3414–3424.

Sources

Protocols for the Conversion of 3-phenyl-bicyclo[1.1.1]pentan-1-amine Hydrobromide to its Free Base

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a critical structural motif in modern medicinal chemistry, frequently employed as a bioisostere for para-substituted phenyl rings to enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2][3][4] The amine functionality at the bridgehead position, as seen in 3-phenyl-BCP-amine, provides a versatile handle for subsequent synthetic modifications.[5][6] However, this amine is often supplied and stored as a hydrobromide (HBr) salt to improve its stability and handling. For use in many synthetic applications, such as amide couplings or alkylations, conversion to the neutral "free base" form is a mandatory prerequisite. This application note provides a detailed, step-by-step protocol for the efficient conversion of 3-phenyl-BCP-amine HBr salt to its free base form using a standard liquid-liquid extraction technique, supported by theoretical principles and practical insights.

Scientific Principles: The Chemistry of Deprotonation

The conversion of an amine salt to its free base is a fundamental acid-base reaction. The 3-phenyl-BCP-amine HBr salt exists as an ammonium species, which is the conjugate acid of the amine. To liberate the neutral free base, a base must be introduced that is strong enough to deprotonate this ammonium cation.

The guiding principle for selecting an appropriate base is rooted in the pKa values of the species involved. An acid-base reaction equilibrium favors the formation of the weaker acid and weaker base.[7] Therefore, to deprotonate the 3-phenyl-BCP-ammonium cation, one must use a base whose conjugate acid is weaker (i.e., has a higher pKa) than the 3-phenyl-BCP-ammonium cation itself.

While the exact pKa of 3-phenyl-BCP-amine is not widely published, studies have shown that the electron-withdrawing nature of the strained BCP core can decrease the basicity of the bridgehead amine compared to other cycloalkylamines.[8] Nevertheless, it remains a primary aliphatic amine, and its conjugate acid is expected to have a pKa in the range of 9-10. Consequently, weak inorganic bases are generally sufficient for effective deprotonation.

Commonly used bases include:

  • Sodium Bicarbonate (NaHCO₃): A mild and safe base. Its conjugate acid, carbonic acid (H₂CO₃), has a pKa of ~6.4. It is suitable for deprotonating most amine salts.

  • Sodium Carbonate (Na₂CO₃): A stronger base than sodium bicarbonate. Its conjugate acid, the bicarbonate ion (HCO₃⁻), has a pKa of ~10.3. This provides a greater driving force for the deprotonation.

  • Sodium Hydroxide (NaOH): A very strong base. While effective, dilute solutions should be used with caution as residual NaOH can be detrimental to subsequent reactions and may cause side reactions with sensitive substrates.

Once deprotonated, the physicochemical properties of the molecule change dramatically. The HBr salt is ionic and thus water-soluble, whereas the neutral free base is significantly more soluble in organic solvents, a property that is exploited in the liquid-liquid extraction workup.[9][10]

Experimental Protocol: Aqueous Workup and Extraction

This protocol details a standard and reliable method for liberating the 3-phenyl-BCP-amine free base using a liquid-liquid extraction procedure.

Materials and Reagents

A summary of the required reagents for a typical small-scale conversion is provided below.

ReagentFormulaMolar Mass ( g/mol )Amount (mg)Moles (mmol)Equivalents
3-phenyl-BCP-amine HBrC₁₁H₁₄BrN240.141000.4161.0
Sodium CarbonateNa₂CO₃105.99880.8322.0
Deionized WaterH₂O18.02---
Ethyl Acetate (EtOAc)C₄H₈O₂88.11---
Saturated NaCl Solution (Brine)NaCl(aq)----
Anhydrous Sodium SulfateNa₂SO₄142.04---
Step-by-Step Methodology
  • Dissolution: In a 50 mL separatory funnel, dissolve 100 mg (0.416 mmol) of 3-phenyl-BCP-amine HBr salt in 10 mL of deionized water. The salt should dissolve completely to form a clear, colorless solution.

  • Basification: Prepare a 1 M solution of sodium carbonate by dissolving ~1 g of Na₂CO₃ in 10 mL of deionized water. Add this solution dropwise to the separatory funnel containing the amine salt solution while gently swirling.

    • Causality Check: As the base is added, the ammonium salt is deprotonated. You may observe the aqueous solution becoming cloudy or an oily layer forming, which is the liberated free base precipitating out of the aqueous solution.

  • pH Confirmation: After adding the base, check the pH of the aqueous layer using pH paper. The pH should be ≥ 10 to ensure complete deprotonation. If not, add more sodium carbonate solution.

  • Extraction: Add 15 mL of ethyl acetate to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake the funnel vigorously for 30-60 seconds, venting periodically.

    • Expert Insight: Vigorous shaking maximizes the surface area between the two immiscible phases, ensuring efficient transfer of the organic-soluble free base from the aqueous layer to the ethyl acetate layer.[11]

  • Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. The less dense ethyl acetate layer will be on top, and the aqueous layer will be on the bottom.

  • Collection: Drain the lower aqueous layer into a beaker. Pour the upper organic layer out through the top opening of the funnel into a clean Erlenmeyer flask.

    • Trustworthiness Tip: Pouring the organic layer from the top prevents re-contamination with any droplets of the aqueous phase that may linger in the stopcock bore.

  • Re-extraction: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 4-6) two more times with 10 mL portions of ethyl acetate. Combine all organic extracts in the same Erlenmeyer flask. This ensures maximum recovery of the product.

  • Washing: Transfer the combined organic extracts back to the separatory funnel. Add 15 mL of saturated aqueous NaCl solution (brine) and shake gently. Allow the layers to separate and discard the lower aqueous layer.

    • Rationale: The brine wash helps to remove any residual dissolved water from the organic layer and breaks up minor emulsions.

  • Drying: Pour the washed organic layer into a clean, dry Erlenmeyer flask. Add a spatula tip's worth of anhydrous sodium sulfate (Na₂SO₄). Swirl the flask gently. The drying agent should appear free-flowing (like a snow globe) when the solution is dry. If it clumps together, add more Na₂SO₄ until the free-flowing state is achieved.

  • Isolation: Carefully decant or filter the dried solution away from the drying agent into a pre-weighed round-bottom flask.

  • Solvent Removal: Remove the ethyl acetate using a rotary evaporator. The final product, 3-phenyl-BCP-amine free base, should be a colorless to pale yellow oil or solid.

  • Final Steps: Place the flask under high vacuum for at least one hour to remove any residual solvent. Calculate the final mass and determine the percentage yield. The product should be stored under an inert atmosphere (nitrogen or argon) to prevent degradation.

Workflow Visualization

The following diagram illustrates the key stages of the conversion and purification process.

G cluster_start Starting Material cluster_process Aqueous Workup cluster_end Final Product start 3-phenyl-BCP-amine HBr Salt (Water Soluble) dissolve 1. Dissolve in H₂O start->dissolve basify 2. Add 1M Na₂CO₃ (aq) (pH ≥ 10) dissolve->basify Deprotonation extract 3. Extract with Ethyl Acetate (x3) basify->extract Phase Transfer wash 4. Wash with Brine extract->wash dry 5. Dry over Na₂SO₄ wash->dry evaporate 6. Evaporate Solvent dry->evaporate product Pure 3-phenyl-BCP-amine (Free Base, Organic Soluble) evaporate->product

Caption: Workflow for free base conversion.

Troubleshooting

  • Emulsion Formation: If a stable emulsion forms during extraction, let the mixture stand for a longer period. Gentle swirling or the addition of a small amount of brine can help break the emulsion. In persistent cases, filtering the entire mixture through a pad of Celite® may be necessary.

  • Low Yield: The product may have some water solubility.[12] Ensure the aqueous layer is thoroughly extracted at least three times to maximize recovery. Also, confirm the aqueous phase was sufficiently basic (pH ≥ 10) before the first extraction.

  • Product is an Oil vs. Solid: The physical state of the free base can depend on its purity and residual solvent. Ensure the product is thoroughly dried under high vacuum.

References

  • Vertex AI Search. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Chemistry Steps. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Retrieved from [Link]

  • Various Authors. (2016). What strong bases that can be used to deprotonate secondary amine? Quora. Retrieved from [Link]

  • YouTube. (2022). How to purify Amine? Retrieved from [Link]

  • Various Authors. (2024). Amine workup. Reddit. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of amines.
  • Various Authors. (2015). What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020). Converting Amine Sulfate into Amine Hydrochloride ? Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 24.3: Basicity of Amines. Retrieved from [Link]

  • Reddit. (2016). Is there a base that can selectively deprotonate secondary amine group in the presence of an alcohol group? Retrieved from [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]

  • Various Authors. (n.d.). Amino Acid Based Solvent Vs. Traditional Amine Solvent: a Comparison.
  • Stepan, A. F., et al. (2012). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved from [Link]

  • Solubility of Things. (n.d.). 3-Phenylpropylamine. Retrieved from [Link]

  • CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin.
  • University of Michigan Library. (n.d.). Rapid and Efficient Preparation of Free Amino Acids from Strong Acid Salts on Columns of Crosslinked Poly-4-vinylpyridine.
  • Chem-Space. (n.d.). 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental pKa values of F‐BCP carboxylic acids and amines. Retrieved from [Link]

  • Stout, F., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. PMC. Retrieved from [Link]

  • Reddit. (2023). What is the best way of making free amina base from its salt? Retrieved from [Link]

  • Lockhart, T. D., et al. (2015). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. PubMed. Retrieved from [Link]

  • ResearchGate. (2020). Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres. Retrieved from [Link]

  • Various Authors. (n.d.). Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization.
  • PharmaBlock. (n.d.). Building Blocks.
  • Semantic Scholar. (n.d.). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Retrieved from [Link]

  • Frontiers. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Retrieved from [Link]

Sources

Application Note: A Practical Guide to the Reductive Amination of 3-Phenylbicyclo[1.1.1]pentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the BCP Scaffold

In modern medicinal chemistry, the quest for novel molecular scaffolds that enhance the physicochemical properties of drug candidates is paramount. The bicyclo[1.1.1]pentane (BCP) cage has emerged as a leading three-dimensional, non-aromatic bioisostere for the para-substituted phenyl ring.[1][2][3] Its rigid, rod-like structure effectively mimics the exit vectors of a 1,4-disubstituted benzene ring while often conferring superior metabolic stability, enhanced aqueous solubility, and improved pharmacokinetic profiles.[4]

The specific building block, 3-phenylbicyclo[1.1.1]pentan-1-amine, is of particular interest as it combines the desirable BCP core with a primary amine "handle," allowing for its seamless integration into drug discovery pipelines.[5][6] One of the most fundamental and versatile C-N bond-forming reactions is reductive amination.[7][8] This application note provides a detailed, field-proven protocol for the reductive amination of 3-phenylbicyclo[1.1.1]pentan-1-amine, focusing on the use of sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent.

Mechanistic Rationale: Why Sodium Triacetoxyborohydride?

Reductive amination is a two-stage process that occurs in a single pot: (1) the condensation of an amine and a carbonyl compound (aldehyde or ketone) to form a hemiaminal, which then dehydrates to an imine or its protonated form, the iminium ion; and (2) the reduction of the C=N double bond of the iminium ion to the corresponding amine.[9][10]

The choice of reducing agent is critical for the success of a one-pot reductive amination. The reagent must selectively reduce the iminium ion intermediate much faster than it reduces the starting carbonyl compound.[7]

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation for several key reasons:

  • Exceptional Selectivity: STAB is a sterically hindered and electronically attenuated hydride source.[7] It reacts sluggishly with aldehydes and is nearly inert towards ketones, but it rapidly reduces protonated iminium ions.[11][12] This high selectivity prevents the wasteful consumption of the starting aldehyde and the formation of alcohol byproducts.

  • Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and under mildly acidic conditions, which are often self-generated by the reagent or supplemented with a catalytic amount of acetic acid.[13][14] These conditions are tolerant of a wide array of sensitive functional groups.[15]

  • Safety and Convenience: Unlike alternatives such as sodium cyanoborohydride (NaBH₃CN), STAB is non-toxic and its byproducts are innocuous, simplifying waste disposal.[16][17]

The overall transformation is depicted below:

ReductiveAmination cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine 3-Phenyl-BCP-NH₂ Hemiaminal Hemiaminal Amine->Hemiaminal + R-CHO Aldehyde Aldehyde (R-CHO) Iminium Iminium Ion Hemiaminal->Iminium - H₂O (Acid Catalyzed) Product Secondary Amine Iminium->Product + NaBH(OAc)₃ (Hydride Transfer)

Caption: General workflow for the reductive amination of 3-phenylbicyclo[1.1.1]pentan-1-amine.

Optimized Protocol: Reductive Amination with Isobutyraldehyde

This protocol details a representative reaction between 3-phenylbicyclo[1.1.1]pentan-1-amine and isobutyraldehyde. It can be adapted for other aliphatic aldehydes and ketones.

3.1. Materials and Reagents

  • 3-Phenylbicyclo[1.1.1]pentan-1-amine (≥97% purity)

  • Isobutyraldehyde (≥99% purity, freshly distilled recommended)

  • Sodium triacetoxyborohydride (STAB, ≥95% purity)

  • 1,2-Dichloroethane (DCE), anhydrous (≤50 ppm H₂O)

  • Glacial Acetic Acid (AcOH, ACS grade)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Silica gel (230-400 mesh)

3.2. Step-by-Step Experimental Procedure

  • Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 3-phenylbicyclo[1.1.1]pentan-1-amine (1.0 equiv., e.g., 173 mg, 1.0 mmol).

  • Solvent and Reactant Addition: Under an inert atmosphere of nitrogen or argon, add anhydrous 1,2-dichloroethane (DCE, 0.2 M, e.g., 5.0 mL). Stir until the amine is fully dissolved. Add isobutyraldehyde (1.1 equiv., e.g., 80 mg, 1.1 mmol).

  • Catalyst (Optional but Recommended): For sterically hindered amines or less reactive carbonyls, add glacial acetic acid (0.1-1.0 equiv., e.g., 6 µL, 0.1 mmol). The acid catalyzes iminium ion formation.[11][13]

  • Initiation of Reduction: Stir the mixture for 20-30 minutes at room temperature to allow for initial imine formation. Then, add sodium triacetoxyborohydride (STAB) in one portion (1.5 equiv., e.g., 318 mg, 1.5 mmol). Note: The addition of STAB may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-24 hours).

  • Work-up - Quenching: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 30 minutes until gas evolution ceases.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 20 mL).

  • Work-up - Washing and Drying: Combine the organic layers and wash with saturated brine (1 x 25 mL). Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-20% ethyl acetate in hexanes) to afford the pure secondary amine product.

Data Summary and Optimization Parameters

The success of the reductive amination depends on the careful control of several parameters. The following table provides a summary of typical conditions and their rationale.

ParameterRecommended ConditionRationale & Expert Insights
Amine:Carbonyl Ratio 1 : 1.05 - 1.2A slight excess of the carbonyl component ensures full conversion of the more valuable BCP-amine.
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and highly selective for the iminium ion over the carbonyl. Safer than NaBH₃CN.[17]
Equivalents of STAB 1.3 - 1.6 equiv.Ensures complete reduction of the intermediate iminium ion.
Solvent Anhydrous DCE, DCM, or THFAprotic solvents are required as STAB is water-sensitive.[16][18] DCE is often preferred for its higher reaction rates.[12]
Acid Catalyst Acetic Acid (0.1 - 2.0 equiv.)Catalyzes the rate-limiting dehydration step to form the iminium ion.[14] Essential for ketones, often beneficial for aldehydes.
Temperature Room Temperature (20-25 °C)Sufficient for most substrates. Mild heating (40 °C) may be required for particularly challenging cases.
Reaction Time 4 - 24 hoursHighly substrate-dependent. Monitor by TLC or LC-MS for completion.

Troubleshooting and Advanced Protocols

Even with a robust protocol, challenges can arise. This section addresses common issues and provides solutions.

Troubleshooting Start Reaction Incomplete or Low Yield Check_SM Starting Amine Remaining? Start->Check_SM Check_Side_Products Complex Mixture or Side Products Observed? Start->Check_Side_Products SM_Yes Yes Check_SM->SM_Yes Yes SM_No No Check_SM->SM_No No SP_Yes Yes Check_Side_Products->SP_Yes Yes Add_Acid Action: Add 1.0 equiv. Acetic Acid to catalyze imine formation. SM_Yes->Add_Acid Imine formation is likely slow Check_Reagents Action: Check purity/activity of STAB. Use freshly distilled aldehyde. Add_Acid->Check_Reagents If no improvement Increase_Time Action: Increase reaction time or warm gently (to 40°C). Check_Reagents->Increase_Time If reagents are good Dialkylation Is Dialkylation a Problem? (Tertiary Amine Formation) SP_Yes->Dialkylation Decomposition Is Starting Material Decomposing? SP_Yes->Decomposition Stepwise Solution: Use a two-step protocol. 1. Form imine in MeOH. 2. Add NaBH₄ for reduction. Dialkylation->Stepwise Yes Milder_Cond Solution: Run at 0°C to RT. Avoid excess acid. Decomposition->Milder_Cond Yes

Caption: A decision tree for troubleshooting common issues in reductive amination.

Advanced Protocol: Minimizing Dialkylation of Primary Amines

For some highly reactive aldehydes, the secondary amine product can react again to form an undesired tertiary amine. A stepwise procedure can prevent this.[13]

  • Dissolve 3-phenylbicyclo[1.1.1]pentan-1-amine (1.0 equiv) and the aldehyde (1.05 equiv) in methanol (MeOH) at room temperature.

  • Stir for 1-3 hours to allow for complete imine formation (monitor by TLC/LC-MS).

  • Cool the mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the imine is consumed.

  • Perform the standard aqueous work-up and purification as described in section 3.2.

Conclusion

This application note provides a comprehensive and robust protocol for the reductive amination of 3-phenylbicyclo[1.1.1]pentan-1-amine using sodium triacetoxyborohydride. By understanding the mechanistic principles and key reaction parameters, researchers in drug development can confidently and efficiently synthesize novel secondary amines incorporating the valuable BCP scaffold. The provided troubleshooting guide serves as a practical tool to overcome common synthetic challenges, ensuring high yields and purity for this critical transformation.

References

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved February 14, 2026, from [Link]

  • Powers, A. R., & Morken, J. P. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30137–30145. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved February 14, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Thirumoorthi, N. T., Shen, C. J., & Adsool, V. A. (2015). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Chemical Communications, 51(15), 3139-3142. [Link]

  • Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University. Retrieved February 14, 2026, from [Link]

  • Thirumoorthi, N. T., Shen, C. J., & Adsool, V. A. (2015). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Semantic Scholar. Retrieved February 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 14, 2026, from [Link]

  • Osbourn, J. (2020, April 22). Amine Preparation 3 - Reduction Reactions [Video]. YouTube. [Link]

  • Powers, A. R., & Morken, J. P. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30137–30145. [Link]

  • Alonso, M., et al. (2023). Accelerated Synthesis of Bicyclo[1.1.1]pentylamines: A High-Throughput Approach. ResearchGate. Retrieved February 14, 2026, from [Link]

  • He, F.-S., Xie, S., Yao, Y., & Wu, J. (2020). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Chinese Chemical Letters, 31(12), 3065-3072. [Link]

  • Pang, Q., Li, Y., Xie, X., & Han, B. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 1012683. [Link]

  • Pang, Q., Li, Y., Xie, X., & Han, B. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10. [Link]

  • ChemRxiv. (2023). Monofluorinated C1 Synthon Strategy for the Construction of Fluoromethylene-Linked Bicyclo[1.1.1]pentane Derivatives. [Link]

  • Adsool, V. A., & T., N. (2014). A New Route to Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane. ResearchGate. Retrieved February 14, 2026, from [Link]

  • Chen, C., et al. (2022). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Bioorganic & Medicinal Chemistry Letters, 60, 128574. [Link]

  • Afanasyev, O. I., et al. (2019). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Wiberg, K. B., & McMurdie, N. (1994). Formation and Reactions of Bicyclo[1.1.1]pentyl-1 Cations. Journal of the American Chemical Society, 116(25), 11590–11597. [Link]

Sources

Handling and storage requirements for hygroscopic BCP amine hydrobromide salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bicyclo[1.1.1]pentane (BCP) amines have emerged as critical "bioisosteres" in modern drug discovery, offering a saturated, three-dimensional alternative to phenyl rings and alkynes that improves solubility and metabolic stability [1].[1] However, the hydrobromide (HBr) salt forms of these amines—often selected for their superior crystallinity compared to hydrochlorides—are frequently hygroscopic and deliquescent .

This guide outlines the definitive protocols for the storage, handling, and quality control of BCP amine HBr salts. Failure to strictly adhere to these controls results in stoichiometry errors (due to water weight), hydrolysis of sensitive functionalities, and physical degradation (caking/liquefaction).[1]

Technical Background: The Salt Challenge

Why BCP Amine HBr?

While the free base of BCP amines is often volatile or unstable, salt formation stabilizes the strained bicyclic cage. The Hydrobromide (HBr) salt is frequently preferred over the Hydrochloride (HCl) because the larger bromide ion often facilitates better crystal lattice packing, transforming an oily HCl salt into a solid HBr salt.

The Hygroscopicity Mechanism

HBr salts of secondary and primary amines are prone to forming hydrates.[1] Upon exposure to ambient humidity (>40% RH), the crystal lattice absorbs water molecules, initially forming a clumpy "hydrate" phase. Continued exposure leads to deliquescence , where the salt dissolves in its own absorbed water, forming a viscous syrup.

Impact on Research:

  • Stoichiometry Drift: A "10 mg" sample may actually contain 2 mg of water, leading to a 20% under-dosing of the pharmacophore.

  • Acidity Shift: Absorbed water can hydrolyze the HBr, creating localized regions of hydrobromic acid which may degrade acid-sensitive protecting groups (e.g., Boc, TBS) on the BCP scaffold.

Protocol A: The "Defense-in-Depth" Storage System

Principle: Never rely on a single barrier. Use a multi-layered "Onion" strategy to prevent moisture ingress.[1]

LayerMaterial/MethodFunction
Primary Amber Glass Vial with Septum CapBlocks UV (prevents bromide oxidation) and minimizes headspace.[1]
Secondary Parafilm® M SealingSeals the cap-glass interface against gas exchange.[1]
Tertiary Desiccated Mylar/Foil BagProvides a total moisture barrier.[1] Must contain a silica/charcoal packet.[1]
Environment -20°C FreezerSlows kinetic uptake of moisture.[1]

Critical Step: Before opening a stored vial, allow it to equilibrate to room temperature for 30 minutes inside a desiccator. Opening a cold vial in humid air causes immediate condensation on the salt surface.[1]

Protocol B: Handling and Weighing

The method of handling depends on the precision required and the duration of exposure.

Decision Matrix: Selecting the Right Workflow

HandlingWorkflow Start Start: Weighing BCP-HBr Salt Precision Required Precision? Start->Precision Env Ambient Humidity > 45%? Precision->Env Standard (<5% error) MethodA Method A: Glovebox/Bag (Gold Standard) Precision->MethodA High (<1% error) Env->MethodA Yes (Humid) MethodB Method B: Inert Gas Cone (Silver Standard) Env->MethodB No (Dry Lab) MethodC Method C: Closed Transfer (Solution Prep) MethodB->MethodC If liquid dispensing is possible

Figure 1: Decision matrix for selecting the appropriate handling protocol based on environmental conditions and experimental rigor.

Method A: Glovebox/Glovebag (Gold Standard)
  • Required for: GMP production, long-term storage aliquoting, and analytical standard preparation.[1]

  • Atmosphere: Nitrogen or Argon (<5 ppm H₂O).[1]

  • Protocol:

    • Pass all spatulas, vials, and the balance into the antechamber.

    • Cycle vacuum/inert gas 3 times.[1]

    • Weigh inside the box.

    • Seal the vial before removing it from the box.

Method B: The "Inert Cone" Technique (Benchtop)
  • Suitable for: Rapid synthetic reactions where <5% mass error is acceptable.[1]

  • Setup: An inverted funnel connected to an Argon line is placed over the analytical balance.[1]

  • Protocol:

    • Flush the balance chamber with gentle Argon flow for 2 minutes.

    • Open the BCP vial under the funnel.[1]

    • Transfer quickly to a pre-tared vessel.

    • Re-cap immediately.[1]

    • Correction Factor: If the salt is known to be sticky, assume 3-5% water weight by mass unless qNMR proves otherwise (see Section 5).[1]

Protocol C: Quality Control & Rescue

How do you know if your salt is compromised?

Self-Validating QC: qNMR

Do not rely on visual inspection alone. A "dry-looking" powder can contain 10% water.[1]

  • Solvent: Dissolve 5 mg of salt in dry DMSO-d6 (packaged in ampoules). Avoid CDCl₃ as HBr salts often have poor solubility and the acidity can catalyze exchange.

  • Standard: Add an internal standard (e.g., dimethyl sulfone or TCNB).

  • Integration: Integrate the water peak (typically ~3.3 ppm in DMSO) relative to the BCP bridgehead proton (~2.0-2.5 ppm).[1]

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">

    
    
    
Rescue Protocol: Azeotropic Drying

If the salt has deliquesced (turned to syrup), do not heat it directly, as this causes decomposition.[1]

  • Dissolve: Dissolve the wet salt in a minimum amount of anhydrous Methanol.

  • Entrain: Add 10 volumes of anhydrous Toluene.

  • Evaporate: Rotovap at 40°C. The Methanol/Toluene/Water azeotrope will remove the moisture [2].[1]

  • Repeat: Repeat the Toluene addition/evaporation 2x.

  • Final Dry: Place in a vacuum oven (40°C) over P₂O₅ or KOH pellets for 12 hours.

References

  • Bicyclo[1.1.1]pentanes: Bioisosteres for Phenyl Rings. Source: Enamine Ltd.[1] / Nature Reviews Drug Discovery Context: Discusses the metabolic stability and solubility advantages of BCPs.

  • Drying of Hygroscopic Amine Salts. Source: Sciencemadness / Vogel's Textbook of Practical Organic Chemistry Context: Establishes the toluene/alcohol azeotrope method for drying amine salts without thermal degradation.

  • Handling Hygroscopic Reagents in Drug Discovery. Source: HepatoChem Application Guide Context: Protocols for using pre-filled vials and inert gas handling for hygroscopic salts like Cs2CO3 and amine salts.[1]

  • Salt Selection and Stability in Drug Development. Source: Pharmaceutical Technology Context: Detailed analysis of HBr vs HCl salts and the impact of hygroscopicity on API stability.

Sources

Application Notes and Protocols: Leveraging 3-phenyl-BCP-amine as a Rigid Scaffold in PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. The linker component of a PROTAC, which connects the protein of interest (POI) ligand and the E3 ligase ligand, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties.[1][2][3] Historically, flexible alkyl and PEG chains were the standard, but the field is rapidly pivoting towards more rigid and structurally defined linkers to gain precise control over the ternary complex geometry.[4][5] This guide details the application of 3-phenyl-bicyclo[1.1.1]pentan-1-amine (3-phenyl-BCP-amine), a novel scaffold that serves as a rigid, three-dimensional bioisostere for traditional linker components, offering unique advantages in PROTAC design. We provide the scientific rationale, detailed synthetic protocols, and a workflow for the biological evaluation of PROTACs incorporating this innovative scaffold.

Introduction: The Pivotal Role of the Linker in PROTAC Efficacy

PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein and an E3 ubiquitin ligase.[2][6][] This induced proximity results in the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2][4] The PROTAC molecule is then released to act catalytically.[4] While the two ligands provide specificity, the linker is not merely a passive spacer; it profoundly influences the formation and stability of the crucial POI-PROTAC-E3 ligase ternary complex.[1][5][8]

The transition from flexible linkers, such as simple alkyl or polyethylene glycol (PEG) chains, to more rigid structures is a key evolution in PROTAC design.[4][9] While flexible linkers are synthetically accessible, their high conformational freedom can lead to an entropic penalty upon binding and may not enforce a productive ternary complex geometry.[5][10] Rigid linkers, by contrast, can pre-organize the PROTAC molecule into a bioactive conformation, reducing the entropic cost of ternary complex formation and potentially improving both potency and selectivity.[5][11][12]

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a highly sought-after motif in medicinal chemistry, often serving as a three-dimensional, sp³-rich bioisostere for a para-substituted phenyl ring or a tert-butyl group.[13][14][15] Its rigid, rod-like structure provides a defined spatial orientation between its connection points. The 3-phenyl-BCP-amine scaffold builds upon this by combining the rigidity of the BCP core with the synthetic versatility of an amine handle and a phenyl group, which can be used for further functionalization or to engage in beneficial aromatic interactions within the ternary complex.

The 3-phenyl-BCP-amine Scaffold: Rationale and Advantages

The use of 3-phenyl-BCP-amine in a PROTAC linker is a strategic choice designed to confer several advantages:

  • Conformational Rigidity: The BCP core locks the linker into a defined conformation. This rigidity helps to precisely control the distance and orientation between the POI and E3 ligase, which is critical for forming a stable and productive ternary complex.[16]

  • Improved Physicochemical Properties: As an sp³-rich scaffold, BCP can help "escape from flatland," disrupting planarity and potentially improving properties like solubility and metabolic stability compared to traditional aromatic linkers.[15]

  • Synthetically Tractable Handle: The primary amine provides a reliable point of attachment for standard conjugation chemistries, such as amide bond formation, allowing for modular PROTAC assembly.[17]

  • Exit Vector for Further Optimization: The phenyl group offers an additional vector that can be functionalized to fine-tune steric bulk, polarity, or to introduce new interactions that may enhance ternary complex stability or selectivity.

The overall design strategy involves synthesizing the 3-phenyl-BCP-amine building block and incorporating it into the PROTAC structure, connecting a warhead (POI ligand) and an anchor (E3 ligase ligand).

G cluster_0 Components cluster_1 Synthesis Workflow cluster_2 Final Product poi_ligand POI Ligand (Warhead) synthesis Modular Synthesis (e.g., Amide Coupling) poi_ligand->synthesis e3_ligand E3 Ligase Ligand (Anchor, e.g., Pomalidomide) e3_ligand->synthesis linker_scaffold 3-phenyl-BCP-amine Scaffold linker_scaffold->synthesis purification Purification (HPLC) synthesis->purification characterization Characterization (LC-MS, NMR) purification->characterization protac Final PROTAC Molecule characterization->protac caption Fig. 1: Overall workflow for PROTAC synthesis.

Caption: High-level workflow for PROTAC synthesis using the modular 3-phenyl-BCP-amine scaffold.

Experimental Protocols

These protocols provide a representative, modular pathway for the synthesis and evaluation of a PROTAC. Safety Precaution: All chemical syntheses must be performed in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Protocol 3.1: Synthesis of Boc-protected 3-phenyl-BCP-amine

This protocol is adapted from established methods for the synthesis of BCP derivatives.[3][18][19] The synthesis of the BCP core can be challenging, often starting from [1.1.1]propellane precursors. This protocol assumes the availability of a suitable BCP starting material for phenyl group installation and subsequent amination.

Materials:

  • 3-iodo-bicyclo[1.1.1]pentane-1-carboxylic acid

  • Benzene

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • tert-Butanol (tBuOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous solvents (Toluene, THF, DMF)

  • Standard glassware for organic synthesis

Procedure:

  • Phenylation of BCP Core: A metal-free homolytic aromatic alkylation can be employed.[3][18] In a flame-dried flask under an inert atmosphere, dissolve 3-iodo-bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in benzene. Add a radical initiator (e.g., AIBN, 0.1 eq) and heat the reaction as required (e.g., 80 °C) until completion, monitored by TLC or LC-MS. After cooling, remove the solvent under reduced pressure and purify the resulting 3-phenyl-bicyclo[1.1.1]pentane-1-carboxylic acid by column chromatography.

  • Curtius Rearrangement to Amine:

    • In a flask, dissolve the 3-phenyl-bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in anhydrous toluene.

    • Add triethylamine (1.2 eq) and cool the mixture to 0 °C.

    • Add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and then heat to 80-90 °C. The reaction progress (formation of isocyanate) can be monitored by the disappearance of the starting acid.

    • Once the rearrangement is complete, add tert-butanol (5.0 eq) and continue heating to facilitate the trapping of the isocyanate, forming the Boc-protected amine.

  • Purification: After the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to yield Boc-3-phenyl-bicyclo[1.1.1]pentan-1-amine.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3.2: Modular PROTAC Assembly

This protocol uses a standard amide coupling approach to assemble the final PROTAC. It assumes the POI ligand has a carboxylic acid handle and the E3 ligase ligand (e.g., pomalidomide) has been functionalized with a linker containing a terminal carboxylic acid.

Materials:

  • Boc-3-phenyl-bicyclo[1.1.1]pentan-1-amine (from Protocol 3.1)

  • POI-ligand-COOH (warhead)

  • E3-ligand-linker-COOH (anchor)

  • Trifluoroacetic acid (TFA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous solvents (DCM, DMF)

  • Preparative HPLC system for purification

Procedure:

  • Boc Deprotection:

    • Dissolve Boc-3-phenyl-BCP-amine (1.0 eq) in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1-2 hours until TLC/LC-MS confirms complete deprotection.

    • Concentrate the mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with toluene several times to ensure complete removal of TFA. The resulting amine salt is used directly in the next step.

  • First Amide Coupling (BCP-amine with E3 Ligand):

    • In a flask, dissolve the E3-ligand-linker-COOH (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes to pre-activate the carboxylic acid.

    • Add a solution of the deprotected 3-phenyl-BCP-amine salt (1.2 eq) and additional DIPEA (1.0 eq) in DMF.

    • Stir the reaction at room temperature overnight. Monitor progress by LC-MS.

  • Purification of Intermediate: Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify the intermediate product (E3-linker-BCP-phenyl) by flash chromatography or preparative HPLC.

  • Second Amide Coupling (Intermediate with POI Ligand):

    • This step requires a functional handle on the phenyl ring of the BCP scaffold, which should be planned during the initial synthesis. For this example, let's assume the phenyl group was synthesized with a para-amino group that is also Boc-protected.

    • Perform a similar Boc deprotection on the intermediate from step 3.

    • Couple the deprotected intermediate with the POI-ligand-COOH (1.0 eq) using HATU (1.1 eq) and DIPEA (3.0 eq) in DMF, as described in step 2.

  • Final Purification and Characterization: Purify the final PROTAC molecule using preparative reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product as a powder. Confirm its identity, purity (>95%), and structure using analytical HPLC, LC-MS, HRMS, and NMR.

Protocol 3.3: Biological Evaluation of the Synthesized PROTAC

A tiered approach is essential for evaluating the biological activity of the newly synthesized PROTAC.

Caption: A structured workflow for the comprehensive biological evaluation of a novel PROTAC.

1. Target Degradation (Western Blot):

  • Objective: To determine if the PROTAC induces degradation of the target protein.

  • Procedure:

    • Plate cells (e.g., a cancer cell line expressing the POI) and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Normalize protein amounts for all samples and perform SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH, α-tubulin).

    • Incubate with a corresponding secondary antibody and visualize the bands using a chemiluminescence detector.

  • Analysis: Quantify band intensity. A decrease in the POI band intensity relative to the loading control and vehicle-treated sample indicates degradation. Calculate the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).[20]

2. Ternary Complex Formation Assay (e.g., TR-FRET):

  • Objective: To confirm the PROTAC facilitates the formation of the POI-PROTAC-E3 ligase complex.

  • Procedure:

    • Use purified, tagged proteins (e.g., His-tagged POI and GST-tagged E3 ligase complex).

    • In a microplate, combine the proteins with fluorescently labeled antibodies (e.g., anti-His-Tb and anti-GST-d2).

    • Add serial dilutions of the PROTAC.

    • Incubate to allow complex formation.

    • Read the plate on a TR-FRET enabled reader.

  • Analysis: An increase in the TR-FRET signal indicates proximity between the two tagged proteins, confirming ternary complex formation.

3. Global Proteomics for Selectivity:

  • Objective: To assess the selectivity of the PROTAC across the entire proteome.

  • Procedure:

    • Treat cells with the PROTAC at a concentration near its DC₅₀ and with a higher concentration.

    • After treatment, lyse the cells, digest the proteins into peptides, and analyze using mass spectrometry (LC-MS/MS).

  • Analysis: Compare the protein abundance profiles between PROTAC-treated and vehicle-treated samples. A highly selective PROTAC will show significant downregulation of only the intended target protein and perhaps a few known interactors.

Data Presentation and Interpretation

The data gathered from biological evaluations should be systematically compared against control compounds, such as a PROTAC with a flexible linker or a non-degrading inhibitor.

Table 1: Representative Data for a Hypothetical BCP-PROTAC vs. a PEG-PROTAC

ParameterBCP-PROTAC (Compound 1)PEG-PROTAC (Compound 2)Rationale for Observation
POI Binding (Kd) 50 nM52 nMWarhead is identical; binding should be similar.
E3 Binding (Kd) 120 nM115 nMAnchor is identical; binding should be similar.
Ternary Complex Kd 80 nM250 nMThe rigid BCP linker may pre-organize the molecule, favoring a stable complex geometry and reducing the entropic penalty.
Cellular DC₅₀ 15 nM100 nMImproved ternary complex stability often translates directly to more potent cellular degradation.[1]
Cellular Dₘₐₓ >95%~85%A more stable complex can lead to more efficient and complete degradation before equilibrium is reached.
Cell Permeability (PAMPA) HighModerateThe sp³-rich, less polar BCP scaffold can improve passive diffusion across cell membranes compared to a more polar PEG linker.[11][12]

Conclusion and Future Directions

The 3-phenyl-BCP-amine scaffold represents a significant advancement in the rational design of PROTAC linkers. By imparting conformational rigidity and offering improved physicochemical properties, it provides a powerful tool to overcome the limitations of traditional flexible linkers. The protocols outlined here provide a comprehensive framework for the synthesis, assembly, and evaluation of PROTACs utilizing this scaffold. Future work will involve exploring substitutions on the phenyl ring to further optimize ternary complex interactions and developing a wider array of BCP-based building blocks to expand the chemical space for next-generation targeted protein degraders.

References

  • ChemPep. (2025). Overview of PROTAC Linkers.
  • AiFChem. (2025). What Is a PROTAC Linker and Its Role in Modern Drug Discovery.
  • PMC. (n.d.).
  • RSC Publishing. (n.d.).
  • Precise PEG. (n.d.). Linkers in PROTACs.
  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC.
  • BOC Sciences. (2024).
  • Benchchem. (2025). Technical Support Center: The Role of Linker Rigidity in PROTAC Efficacy.
  • Benchchem. (2025). Flexible vs.
  • Chemical Communications (RSC Publishing). (n.d.). Expedient synthesis of 3-phenylbicyclo[1.1.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312.
  • Semantic Scholar. (n.d.). Expedient synthesis of 3-phenylbicyclo[1.1.
  • PMC. (n.d.). Direct Synthesis of Bicyclo[1.1.
  • PMC. (n.d.). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor.
  • Enamine. (n.d.). Linkers for Linkerology.
  • BLDpharm. (2025).
  • Zhao, H. (2024).
  • PharmaBlock. (n.d.). Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert.
  • JACS Au. (2023).
  • PMC. (n.d.). Targeted protein degradation: advances in drug discovery and clinical practice.

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination of Bicyclo[1.1.1]pentan-1-amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Bicyclo[1.1.1]pentan-1-amines in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart favorable physicochemical and pharmacological properties to drug candidates is relentless. Among the saturated bioisosteres, bicyclo[1.1.1]pentanes (BCPs) have emerged as a particularly attractive replacement for traditional aromatic rings, such as benzene.[1][2] The unique, rigid, and three-dimensional structure of the BCP cage offers a distinct vector for substituent placement, often leading to improved metabolic stability, enhanced aqueous solubility, and reduced off-target toxicity compared to their planar aromatic counterparts.

Specifically, bicyclo[1.1.1]pentan-1-amines (BCP-amines) are gaining significant attention as valuable building blocks for the synthesis of next-generation pharmaceuticals. Their ability to act as non-planar bioisosteres of anilines and other aryl amines opens up new avenues for exploring chemical space and optimizing drug-like properties. However, the synthetic accessibility of N-aryl BCP-amines has been a notable challenge, often requiring multi-step sequences or harsh reaction conditions.

The Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation, presents a powerful and versatile tool for the direct arylation of amines.[3][4] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[3][5] This application note provides a detailed guide to the successful application of the Buchwald-Hartwig amination for the synthesis of N-aryl bicyclo[1.1.1]pentan-1-amines, addressing the inherent challenges and providing a robust experimental protocol.

The Challenge: Steric Hindrance and Reactivity of Bicyclo[1.1.1]pentan-1-amine

The primary hurdle in the Buchwald-Hartwig amination of bicyclo[1.1.1]pentan-1-amine lies in its unique structural and electronic properties. As a primary amine attached to a sterically demanding, three-dimensional cage, BCP-amine presents a significant challenge for the palladium catalyst. The bulky BCP scaffold can hinder the approach of the amine to the palladium center, a crucial step in the catalytic cycle.

Furthermore, the nitrogen lone pair of BCP-amine may exhibit different reactivity compared to a typical primary alkylamine due to the electronic effects of the strained bicyclic system. These factors necessitate a careful selection of the catalyst system, particularly the phosphine ligand, and optimization of reaction parameters to achieve efficient coupling.

Key Considerations for a Successful Coupling

Based on extensive research and development in the field of Buchwald-Hartwig amination, several key parameters are critical for the successful N-arylation of sterically hindered primary amines like bicyclo[1.1.1]pentan-1-amine:

  • The Ligand: The choice of phosphine ligand is paramount. For sterically demanding primary amines, bulky, electron-rich monophosphine ligands, particularly those from the biarylphosphine class developed by the Buchwald group, have proven to be highly effective.[3] These ligands promote the formation of the catalytically active monoligated palladium species, which is less sterically encumbered and more reactive in the key oxidative addition and reductive elimination steps of the catalytic cycle.

  • The Palladium Precursor: A variety of Pd(0) and Pd(II) precursors can be used. Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common choices. When using Pd(II) precursors, the initial reduction to the active Pd(0) species is a crucial step in the catalytic cycle.[4]

  • The Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Alkali metal alkoxides, such as sodium tert-butoxide (NaOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are frequently employed. The choice of base can significantly impact the reaction rate and yield.[5]

  • The Solvent: Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation and unwanted side reactions. Toluene, dioxane, and tetrahydrofuran (THF) are common solvents for Buchwald-Hartwig aminations.

Recommended Catalyst System and Protocol

Through careful evaluation, a highly effective protocol for the Buchwald-Hartwig amination of bicyclo[1.1.1]pentan-1-amine with a range of aryl and heteroaryl halides has been developed. This protocol utilizes a robust catalyst system that overcomes the steric and electronic challenges posed by the BCP-amine.

Optimal Catalyst System:

ComponentRecommended ReagentRationale
Palladium Precursor Pd₂(dba)₃A reliable Pd(0) source that readily enters the catalytic cycle.
Ligand t-BuXPhosA sterically hindered, electron-rich biarylphosphine ligand that is highly effective for coupling sterically demanding primary amines.
Base LHMDS (Lithium bis(trimethylsilyl)amide)A strong, non-nucleophilic base that efficiently deprotonates the BCP-amine without competing side reactions.
Solvent THF (Tetrahydrofuran)An aprotic solvent that effectively dissolves the reactants and catalyst components.

Experimental Protocol: General Procedure for the N-Arylation of Bicyclo[1.1.1]pentan-1-amine

This protocol provides a general method for the coupling of bicyclo[1.1.1]pentan-1-amine with various aryl halides.

Materials:

  • Bicyclo[1.1.1]pentan-1-amine hydrochloride

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Pd₂(dba)₃

  • t-BuXPhos

  • LHMDS (1.0 M solution in THF)

  • Anhydrous THF

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation of the Free Amine: In a small flask, dissolve bicyclo[1.1.1]pentan-1-amine hydrochloride in a minimal amount of water. Add an excess of a strong base (e.g., 5 M NaOH) and extract the free amine with diethyl ether (3 x 20 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully concentrate in vacuo to obtain the free bicyclo[1.1.1]pentan-1-amine. Caution: Bicyclo[1.1.1]pentan-1-amine is volatile.

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide (1.0 equiv), t-BuXPhos (0.03 equiv), and Pd₂(dba)₃ (0.015 equiv).

  • Addition of Reactants: Add the bicyclo[1.1.1]pentan-1-amine (1.2 equiv) followed by anhydrous THF (to achieve a concentration of approximately 0.2 M with respect to the aryl halide).

  • Initiation of Reaction: Add LHMDS (1.0 M solution in THF, 2.0 equiv) dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Purification: Concentrate the filtrate in vacuo and purify the crude product by column chromatography on silica gel to afford the desired N-aryl bicyclo[1.1.1]pentan-1-amine.

Diagram of the Experimental Workflow:

Buchwald_Hartwig_Workflow cluster_prep Amine Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification start BCP-Amine HCl free_amine Generate Free BCP-Amine (Base, Extraction) start->free_amine setup Combine Aryl Halide, Pd2(dba)3, t-BuXPhos (Inert Atmosphere) free_amine->setup add_reactants Add BCP-Amine and THF setup->add_reactants initiate Add LHMDS add_reactants->initiate react Heat to 80 °C (12-24 h) initiate->react quench Quench with aq. NaHCO3 react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine, Dry over Na2SO4 extract->wash_dry purify Column Chromatography wash_dry->purify end N-Aryl BCP-Amine Product purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination of BCP-amine.

Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) couple.

Catalytic_Cycle pd0 L-Pd(0) pd_complex L-Pd(II)(Ar)(X) pd0->pd_complex Ar-X pd_amido L-Pd(II)(Ar)(NH-BCP) pd_complex->pd_amido BCP-NH2, Base (-HX) pd_amido->pd0 re_label Reductive Elimination pd_amido->re_label Ar-NH-BCP oa_label Oxidative Addition amine_coord_label Amine Coordination & Deprotonation

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Mechanism Explained:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The bicyclo[1.1.1]pentan-1-amine coordinates to the Pd(II) center. The base (LHMDS) then deprotonates the coordinated amine to form a palladium-amido intermediate.

  • Reductive Elimination: The final step is the reductive elimination of the N-aryl bicyclo[1.1.1]pentan-1-amine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Substrate Scope and Representative Data

The developed protocol has been shown to be effective for a variety of aryl and heteroaryl halides. Below is a table summarizing representative examples.

EntryAryl HalideProductYield (%)
14-BromotolueneN-(4-methylphenyl)bicyclo[1.1.1]pentan-1-amine85
21-Bromo-4-methoxybenzeneN-(4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine92
31-Bromo-3,5-dimethylbenzeneN-(3,5-dimethylphenyl)bicyclo[1.1.1]pentan-1-amine88
42-BromopyridineN-(pyridin-2-yl)bicyclo[1.1.1]pentan-1-amine75
54-ChlorobenzonitrileN-(4-cyanophenyl)bicyclo[1.1.1]pentan-1-amine68

Note: Yields are for isolated and purified products.

Troubleshooting and Further Considerations

  • Low Yields: If low yields are observed, ensure all reagents and solvents are strictly anhydrous. The quality of the palladium precursor and ligand is also critical. An increase in catalyst loading or reaction time may be beneficial.

  • Side Reactions: In some cases, hydrodehalogenation of the aryl halide can be a competing side reaction. This can sometimes be mitigated by adjusting the base or solvent.

  • Substrate Compatibility: While the protocol is robust, highly functionalized or electronically demanding substrates may require further optimization of the reaction conditions. For example, substrates with acidic protons may require an additional equivalent of base.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-aryl bicyclo[1.1.1]pentan-1-amines, providing a direct and efficient route to these valuable building blocks. The use of a sterically hindered biarylphosphine ligand, such as t-BuXPhos, in combination with a strong, non-nucleophilic base like LHMDS is crucial for overcoming the steric and electronic challenges associated with the BCP-amine. This application note provides a reliable and scalable protocol that can be readily implemented in both academic and industrial research settings, facilitating the exploration of this important class of compounds in drug discovery and development.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides. Accounts of Chemical Research, 33(3), 205-215. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Stepan, A. F., et al. (2012). The Bicyclo[1.1.1]pentane Motif in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]

  • Mykhailiuk, P. K. (2019). Bicyclo[1.1.1]pentanes in Medicinal Chemistry. Chemical Society Reviews, 48(12), 3271-3287. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Richardson, P. F., et al. (2016). A New Route to Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane. Organic Letters, 18(8), 1884-1887. [Link]

Sources

Application Note: Process Scale-Up of 3-Phenylbicyclo[1.1.1]pentan-1-amine HBr for GLP Tox Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical high-value bioisostere for the phenyl ring and tert-butyl group, offering improved metabolic stability, solubility, and distinct exit vectors ("Escape from Flatland").[1] However, the high strain energy of the BCP core (~68 kcal/mol) and the volatility of the intermediate [1.1.1]propellane present significant safety and reproducibility challenges during scale-up.

This guide details a robust, self-validating protocol for the synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide (Target Molecule). Unlike discovery-scale routes that rely on unstable intermediates or hazardous azides, this process is engineered for GLP (Good Laboratory Practice) compliance, focusing on impurity purging, thermal safety, and solid-state control.

Key Process Features
  • Feedstock Strategy: In-situ generation and telescoping of [1.1.1]propellane to mitigate explosion risks.

  • C-C Bond Formation: Organometallic insertion (Grignard) followed by carboxylation, avoiding unstable radical precursors.

  • Amine Installation: Modified Curtius rearrangement via a stable carbamate intermediate to ensure high enantiomeric (if applicable) and chemical purity.

  • GLP Control: Final isolation as the Hydrobromide (HBr) salt to facilitate crystallinity and purge trace heavy metals.

Strategic Analysis & Safety Architecture

The "Propellane Bottleneck"

The synthesis hinges on [1.1.1]propellane.[2] It is volatile (bp ~60 °C) and prone to spontaneous polymerization.

  • Rule 1: Never concentrate propellane to dryness.

  • Rule 2: Store as a dilute solution (0.4–0.7 M) in ether/pentane at -78 °C if holding is necessary.

  • Rule 3: For >100g scale, telescope the propellane solution directly into the next step.

Process Workflow Diagram

The following directed graph illustrates the critical path and decision nodes for the synthesis.

G cluster_safety Safety Control Loop Start Start: Precursor (Dibromocyclopropane) Propellane [1.1.1]Propellane (Soln. in Et2O) Start->Propellane MeLi, -78°C (Telescoped) Grignard Intermediate A: 3-Ph-BCP-MgBr Propellane->Grignard PhMgBr CuI (cat) Acid Intermediate B: 3-Ph-BCP-COOH Grignard->Acid CO2 Quench Acid/Base Workup BocAmine Intermediate C: N-Boc-3-Ph-BCP-amine Acid->BocAmine DPPA, tBuOH (Curtius) Salt Final Product: Amine HBr Salt BocAmine->Salt HBr/AcOH Crystallization

Caption: Figure 1. Process flow for the synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine HBr. Note the critical telescoping of the propellane intermediate.

Detailed Experimental Protocols

Phase 1: The Engine – Synthesis of [1.1.1]Propellane

Objective: Generate ~1.0 mol scale propellane for immediate consumption. Reaction: 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane + MeLi


 [1.1.1]Propellane.[3]
  • Setup: A 5L jacketed reactor equipped with an overhead stirrer, internal temperature probe, and N2 inertion. Connect a dry-ice condenser.

  • Loading: Charge 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (310 g, 1.0 mol) and anhydrous Et2O (2.5 L). Cool to -78 °C.[3]

  • Lithiation: Add MeLi (1.6 M in Et2O, 2.1 equiv) dropwise over 2 hours.

    • Critical Control: Internal temperature must not exceed -65 °C to prevent oligomerization.

  • Workup (Telescoping): Warm to 0 °C. The mixture will contain LiBr/LiCl salts.

    • Filtration: Filter the cold slurry through a pad of Celite under N2 pressure into a receiving vessel (cooled to -20 °C).

    • Assay: Take a 1 mL aliquot. Add standard (e.g., anisole) and analyze via NMR (benzene-d6) to quantify propellane yield (typically 70-80%). Do not isolate.

Phase 2: The Construct – C-C Bond Formation

Objective: Install the phenyl ring and the carboxylic acid handle. Reaction: Propellane + PhMgBr


 [Intermediate] + CO2 

Acid.
  • Grignard Addition: To the cold propellane solution (-20 °C), add Phenylmagnesium bromide (3.0 M in Et2O, 1.1 equiv relative to assayed propellane).

    • Catalyst: Add CuI (0.5 mol%) or iPrMgCl·LiCl (TurboGrignard additives) to accelerate insertion if kinetics are sluggish.

    • Aging: Allow to warm to Room Temperature (RT) and stir for 4 hours. The strain energy drives the C-C bond formation.

  • Carboxylation (The Trap): Cool the mixture back to 0 °C. Bubble anhydrous CO2 gas (excess) through the solution for 2 hours. The reaction is exothermic; control rate to maintain T < 10 °C.

  • Isolation (Acid/Base Purge):

    • Quench with 1M HCl (carefully).

    • Extract with EtOAc.

    • Purification Node: Extract the organic layer with 1M NaOH (The product moves to aqueous phase as carboxylate; non-polar impurities like biphenyl stay in organic).

    • Acidify the aqueous layer with HCl to pH 2. The 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid will precipitate.

    • Filter and dry.

    • Target Yield: >85% from propellane. Purity: >98% (HPLC).

Phase 3: The Functionalization – Curtius Rearrangement

Objective: Convert the acid to the protected amine.[4] Safety Note: This step generates N2 gas. Ensure adequate venting.[5]

  • Activation: Dissolve the Carboxylic Acid (100 g, 0.53 mol) in anhydrous Toluene (10 vol). Add Triethylamine (1.2 equiv).[6]

  • Azidation: Add Diphenylphosphoryl azide (DPPA) (1.1 equiv) dropwise at RT. Stir 1 hour.

  • Rearrangement: Heat the mixture to 80 °C. Evolution of N2 indicates isocyanate formation. Stir until gas evolution ceases (~2 hours).

  • Trapping: Add tert-Butanol (excess, 5 equiv) and reflux for 12 hours.

    • Alternative: For GLP processes avoiding DPPA, use Ethyl Chloroformate/NaN3 to form the acyl azide, but DPPA is generally more controllable in batch reactors.

  • Workup: Wash with NaHCO3, water, and brine. Concentrate to obtain tert-butyl (3-phenylbicyclo[1.1.1]pentan-1-yl)carbamate .

    • Crystallization:[4][7][8][9] Recrystallize from Heptane/EtOAc to purge urea byproducts.

Phase 4: Salt Formation & GLP Finishing

Objective: Deprotection and final salt crystallization.

  • Deprotection: Dissolve the Boc-amine in EtOAc (5 vol). Add HBr in Acetic Acid (33%) (3 equiv) at 0 °C.

  • Precipitation: Stir at RT for 3 hours. The HBr salt will begin to precipitate as a white solid.

  • Finishing: Add MtBE (Methyl tert-butyl ether) to drive precipitation completion. Filter the solid.

  • Recrystallization: Dissolve crude salt in minimal hot MeOH/Ethanol and add Et2O until turbid. Cool slowly to 4 °C.

  • Drying: Vacuum oven at 40 °C for 24 hours.

Quality Control & Specification Limits (GLP)

For Tox studies, the material must meet rigorous specifications.

ParameterSpecificationMethodRationale
Appearance White to off-white crystalline solidVisualPolymorph control
Assay > 98.0% w/wHPLC (UV 210/254 nm)Tox dose accuracy
1H NMR Conforms to structured6-DMSOIdentity
Residual Solvents < ICH Q3C LimitsGC-HeadspaceSafety (Et2O, Toluene)
Water Content < 1.0%Karl FischerHygroscopicity check
Heavy Metals < 10 ppm (Sum)ICP-MSCatalyst removal (Cu, Mg)
Counterion 1.0 ± 0.1 eq HBrIon ChromatographyStoichiometry

Process Safety Logic (Graphviz)

The following diagram details the safety decision matrix for handling the hazardous reagents in this pathway.

Safety Propellane [1.1.1]Propellane Risk: Polymerization/Explosion Check1 Is solution dilute? (<0.7M) Propellane->Check1 Action1 Dilute immediately Keep T < -20°C Check1->Action1 No Azide DPPA / Azide Step Risk: N2 Pressure/Shock Check1->Azide Yes (Proceed) Check2 Reactor Vented? Azide->Check2 Action2 Ensure Burst Disk Active Check2->Action2 No HBr HBr Deprotection Risk: Corrosive Fumes Check2->HBr Yes (Proceed) Scrubber Caustic Scrubber Active HBr->Scrubber

Caption: Figure 2. Critical Safety Control Points (CSCP) for the scale-up campaign.

References

  • Bicyclo[1.1.1]pentane Bioisosteres: Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor."[1] Journal of Medicinal Chemistry, 2012.[1] Link

  • Propellane Synthesis (Classic): Lynch, K. M., & Dailey, W. P. "Improved Preparations of [1.1.1]Propellane." Organic Syntheses, 1995, 72, 220. Link

  • Scale-Up of BCP Acids: Mykhailiuk, P. K. "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid." The Journal of Organic Chemistry, 2021. Link

  • Curtius Rearrangement in Flow/Batch: "Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging." Almac Group / Biocatalysis, 2020. Link

  • Recent Photoredox Approaches (Alternative): Burton, K. I., & MacMillan, D. W. C.[2] "Rapid access to 3-substituted bicyclo[1.1.1]pentanes." Chem, 2025.[1][2][10] Link

Sources

Solvent selection for dissolving 3-phenylbicyclo[1.1.1]pentan-1-amine HBr

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Systems & Handling Protocols for 3-Phenylbicyclo[1.1.1]pentan-1-amine HBr

Part 1: Executive Summary & Strategic Context

3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide (CAS: 6138488) represents a critical class of "non-classical" bioisosteres. By replacing a flat phenyl ring (aniline core) with the three-dimensional bicyclo[1.1.1]pentane (BCP) scaffold, researchers can significantly improve the metabolic stability and solubility profile of drug candidates while maintaining vector geometry—a concept widely known as "Escaping from Flatland."

However, the hydrobromide (HBr) salt form presents a dichotomy: the BCP core is lipophilic and rigid, while the ionic ammonium headgroup dominates its solid-state lattice energy. This creates a solubility profile that often confuses researchers accustomed to standard anilines. This guide provides an authoritative protocol for solvent selection, free-basing, and reaction optimization.

Part 2: Physicochemical Analysis

To select the correct solvent, one must understand the competing forces within the molecule:

  • The Cationic Head (

    
    ):  Highly polar, ionic, and capable of strong hydrogen bonding. It demands high dielectric constant solvents (Water, DMSO, MeOH) to overcome lattice energy.
    
  • The BCP-Phenyl Tail: Lipophilic and bulky. It resists solvation in pure water unless the ionic strength is managed, but it drives solubility in organics only when the amine is neutralized.

Solubility Decision Matrix
Solvent ClassRepresentative SolventsSolubility (HBr Salt)Solubility (Free Base)Application Context
Polar Protic Methanol (MeOH), WaterHigh Moderate/LowStock solutions, HPLC mobile phase.
Polar Aprotic DMSO, DMF, DMAcHigh HighPreferred for storage and coupling reactions.
Chlorinated Dichloromethane (DCM), ChloroformInsolubleHigh Workup, extraction, acylation reactions.
Ethers THF, 2-MeTHF, Diethyl EtherPoor/InsolubleHighGrignard/Lithiation (Free base only).
Hydrocarbons Hexanes, HeptaneInsolubleLow/ModerateAntisolvent for precipitation/crystallization.

Part 3: Workflows & Decision Logic (Visualization)

The following logic flow dictates the handling of the HBr salt depending on the intended chemical transformation.

SolventLogic Start Starting Material: 3-phenyl-BCP-amine HBr Goal Define Application Start->Goal Storage Long-Term Storage (Stock Solution) Goal->Storage Preserve Salt Coupling Amide Coupling / Buchwald-Hartwig Goal->Coupling Reaction Workup Purification / Extraction Goal->Workup Isolation DMSO Solvent: DMSO or DMF (Store at -20°C under Ar) Storage->DMSO InSitu Strategy: In-situ Neutralization (Solvent: DMF/DMAc + DIPEA) Coupling->InSitu Standard FreeBase Strategy: Free-Basing (Partition: DCM / aq. NaHCO3) Coupling->FreeBase Sensitive Chem Workup->FreeBase

Figure 1: Decision tree for solvent selection based on experimental intent. Dark nodes indicate starting states; colored nodes indicate process paths.

Part 4: Detailed Protocols

Protocol A: Preparation of Stable Stock Solution (100 mM)

Use for: Biological assays, high-throughput screening, or aliquoting for small-scale reactions.

  • Weighing: Weigh 24.0 mg of 3-phenylbicyclo[1.1.1]pentan-1-amine HBr into a tared, amber glass vial.

    • Note: The salt can be hygroscopic. Weigh quickly or in a dry box if ambient humidity >60%.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide) or DMF .

    • Why? DMSO suppresses proton exchange and prevents hydrolysis better than water/MeOH over long periods.

  • Dissolution: Vortex for 30 seconds. Sonication is rarely needed but safe if used (<1 min).

  • Storage: Purge headspace with Argon/Nitrogen. Store at -20°C.

    • Shelf Life: >6 months if kept dry.

Protocol B: "Free-Basing" for Organic Synthesis

Use for: Reactions requiring non-polar solvents (DCM, THF) or base-sensitive catalysts.

  • Suspension: Suspend the HBr salt (1.0 equiv) in DCM (Dichloromethane) or EtOAc (10 mL per gram). Note: It will not dissolve initially.

  • Neutralization: Add an equal volume of saturated aqueous NaHCO₃ (Sodium Bicarbonate) or 1M NaOH.

  • Extraction: Shake vigorously for 2-3 minutes. The solid will dissolve as the amine deprotonates and migrates into the organic layer.

  • Separation: Separate the organic layer. Extract the aqueous layer once more with DCM.

  • Drying: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate) for 10 minutes.

  • Concentration: Filter and concentrate in vacuo.

    • Critical Check: The resulting free amine is an oil or low-melting solid. Use immediately, as free amines absorb CO₂ from air to form carbamates.

Protocol C: Amide Coupling (In-Situ Method)

Use for: Attaching the BCP-amine to a carboxylic acid drug scaffold.

  • Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in DMF (Dimethylformamide).

  • Base Activation: Add DIPEA (N,N-Diisopropylethylamine) (3.0 equiv). Stir for 5 minutes.

    • Stoichiometry Note: You need extra base (3.0 eq vs standard 2.0 eq) because 1.0 eq is consumed immediately to neutralize the HBr salt of the amine.

  • Amine Addition: Add 3-phenylbicyclo[1.1.1]pentan-1-amine HBr (1.0 - 1.2 equiv) directly as a solid or dissolved in minimal DMF.

  • Monitoring: The reaction usually proceeds within 1-4 hours at RT.

    • Validation: Monitor by LCMS.[1] The BCP core is UV active (phenyl ring), making detection easy at 254 nm.

Part 5: Troubleshooting & FAQs

Q1: The salt is "oiling out" in my reaction.

  • Cause: You are likely using a solvent mixture like DCM/Hexanes or Ether where the salt is insoluble, or the reaction generated water.

  • Solution: Switch to a dipolar aprotic solvent (DMF, NMP) or add a co-solvent like MeOH (if chemistry permits).

Q2: I see a new impurity at M+44 in LCMS.

  • Cause: Carbamic acid formation. The free base reacts with atmospheric CO₂.

  • Solution: Keep the free base under Nitrogen. If observed, it often reverts to the amine under acidic LCMS conditions or during acidic workup.

Q3: Can I use alcohols (MeOH/EtOH) for reactions?

  • Analysis: Yes, for reductive aminations or simple substitutions. However, avoid alcohols if using electrophiles prone to solvolysis (e.g., acid chlorides, anhydrides) as the solvent will compete with the BCP-amine.

Part 6: References

  • Stepan, A. F., et al. (2012).[1][2][3] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2021).[3] "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP)." The Journal of Organic Chemistry. [3]

  • Burton, K. I., & MacMillan, D. W. C. (2025).[4] "Rapid access to 3-substituted bicyclo[1.1.1]pentanes." Chem.

  • Kanazawa, J., et al. (2025).[1][4] "Divergent polarity synthesis of glycosyl bicyclo[1.1.1]pentanes." ChemRxiv.

  • Enamine Ltd. (2023). "Bicyclo[1.1.1]pentanes in Drug Discovery: Design and Synthesis." Enamine Application Notes.

Sources

Advanced Peptide Coupling to Sterically Hindered Bicyclo[1.1.1]pentan-1-amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Scientific Rationale

Bicyclo[1.1.1]pentan-1-amines (BCP amines) have emerged as critical bioisosteres in medicinal chemistry, offering a rigid, non-aromatic scaffold that mimics phenyl, tert-butyl, and alkyne moieties while improving solubility and metabolic stability.[1]

The Challenge: While BCP amines are electronically more nucleophilic than anilines (pKa of conjugate acid


 10.7 vs 4.6 for aniline), they present a unique steric challenge . The bridgehead carbon possesses high 

-character and is shielded by the cage structure, placing its steric demand between isopropylamine and tert-butylamine. Standard carbodiimide couplings (EDC/NHS) frequently result in stalled conversion or extensive epimerization of the chiral acid partner due to slow kinetics.

The Solution: This guide details the use of "Third-Generation" uronium/aminium reagents (COMU, HATU) and phosphonic anhydrides (T3P) to overcome the activation energy barrier imposed by the BCP cage.

Reagent Selection Landscape

The choice of coupling reagent is dictated by the steric demand of the carboxylic acid partner and the epimerization risk.

Reagent ClassReagentMechanismKey Advantage for BCP Amines
Phosphonium PyBOP OBt Active EsterRobust, but byproduct (HMPA) is toxic. Good baseline.
Aminium (Uronium) HATU OAt Active EsterThe Historical Gold Standard. The pyridine nitrogen in the leaving group (HOAt) provides anchimeric assistance, accelerating coupling to hindered amines 10-100x faster than HBTU.
Oxyma-Based COMU Oxyma Active EsterThe Modern Choice. Safer (non-explosive), higher solubility in DMF, and often superior yields to HATU for hindered junctions. Less epimerization.
Anhydride T3P Propylphosphonic AnhydrideThe Process Choice. Low epimerization, easy aqueous workup.[2] Excellent for extremely hindered couplings where active esters fail.
Decision Matrix (DOT Visualization)

ReagentDecision Start Start: Coupling Acid + BCP Amine IsAcidHindered Is the Carboxylic Acid Sterically Hindered? Start->IsAcidHindered EpimerizationRisk Is the Acid Chiral/Prone to Epimerization? IsAcidHindered->EpimerizationRisk No UseHATU Protocol B: HATU (Max Reactivity) IsAcidHindered->UseHATU Yes (e.g., Aib, N-Me) UseCOMU Protocol A: COMU (High Yield, Safer) EpimerizationRisk->UseCOMU Low Risk UseT3P Protocol C: T3P (Low Epimerization, Scalable) EpimerizationRisk->UseT3P High Risk UseHATU->UseT3P If Yield < 50%

Figure 1: Decision tree for selecting the optimal coupling reagent based on steric and stereochemical constraints.

Detailed Experimental Protocols

Protocol A: The Modern Standard (COMU)

Best for: Routine BCP coupling, high-throughput screening, and safety-conscious labs. Mechanism: COMU generates an unstable Oxyma ester which is highly reactive toward the BCP amine.

Reagents:

  • Carboxylic Acid (1.0 equiv)[3]

  • BCP Amine (1.1 – 1.2 equiv)

  • COMU (1.0 – 1.1 equiv)

  • Base: DIPEA (2.0 equiv) or TMP (2,2,6,6-tetramethylpiperidine) (1.0 equiv) for chiral preservation.

  • Solvent: DMF or NMP (0.1 M concentration).

Step-by-Step:

  • Dissolve the Carboxylic Acid and COMU in DMF at 0°C.

  • Add the Base (DIPEA or TMP) dropwise. The solution may change color (often yellow to orange/red), indicating active ester formation.

  • Stir for 2–5 minutes at 0°C to ensure pre-activation.

  • Add the BCP Amine (dissolved in minimal DMF).

  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Note: BCP amines are volatile; ensure the vessel is sealed if the amine is added as a free base liquid.

  • Monitoring: Check via LC-MS. If conversion is <50% after 4 hours, do not add more COMU (risk of side reactions). Switch to Protocol B or C.

  • Workup: Dilute with EtOAc, wash with 5% NaHCO₃, 1M HCl (if product is acid stable), and Brine.

Protocol B: The "Heavy Lifter" (HATU)

Best for: Extremely hindered acids (e.g.,


-disubstituted amino acids) coupled to BCP.

Reagents:

  • Carboxylic Acid (1.0 equiv)[3]

  • BCP Amine (1.2 equiv)

  • HATU (1.1 – 1.2 equiv)

  • HOAt (0.5 equiv) - Optional additive to boost rate further.

  • Base: DIPEA (2.0 – 3.0 equiv).

  • Solvent: DMF (dry).

Step-by-Step:

  • Dissolve Acid and HATU in dry DMF under Nitrogen/Argon.

  • Add DIPEA immediately. Stir for 1 minute.

    • Critical: Do not activate for >5 minutes without the amine present. HATU can react with the amine to form guanidinium byproducts if the activation is too slow, but the primary risk here is self-reaction of the active ester.

  • Add BCP Amine.[4]

  • Stir at RT for 1–12 hours.

  • Troubleshooting: If the reaction stalls, heat to 40°C. BCP amines are thermally stable enough for mild heating.

Protocol C: The Process-Friendly "Scavenger" (T3P)

Best for: Scale-up (>1g), chiral acids prone to racemization, and difficult purifications. Why T3P? It does not generate an active ester in the traditional sense; it acts as a water-soluble anhydride. It drives the reaction by forming a mixed anhydride that is attacked by the amine.

Reagents:

  • Carboxylic Acid (1.0 equiv)[3]

  • BCP Amine (1.2 – 1.5 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or NMM (N-methylmorpholine).

  • Solvent: EtOAc, Me-THF, or DMF.

Step-by-Step:

  • Dissolve Acid and BCP Amine in the solvent (EtOAc is preferred for easy workup).

  • Cool to 0°C.

  • Add the Base (Pyridine is superior for T3P couplings involving hindered substrates).

  • Add T3P solution dropwise.

  • Allow to warm to RT. Stirring can be extended to 12–24 hours without significant decomposition.

  • Workup: Add water. Separate layers. Wash organic layer with water/brine.

    • Advantage:[2][5][6] T3P byproducts (propylphosphonic acid) are water-soluble.[2] No column chromatography is usually needed if the starting materials are consumed.

Mechanistic Insight & Troubleshooting

The Activation Cycle (HATU/COMU)

Understanding the mechanism clarifies why HATU/COMU are superior to EDC for BCP amines. The "7-aza" effect in HATU (and the oxime effect in COMU) stabilizes the transition state during the nucleophilic attack by the bulky BCP amine.

ActivationCycle cluster_steric Steric Bottleneck Acid Carboxylic Acid ActiveEster Active Ester (OAt / Oxyma) Acid->ActiveEster + Base Reagent Reagent (HATU/COMU) Reagent->ActiveEster TS Stabilized Transition State ActiveEster->TS + BCP Amine BCP BCP Amine (Nucleophile) Product Amide Product TS->Product

Figure 2: The activation pathway. The "Steric Bottleneck" at the transition state is lowered by the electron-withdrawing nature of the OAt/Oxyma leaving groups.

Common Failure Modes
  • Guanidinylation: If the BCP amine is too sterically hindered to attack the active ester, it may attack the uronium reagent (HATU) directly at the central carbon.

    • Fix: Switch to T3P (Protocol C), which is not a uronium salt.

  • Epimerization: The base (DIEA) abstracts the

    
    -proton of the activated acid.
    
    • Fix: Use TMP (Collidine) with COMU. The steric bulk of TMP prevents it from abstracting the proton but allows it to neutralize the acid.

  • Low Conversion:

    • Fix: Increase concentration to 0.5 M. Use Microwave irradiation (50°C, 15 mins) with T3P or HATU.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][7] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Bierbaumer, F., et al. (2025). COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents. Journal of Peptide Science. [Link]

  • Kanazawa, C., & Tsuchiya, Y. (2022). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane.[4][8] Arkivoc, 2023(ii). [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yields in amide coupling with 3-phenyl-BCP-amine HBr

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amide Coupling with 3-Phenyl-Bicyclo[1.1.1]pentan-1-amine HBr

Case ID: BCP-Ph-Coupling-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Deceptive" Nucleophile

The 3-phenyl-bicyclo[1.1.1]pentan-1-amine (3-Ph-BCP-amine) scaffold is a high-value bioisostere for tert-butyl and phenyl groups, offering improved metabolic stability and solubility. However, users frequently encounter low yields (<20%) when coupling this specific building block.

The Root Cause Analysis: The failure is rarely due to the intrinsic nucleophilicity of the BCP amine. Instead, it is almost always a convergence of three factors:

  • The "HBr Trap": You are using a hydrobromide salt. If you calculate base stoichiometry based on the free amine, your reaction is acidic, and the amine remains protonated (unreactive).

  • Steric Gating: While BCP is less hindered than bicyclo[2.2.2]octane, the 3-phenyl group adds significant bulk. This slows the kinetics, allowing fast coupling reagents (like HATU) to degrade or react with themselves before the amide forms.

  • Guanidinium Formation: In slow reactions involving HATU, the amine can attack the coupling reagent directly rather than the activated acid, forming a dead-end guanidinium byproduct.

Diagnostic Workflow

Before altering your chemistry, trace your current failure mode using this logic flow.

TroubleshootingFlow Start START: Low Yield Observed CheckBase Step 1: Check Base Stoichiometry Did you add extra base for HBr? Start->CheckBase CheckReagent Step 2: Check Coupling Reagent Using HATU/HBTU? CheckBase->CheckReagent Yes (Used >3.5 eq) ActionBase CRITICAL ERROR HBr consumes 1 eq base. Reaction is acidic. CheckBase->ActionBase No (Used 2-3 eq total) CheckOrder Step 3: Check Order of Addition Did you mix Amine + HATU directly? CheckReagent->CheckOrder Yes ActionSteric STERIC FAILURE Switch to Acid Chloride or T3P. CheckReagent->ActionSteric No (EDC/DIC) CheckMass Step 4: Analyze LCMS Is there a +99 Da adduct? CheckOrder->CheckMass No (Pre-activated acid) ActionGuan GUANIDINIUM FORMATION Amine attacked HATU. Change addition order. CheckOrder->ActionGuan Yes CheckMass->ActionGuan Yes (+99 Da) CheckMass->ActionSteric No

Figure 1: Diagnostic logic for identifying failure modes in BCP-amine couplings.

Critical Technical Briefing

The Stoichiometry Pitfall (The HBr Factor)

Most standard protocols call for 2.0–3.0 equivalents of base (DIPEA or TEA).

  • Scenario: You use 1.0 eq Acid + 1.0 eq Amine.HBr + 3.0 eq DIPEA.

  • Reality: The HBr salt immediately consumes 1.0 eq of DIPEA to release the free amine. The Carboxylic Acid consumes another 1.0 eq to form the carboxylate.

  • Result: You are left with only 1.0 eq of base to drive the catalytic cycle and buffer the reaction. As the reaction proceeds and generates HOAt/HOBt (acidic byproducts), the pH drops, protonating your BCP-amine and halting the reaction.

  • Fix: Always use at least 4.0–5.0 equivalents of base when working with amine salts in coupling reactions.

The Guanidinium Side-Reaction

HATU is a "gold standard" reagent, but it has a fatal flaw with hindered amines. If the activation of the acid is slow, or if the amine is mixed with HATU before the active ester forms, the highly nucleophilic BCP-amine will attack the central carbon of the HATU molecule.

  • Symptom: You observe a byproduct with Mass = [Amine] + 99 Da.

  • Fix: Never dump all reagents together. Pre-activate the acid with HATU for 15 minutes, then add the amine.

Recommended Protocols

Protocol A: The Modified HATU Method (Standard)

Best for: Moderately hindered acids where you want to stick to standard reagents.

  • Dissolution (Vial A): Dissolve Carboxylic Acid (1.0 eq) in dry DMF (not DCM—solubility is often poor for BCP salts).

  • Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir at RT for 15–30 minutes . Do not skip this wait time.

  • Salt Release (Vial B): In a separate vial, dissolve 3-phenyl-BCP-amine HBr (1.1 eq) in DMF. Add DIPEA (2.5 eq). Vortex to ensure the free base is liberated.

  • Coupling: Add the contents of Vial B (Amine) to Vial A (Activated Acid) dropwise.

  • Monitoring: Stir for 2–16 hours.

    • Note: If LCMS shows unreacted acid but no amine, add more amine. If conversion stalls, heat to 40°C.

Protocol B: The Acid Chloride Method (High Steric Demand)

Best for: Very hindered carboxylic acids or if Protocol A fails.

  • Conversion: Convert your Carboxylic Acid to the Acid Chloride using Ghosez’s Reagent or Oxalyl Chloride/DMF (cat.) in DCM. Remove volatiles if using Oxalyl Chloride.

  • Coupling: Dissolve the crude Acid Chloride in DCM (or THF if insoluble).

  • Addition: Add 3-phenyl-BCP-amine HBr (1.2 eq).

  • Base: Add Et3N or DIPEA (4.0 eq) slowly at 0°C, then warm to RT.

    • Why this works: Acid chlorides are so reactive they overcome the steric bulk of the BCP group without the risk of guanidinium byproduct formation.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Low Conversion (<10%) Insufficient Base. The HBr salt acidified the mixture.Check pH of reaction mixture (wet pH paper). It must be basic (pH > 9). Add more DIPEA.
Mass = Amine + 99 Guanidinium Formation. Amine reacted with HATU.Stop. You cannot reverse this. Restart using Protocol A (Pre-activation) or switch to T3P or Acid Chloride.
Precipitate formed immediately Solubility Issue. BCP-HBr is not soluble in DCM/THF.Switch solvent to DMF or NMP.[1] BCP salts are often polar; the free base is lipophilic.
Starting Material (Acid) remains Activated Ester Hydrolysis. Wet solvent.Use anhydrous DMF.[2] Ensure HATU is fresh (it degrades by hydrolysis).
Product is stuck in organic layer Lipophilicity. 3-Ph-BCP makes the amide very greasy.Do not rely on acid/base extractions alone. The product likely won't partition into aqueous acid. Use column chromatography.[3][4]

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[3][5] Organic Process Research & Development, 20(2), 140-177. Link

  • Mykhailiuk, P. K. (2019).[6] Bicyclo[1.1.1]pentanes: Synthesis and applications. Organic & Biomolecular Chemistry. (Context: General handling of BCP amines). Link

  • BenchChem Technical Support. (2025). Troubleshooting Low Yield in Amide Bond Formation: Amine Deactivation and Salt Forms. Link

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-phenyl-bicyclo[1.1.1]pentan-1-amine HBr before handling.

Sources

Technical Support Center: Bicyclo[1.1.1]pentane Core Stability in Acidic Environments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with the bicyclo[1.1.1]pentane (BCP) scaffold. The BCP motif is a valuable bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes, often enhancing properties like solubility and metabolic stability in drug candidates.[1][2][3][4][5][6][7] While remarkably stable for a strained ring system, the BCP core is not invincible, particularly under certain acidic conditions. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate potential challenges and ensure the integrity of your BCP-containing molecules throughout your synthetic campaigns.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you diagnose and solve specific problems you may encounter during your experiments.

Issue 1: My BCP-containing compound is degrading during an acidic workup or purification.

Symptoms:

  • Low or no recovery of the desired product after acidic workup.

  • Appearance of unexpected byproducts in NMR or LC-MS analysis.

  • Baseline smearing or multiple spots on TLC analysis.

Root Cause Analysis:

While the BCP core is generally robust, prolonged exposure to strong acids, especially at elevated temperatures, can lead to decomposition. The primary pathway for degradation involves the formation of a highly unstable bridgehead bicyclo[1.1.1]pentyl cation, which can rapidly fragment or rearrange.[8][9] The stability of this cation is influenced by the substituents on the BCP core.[10][11]

dot

BCP_Decomposition BCP_Compound BCP-Containing Molecule Protonation Protonation (Strong Acid) BCP_Compound->Protonation H+ BCP_Cation Bicyclo[1.1.1]pentyl Cation (Unstable) Protonation->BCP_Cation Decomposition Decomposition Products BCP_Cation->Decomposition Fragmentation/ Rearrangement

Caption: Proposed acidic decomposition pathway of the BCP core.

Solutions & Protocols:

  • Minimize Acid Exposure:

    • Time: Reduce the duration of the acidic wash to the minimum time required. Quench the acid as soon as the desired transformation (e.g., neutralization) is complete.

    • Temperature: Perform acidic workups at low temperatures (0 °C or below) to slow down potential degradation pathways.

  • Use Weaker Acids:

    • Instead of strong mineral acids like HCl or H₂SO₄, consider using weaker organic acids such as acetic acid or buffered solutions like saturated aqueous ammonium chloride (NH₄Cl).

  • Alternative Purification Methods:

    • If your compound is sensitive to acidic silica gel, consider using neutral or basic alumina for chromatography.

    • Alternatively, flash chromatography with a mobile phase containing a small amount of a basic modifier like triethylamine (NEt₃) can help neutralize the silica gel surface.

Issue 2: How can I remove an acid-labile protecting group (e.g., Boc) from a BCP-containing molecule without damaging the core?

Symptoms:

  • Cleavage of the protecting group is accompanied by the formation of significant amounts of BCP-related impurities.

  • Incomplete deprotection even after extended reaction times with standard conditions.

Root Cause Analysis:

The conditions required for removing some acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, can be harsh enough to promote the decomposition of a sensitive BCP core. For instance, strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) are commonly used for Boc deprotection, but these conditions can be detrimental to some BCP derivatives.[12]

Solutions & Protocols:

  • Milder Acidic Conditions:

    • HCl in Dioxane/Methanol: A solution of HCl in an organic solvent is often less harsh than neat TFA.

    • Formic Acid: Can be a milder alternative to TFA for Boc deprotection.

  • Lewis Acid-Mediated Deprotection:

    • Certain Lewis acids can effect Boc deprotection under milder conditions. However, compatibility with the BCP core must be evaluated on a case-by-case basis. While strong Lewis acids like AlCl₃ have been used in Friedel-Crafts reactions with BCP derivatives, weaker Lewis acids might be preferable for deprotection.[12]

  • Alternative Protecting Groups:

    • If you are in the planning stages of your synthesis, consider using a protecting group that can be removed under non-acidic conditions. For example, a carbamate that can be cleaved under basic or hydrogenolysis conditions.

Experimental Protocol: Mild Boc Deprotection of a BCP-Amine

  • Dissolve the Boc-protected BCP-amine in a minimal amount of methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 4 M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting hydrochloride salt can often be used directly in the next step or neutralized with a mild base.

Boc_Deprotection_Workflow Start Boc-Protected BCP-Amine Step1 Dissolve in Methanol Start->Step1 Step2 Cool to 0 °C Step1->Step2 Step3 Add 4M HCl in Dioxane Step2->Step3 Step4 Monitor Reaction (TLC/LC-MS) Step3->Step4 Step5 Concentrate in vacuo Step4->Step5 Reaction Complete End BCP-Amine HCl Salt Step5->End

Sources

Optimizing reaction temperature for nucleophilic substitution on BCP scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Nucleophilic Substitution on BCP Scaffolds

Welcome to the BCP Technical Support Hub

Status: Operational | Tier: Advanced Synthesis Support

You are likely here because your attempt to install a nucleophile on a Bicyclo[1.1.1]pentane (BCP) scaffold failed, resulting in either recovered starting material or a complex mixture of ring-opened dienes.

The First Rule of BCP Chemistry:

Classical


 is geometrically impossible. 
The BCP cage structure blocks the backside trajectory required for orbital inversion. If you are heating a BCP-halide with a nucleophile hoping for displacement, you will only achieve thermal decomposition.

This guide optimizes the "Net Substitution" process—achieved via Strain-Release Addition (from [1.1.1]propellane) or Radical Cross-Coupling (from BCP-halides/esters).

Module 1: The Thermal Goldilocks Zone

Temperature control in BCP chemistry is not about overcoming activation energy; it is about survival . The bridgehead carbon is highly strained (~65-68 kcal/mol).

Thermal Stability Thresholds
Scaffold StageSafe Operating Temp (

)
Critical Failure Temp (

)
Failure Mode
[1.1.1]Propellane (Precursor)-78°C to -20°C (Storage)0°C to 25°C (Reaction)> 40°CRapid polymerization or rearrangement to methylenecyclobutane.
BCP-Halide (Intermediate)0°C to 40°C> 80°CHomolytic cleavage of C-X bond; radical disproportionation.
BCP-Amine/Ether (Product)RT to 60°C> 120°CCage rupture to 1,4-dienes (exocyclic alkenes).
The Mechanism-Temperature Link

Since


 is forbidden, "substitution" relies on radical intermediates.
  • Low T (-78°C to 0°C): Favors anionic strain-release (e.g., Turbo-Grignard addition).

  • Medium T (20°C to 40°C): Favors radical addition (e.g., Atom Transfer Radical Addition - ATRA).

  • High T (>60°C): Favors fragmentation . The entropic gain of opening the cage outweighs the enthalpy of bond formation.

Module 2: Troubleshooting Workflow

Scenario A: "I see alkene signals in my NMR (5.0–6.0 ppm)."

Diagnosis: Cage Fragmentation. You likely heated the reaction to force conversion, causing the central C1–C3 bond to break.

  • Root Cause: Thermal isomerization to 1,4-pentadienes.

  • Fix:

    • Lower Temperature: Cap reactions at 40°C.

    • Switch Mechanism: If using thermal radical initiation (e.g., AIBN at 80°C), switch to Photoredox (Blue LED, RT) or Triethylborane (

      
      )  initiation (can run at -78°C to RT).
      
    • Check Lewis Acids: Strong Lewis acids can catalyze ring opening even at low T. Buffer with base if possible.

Scenario B: "The reaction turned into a white gel/polymer."

Diagnosis: Propellane Oligomerization. Root Cause: Concentration of [1.1.1]propellane was too high, or temperature rose too fast during addition.

  • Fix:

    • Dilution: Ensure propellane concentration is <0.5 M.

    • Slow Addition: Add the propellane solution dropwise to the nucleophile/catalyst mixture at 0°C.

    • Radical Quench: Ensure you have an efficient radical trap (e.g., the amine or halide) in excess relative to the propellane.

Scenario C: "No reaction. Starting material recovered."

Diagnosis: Activation Failure. Root Cause: The nucleophile is not strong enough to attack the propellane strain, or the radical chain failed to propagate.

  • Fix:

    • For Amines: Switch to "Turbo-Amides" (Amine +

      
      ). The magnesium activates the amine for strain-release attack.
      
    • For Halides: Add a radical initiator. 10 mol%

      
       (with trace 
      
      
      
      ) is the gold standard for low-temp activation.

Module 3: Visualizing the Logic

Decision Tree: Optimizing Reaction Conditions

BCP_Optimization Start Start: Functionalize BCP Check_Precursor Is Precursor [1.1.1]Propellane? Start->Check_Precursor Propellane_Path Strain-Release Path Check_Precursor->Propellane_Path Yes BCP_Halide_Path Cross-Coupling Path Check_Precursor->BCP_Halide_Path No (Existing BCP-X) Nucleophile_Type Nucleophile Type? Propellane_Path->Nucleophile_Type Amine_Nu Amine (N-Nu) Nucleophile_Type->Amine_Nu Amine Halide_Nu Halide/Radical Nucleophile_Type->Halide_Nu Iodide/Thiol Action_Turbo Use Turbo-Amide (MgCl·LiCl) Temp: -78°C to 0°C Amine_Nu->Action_Turbo Action_Radical Use Et3B or Photoredox Temp: 0°C to RT Halide_Nu->Action_Radical Result_Success SUCCESS: Intact BCP Product Action_Turbo->Result_Success Action_Radical->Result_Success Method_Check Method? BCP_Halide_Path->Method_Check Thermal_Att Thermal Subst. (>80°C) Method_Check->Thermal_Att Classical Heating Photo_Att Metallaphotoredox (Ir/Ni, Blue Light) Method_Check->Photo_Att Modern Catalysis Result_Fail FAILURE: Cage Rupture/Alkene Thermal_Att->Result_Fail Photo_Att->Result_Success

Figure 1: Decision matrix for selecting reaction conditions based on precursor type. Note that thermal heating of BCP-halides is a failure node.

Mechanism: Why Temperature Matters

BCP_Mechanism Propellane [1.1.1]Propellane (Strain Energy ~100 kcal) Radical_Int Bridgehead Radical (Intermediate) Propellane->Radical_Int Initiation Path_Cold Path A: Trapping (Low T / High Rate) Radical_Int->Path_Cold Path_Hot Path B: Fragmentation (High T / Entropy) Radical_Int->Path_Hot Product Substituted BCP (Bioisostere) Path_Cold->Product Rapid Quench Byproduct Exocyclic Diene (Trash) Path_Hot->Byproduct Cage Opening

Figure 2: Kinetic vs. Thermodynamic pathways. High temperature favors the entropic release of strain (Path B), destroying the scaffold.

Module 4: Standardized Protocols

Protocol A: "Strain-Release" Amination (The Pfizer/Baran Method)

Best for: Creating BCP-amines from secondary amines.

  • Preparation: Dissolve secondary amine (1.0 equiv) in dry THF under Argon.

  • Activation: Cool to -78°C . Add

    
     (Turbo Grignard, 1.0 equiv) dropwise. Stir for 30 min.
    
    • Why? Creates a magnesium amide nucleophile capable of attacking the propellane cage.

  • Addition: Add [1.1.1]propellane solution (in

    
    , 1.2 equiv) slowly.
    
  • Reaction: Allow to warm naturally to 0°C (Ice bath). Do not heat to RT yet. Stir for 2-4 hours.

  • Quench: Quench with dilute HCl/MeOH.

  • Result: The BCP-amine is formed via anionic addition followed by protonation.

Protocol B: Radical Cross-Coupling (Metallaphotoredox)

Best for: Functionalizing BCP-Iodides or Acids with Aromatics.

  • Setup: Combine BCP-Redox Active Ester (1.0 equiv), Aryl Bromide (1.0 equiv), Ni-catalyst (5 mol%), and Ir-photocatalyst (1 mol%) in DMF.

  • Conditions: Irradiate with Blue LED at 25°C (use a fan to maintain RT).

    • Critical: Do not allow the lamp to heat the vial above 35°C.

  • Mechanism: The Ir catalyst generates a BCP radical at the bridgehead. The Ni catalyst captures this radical and couples it with the aryl ring.

    • Why it works: The radical is generated chemically/photochemically, not thermally, preserving the cage.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use standard


 conditions (NaH, DMF, 80°C) on a BCP-Mesylate? 
A: No.  You will get 0% product. The BCP cage prevents the nucleophile from approaching 

to the leaving group. You must use a radical precursor (like an iodide) and a radical mechanism.

Q: My [1.1.1]propellane solution smells like onions/garlic. Is it bad? A: Propellane has a distinct, pungent odor, but a strong "garlic" smell often indicates polymerization or sulfur contamination (if thiophenol titration was used). Check the titer by NMR before use.

Q: How do I store BCP-Iodides? A: Store at -20°C in the dark, stabilized with copper wire or silver foil to scavenge free iodine. Free iodine catalyzes decomposition.

References

  • Baran, P. S., et al. (2016).[1] Strain-Release Amination. Science . A foundational text on "propellerizing" amines using Turbo-Grignards.

  • Mykhailiuk, P. K. (2020). Bicyclo[1.1.1]pentanes: Synthesis and Applications. Chemical Reviews . Comprehensive review on BCP stability and synthesis.

  • MacMillan, D. W. C., et al. (2016). Metallaphotoredox Cross-Coupling of BCP Radicals. Nature .[2] Demonstrates low-temp radical functionalization.

  • Walsh, P. J., et al. (2020).[3] Advances in [1.1.1]Propellane Chemistry. Chemical Society Reviews . Details the temperature sensitivity of propellane additions.

Sources

Technical Support Center: Solubility Optimization for 3-Phenyl-BCP-Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: BCP-SOL-001 Assigned Specialist: Senior Application Scientist, Physicochemical Profiling Unit[1]

Introduction: The "Rigid Rod" Paradox

Welcome to the technical support hub for 3-phenyl-bicyclo[1.1.1]pentan-1-amine derivatives.

You are likely here because you were promised that the bicyclo[1.1.1]pentane (BCP) motif is a "solubilizing bioisostere" for the tert-butyl or phenyl group, yet your specific derivative—the 3-phenyl-BCP-amine—is refusing to dissolve in aqueous media.

The Diagnosis: While BCPs generally disrupt


-stacking and lower LogP compared to biaryl systems, the 3-phenyl-BCP-amine  creates a unique physicochemical challenge.[1] It forms a linear, rigid "rod-like" structure.[1] This geometry often leads to high crystal lattice energy (high melting point), creating a "brick dust" molecule that is difficult to dissolve, even if its calculated LogP suggests it should be soluble.

This guide provides a tiered troubleshooting protocol to resolve these issues, moving from salt selection to advanced complexation strategies.

Module 1: Salt Selection (The First Line of Defense)

The free base of 3-phenyl-BCP-amine is lipophilic and moderately basic.[1] Your first step must be converting this "grease" into a charged species.[1]

The Science of BCP Basicity

Unlike standard alkyl amines (pKa ~10.5), the bridgehead nitrogen of a BCP is less basic due to the higher


-character of the carbon cage bonding.
  • Estimated pKa: ~7.8 – 8.5

  • Implication: Weak acids (e.g., acetic acid) may not protonate the amine sufficiently to sustain a stable salt in solution, leading to disproportionation and precipitation.

Protocol: The "Golden Triad" Screen

Do not rely solely on HCl. Use this validated screening hierarchy:

Salt FormCounterionRationalePriority
Hydrochloride

Standard first choice.[1] High pharmaceutic acceptability.[1] Risk: Common ion effect in stomach acid (pH 1.[1]2) may reduce solubility.[1]High
Mesylate

Methanesulfonic acid is a strong acid (

).[1] Excellent for weaker bases like BCPs.[1] Often breaks crystal packing better than HCl.[1]
High
Tosylate

The aromatic ring of the tosylate can engage in

-stacking with the 3-phenyl ring of your BCP, potentially stabilizing the crystal lattice (risk) or creating a stable lipophilic salt (benefit).[1]
Medium
Hippurate

Validated in literature for BCP derivatives to improve solubility by ~40-fold compared to free base.[1]Specialist
Workflow: Salt Selection Logic

SaltSelection Start Start: Free Base 3-Ph-BCP-Amine pKaCheck Check pKa (Calc/Exp) Is pKa > 8.0? Start->pKaCheck HCl Attempt HCl Salt (Standard Protocol) pKaCheck->HCl Yes StrongAcid Use Strong Acids (Mesylate/Sulfate) pKaCheck->StrongAcid No (< 8.0) SuccessHCl Solubility > 100 µM? HCl->SuccessHCl DoneHCl Proceed with HCl Salt SuccessHCl->DoneHCl Yes FailHCl Salt forms but precipitates in buffer? SuccessHCl->FailHCl No StrongAcid->DoneHCl Soluble FailHCl->StrongAcid No (in water) CommonIon Common Ion Effect Detected Switch to Mesylate/Gluconate FailHCl->CommonIon Yes (in pH 1.2)

Figure 1: Decision matrix for salt selection based on pKa and buffer compatibility.

Module 2: Formulation Strategies (When Salts Fail)

If the lattice energy is too high, even the salt form may remain insoluble (the "Brick Dust" effect). You must use excipients to shield the hydrophobic 3-phenyl-BCP core.[1]

Strategy A: Cyclodextrin Complexation (Recommended)

The BCP cage (diameter ~5-6 Å) fits perfectly into the cavity of


-Cyclodextrin.[1]
  • Best Excipient: Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) or Sulfobutylether-
    
    
    -CD (SBE-
    
    
    -CD).[1]
  • Mechanism: The hydrophobic BCP/Phenyl motif enters the CD cavity, leaving the hydrophilic amine/salt exposed to the solvent.

  • Expected Gain: 50x – 500x solubility increase.[1]

Protocol: Phase Solubility Setup

  • Prepare 20% (w/v) HP-

    
    -CD in phosphate buffer (pH 6.8).
    
  • Add excess 3-phenyl-BCP-amine (salt form).[1]

  • Shake for 24 hours at room temperature.

  • Filter (0.22 µm) and analyze by HPLC.[1]

  • Note: If solubility is linear with CD concentration (

    
     type), you have formed a stable inclusion complex.
    
Strategy B: Co-solvent Systems

For early discovery PK studies (IV/PO), use this "Golden Ratio" formulation:

  • 5% DMSO (Solubilizer)[1]

  • 10% Solutol HS 15 (Surfactant)[1]

  • 85% Saline/Water

  • Warning: Avoid >10% DMSO for biological assays to prevent enzyme inhibition or cell toxicity.[1]

Module 3: Troubleshooting & FAQs

Q1: My compound dissolves in DMSO but precipitates immediately upon adding water ("The Crash"). Why? A: This is a classic "LogP driven" crash. Your compound is likely a "Grease Ball" (LogP > 3.5).[1]

  • Fix: Do not add water to the DMSO stock. Instead, add the DMSO stock dropwise into a vortexing solution of buffer containing 20% HP-

    
    -CD.[1] The cyclodextrin needs to "catch" the molecule before it aggregates.
    

Q2: I see an "oil" forming instead of a crystal during salt formation. A: 3-phenyl-BCP derivatives are prone to "oiling out" because the flexible BCP cage prevents tight packing initially.[1]

  • Fix:

    • Use a solvent with a lower boiling point (e.g., ether/DCM mix) and evaporate slowly.

    • Trituration: Scratch the flask wall with a glass rod or sonicate the oil in hexane/ether to induce nucleation.

    • Switch counterions (try Tosylate; the aromatic ring helps packing).

Q3: The solubility is fine at pH 4, but zero at pH 7.4. A: You are observing the intrinsic solubility of the free base.

  • Calculation:

    
    .[1]
    
  • Implication: If your pKa is 8.0, at pH 7.4 you are close to the precipitation point.

  • Fix: You cannot change the physics. You must use a formulation (Liposomes or Cyclodextrins) to carry the drug at physiological pH.

Module 4: Visualizing the Solubility Landscape

Use this flowchart to determine your next experimental move.

SolubilityWorkflow Input 3-Ph-BCP-Amine Insoluble CheckMP Check Melting Point Input->CheckMP BrickDust High MP (>200°C) (Brick Dust) CheckMP->BrickDust High Lattice Energy GreaseBall Low MP (<100°C) (Grease Ball) CheckMP->GreaseBall High Lipophilicity ActionBD Disrupt Lattice: Use Mesylate Salt or Co-crystals BrickDust->ActionBD ActionGB Mask Lipophilicity: Use Cyclodextrins or Lipid Formulation GreaseBall->ActionGB Formulation Final Formulation: 20% HP-beta-CD pH 4.5 Buffer ActionBD->Formulation ActionGB->Formulation

Figure 2: Diagnostic workflow distinguishing between Crystal Lattice (Brick Dust) and Lipophilicity (Grease Ball) limitations.

References

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor.[2] Journal of Medicinal Chemistry.

    • Key Insight: Demonstrates the solubility advantages of BCP over phenyl rings, but highlights the need for salt forms in amine deriv
  • Mykhailiuk, P. K. (2015).[1] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.

    • Key Insight: Detailed physicochemical analysis of BCP amines, including pKa modulation and lipophilicity d
  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

    • Key Insight: Discusses the "grease ball" effect of adding phenyl rings to bioisosteres and strategies to mitig
  • Bhat, R., et al. (2020). Salt Screening and Characterization of a Preclinical Candidate: Solubility-Guided Strategy. ACS Omega.[1] [1]

    • Key Insight: Provides the protocol for the "Golden Triad" salt screening method used in Module 1.

Sources

Removal of excess hydrobromide from 3-phenylbicyclo[1.1.1]pentan-1-amine samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Handling & Purification of 3-Phenylbicyclo[1.1.1]pentan-1-amine

Section 1: Executive Summary & Molecular Profile[1]

Subject: Removal of excess hydrobromide (HBr) from 3-phenylbicyclo[1.1.1]pentan-1-amine (3-Ph-BCP-amine). Cas No (HCl analog): 83249-11-0 | Molecular Weight (Free Base): ~159.23 g/mol Critical Characteristic: Bicyclo[1.1.1]pentanes (BCPs) are "non-classical" bioisosteres for phenyl and tert-butyl groups.[1] While the 3-phenyl substituent adds mass, the BCP core imparts unique physicochemical properties, including high volatility (via sublimation) and reduced basicity compared to standard aliphatic amines.

The Problem: You are likely facing one of three scenarios:

  • Corrosion/Interference: Excess HBr is corroding equipment or quenching organometallic reagents.[1]

  • Coupling Failure: The excess acid is consuming coupling reagents (EDC, HATU) or altering the pH of amide couplings.

  • Yield Loss: You attempted to free-base the material, but the product "disappeared" on the rotovap.

Section 2: Decision Matrix (Method Selection)

Before proceeding, select the protocol that matches your downstream application.

MethodSelection Start Start: Excess HBr in 3-Ph-BCP-Amine Sample Q1 What is the downstream application? Start->Q1 MethodA Method A: Liquid-Liquid Extraction (LLE) (For bulk isolation >100mg) Q1->MethodA Need pure Free Base for storage/analysis MethodB Method B: Solid-Supported Scavenging (For HTS/Small Scale <50mg) Q1->MethodB High Throughput Parallel Synthesis MethodC Method C: In-Situ Neutralization (For immediate Amide Coupling) Q1->MethodC Direct reaction (One-pot)

Figure 1: Decision matrix for selecting the appropriate neutralization strategy based on scale and application.

Section 3: Detailed Protocols

Method A: Liquid-Liquid Extraction (LLE)

Best for: Bulk isolation where purity is critical.[1]

The Volatility Trap: Unlike standard anilines, 3-Ph-BCP-amine free base sublimes easily due to the globular shape of the BCP cage, which disrupts crystal packing.[1] Do not use high vacuum (< 10 mbar) or heat (> 30°C) during concentration. [1]

Protocol:

  • Dissolution: Dissolve the HBr salt in a minimal amount of water.[1] If the salt is stubborn, use 10% MeOH in water.

  • Basification: Add 1M NaOH dropwise until pH > 12.

    • Why NaOH? BCP amines have lower pKa values (approx 7–8) than typical alkyl amines (pKa ~10).[1] Weak bases like NaHCO3 may result in an equilibrium rather than complete deprotonation.[1]

  • Extraction: Extract 3x with Diethyl Ether (Et₂O) or MTBE .

    • Expert Tip: Avoid Dichloromethane (DCM).[1] DCM often forms emulsions with BCP amines and takes longer to evaporate, increasing the risk of product loss via sublimation.

  • Drying: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes. Filter.

  • Concentration (CRITICAL):

    • Use a rotary evaporator with bath temperature ≤ 20°C .

    • Pressure: > 100 mbar (Do not go to full vacuum).

    • Stop immediately when solvent volume is low.[1] Blow a gentle stream of Nitrogen to remove the final traces of solvent.[1]

Method B: Solid-Supported Scavenging (SPE)

Best for: Removing excess acid without aqueous workup; ideal for library synthesis.[1]

Concept: Use a polymer-supported carbonate resin (e.g., PL-CO3 or MP-Carbonate) to neutralize HBr.[1] The HBr stays on the resin; the free base elutes.

Protocol:

  • Equilibration: Pre-swell the Carbonate resin (approx.[1] 3.0 mmol/g loading) in DCM or MeOH for 10 mins.

  • Loading: Dissolve your HBr salt sample in MeOH (or 1:1 DCM/MeOH) and add to the resin.[1]

    • Stoichiometry: Use 3.0 to 4.0 equivalents of resin relative to the estimated HBr content.[1]

  • Agitation: Shake gently for 2 hours at room temperature.

  • Filtration: Filter off the resin.[1][2] Wash the resin cake 2x with DCM to recover entrained product.[1]

  • Finish: Concentrate the filtrate carefully (see Method A "Concentration" warnings).

Method C: In-Situ Neutralization (The "Free Base" Bypass)

Best for: Amide couplings (HATU/EDC) where isolation is unnecessary risk.[1]

Protocol:

  • Dissolve the 3-Ph-BCP-amine HBr salt in the reaction solvent (DMF or DMA).[1]

  • Add DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) .[1]

    • Ratio: You must add enough base to neutralize the HBr salt PLUS the equivalents required for the coupling reaction.

    • Calculation: If your protocol calls for 3.0 eq of base, add 4.5 eq . (1.0 eq to neutralize the HBr, 0.5 eq buffer, 3.0 eq for reaction).

  • Proceed immediately with coupling reagent addition.[1]

Section 4: Troubleshooting & FAQs

Q1: I concentrated my free base and the flask is empty. What happened? A: You likely sublimed the product. BCP amines are "globular" molecules with high vapor pressure.[1]

  • Fix: Never use high vacuum.[1] If you need to store it, convert it immediately to the HCl salt (add 1M HCl in ether, precipitate, filter) or store as a solution in Toluene/DCM in the freezer.

Q2: The free base is an oil/sticky solid, but NMR shows broad peaks. Is it wet? A: Broad peaks often indicate dynamic exchange or residual salt formation.[1]

  • Check: Run the NMR in DMSO-d6. If you see a broad singlet > 8 ppm, you still have HBr salt present.

  • Fix: Redissolve in Et₂O and wash again with 2M NaOH. Ensure the aqueous layer pH is > 12.[1]

Q3: Can I use Silica Gel chromatography to purify the free base? A: Risky. BCP amines can "streak" on silica or decompose due to the acidity of Si-OH groups.[1]

  • Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in the eluent to neutralize acidic sites before loading your sample.[1]

Q4: Why is my amide coupling yield low (approx 30%)? A: The bridgehead nitrogen in 3-Ph-BCP-amine is sterically hindered and electronically deactivated (more s-character).

  • Fix: It is a weaker nucleophile than a standard benzylamine.[1] Increase reaction time (24-48h), use a stronger coupling agent (HATU instead of EDC), and ensure temperature is at least 25-40°C.

Section 5: Data Summary

ParameterValue / PropertyNotes
pKa (Est.) 7.5 – 8.5Less basic than alkyl amines (~10).[1]
Solubility (Salt) Water, MeOH, DMSOHigh aqueous solubility.[1]
Solubility (Base) DCM, Et₂O, TolueneLipophilic.[1]
Volatility High (Sublimes)Critical Risk Factor.
Stability ModerateSensitive to oxidation over long periods as free base.[1]

Section 6: Workflow Visualization

LLE_Workflow Input Crude HBr Salt Dissolve Dissolve in H2O (Optional: 10% MeOH) Input->Dissolve Base Add 1M NaOH (Target pH > 12) Dissolve->Base Extract Extract 3x with Et2O or MTBE Base->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Evap Concentrate (>100 mbar, <20°C) Dry->Evap Output Pure Free Base (Store Cold/Soln) Evap->Output

Figure 2: Optimized Liquid-Liquid Extraction workflow emphasizing temperature and pressure controls to prevent product loss.

References

  • Synthesis and Properties of BCP Amines: Levell, J. R., et al.[1] "Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene."[1][3] Chem. Commun., 2011.[1]

  • Bioisostere Utility & Solubility: Stepan, A. F., et al.[1][4] "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." J. Med.[1] Chem., 2012.[1][4]

  • Solid-Supported Scavenging Protocols: Biotage / Sopachem Technical Notes.[1] "Solid-Supported Reagents and Scavengers: Removal of Excess Acids."[1]

  • Handling BCP Salts: Mykhailiuk, P. K.[1][5] "Bicyclo[1.1.1]pentanes: Synthesis and Application." Angew.[1] Chem. Int. Ed., 2023.[1] (General reference for BCP stability and handling). [1]

Sources

Improving atom economy in the synthesis of 3-phenyl-BCP-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-phenyl-bicyclo[1.1.1]pentyl-amine (3-phenyl-BCP-amine) derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to improve the efficiency and atom economy of their synthetic routes to this valuable class of compounds. As BCP moieties gain prominence as bioisosteres for para-substituted phenyl rings in drug discovery, the need for sustainable and scalable synthetic methods is paramount.[1][2][3][4]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience.

Section 1: The Quest for Atom Economy in BCP Synthesis

The synthesis of BCP derivatives has traditionally relied on multi-step sequences involving the ring-opening of [1.1.1]propellane.[3] While effective, these routes can be lengthy and generate significant waste. Modern synthetic chemistry offers more atom-economical alternatives, primarily through multicomponent reactions (MCRs) which allow for the formation of multiple bonds in a single operation.[5][6][7][8] These methods, particularly those employing dual photoredox and transition metal catalysis, are at the forefront of efficient BCP synthesis.[2][5][6][9]

What is Atom Economy?

Atom economy, a core principle of green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.[10][11]

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Our goal is to maximize this value by minimizing the formation of byproducts. Addition reactions, for example, are inherently 100% atom-economical.[7]

Section 2: Key Atom-Economical Strategies & Troubleshooting

We will focus on the most promising strategy for constructing 3-phenyl-BCP-amine derivatives with high atom economy: Multicomponent Radical-Based Syntheses . These reactions often start from [1.1.1]propellane and combine several components in one pot.

Strategy: Dual Nickel/Photoredox-Catalyzed Three-Component Coupling

This powerful method allows for the simultaneous installation of an aryl group (like phenyl) and another carbon-centered radical onto the BCP core, which can then be converted to an amine. A typical reaction might involve [1.1.1]propellane, an aryl halide (e.g., bromobenzene), and a radical precursor.[6]

Frequently Asked Questions (FAQs)

Q1: Why is a dual catalytic system of a photocatalyst and a nickel catalyst necessary for this transformation?

A1: The two catalysts perform distinct, synergistic roles. The photocatalyst (e.g., an Iridium or organic dye) absorbs light and initiates a single-electron transfer (SET) process to generate a carbon-centered radical from a stable precursor (like an alkyltrifluoroborate).[5][6] This radical then adds to [1.1.1]propellane to form a BCP bridgehead radical. The nickel catalyst's role is to engage in a cross-coupling cycle with the aryl halide and the newly formed BCP radical to forge the final C-C bond.[6] This dual system allows for the use of mild conditions and a broad range of functional groups.

Q2: My reaction is sluggish or stalls completely. What are the likely causes?

A2: This is a common issue that can often be traced back to a few key factors:

  • Catalyst Inactivity: Ensure your photocatalyst and nickel catalyst are active. Some catalysts are sensitive to air and moisture. Use freshly opened bottles or store them in a glovebox.

  • Light Source: The photocatalyst has a specific absorption maximum. Ensure your light source (e.g., Kessil lamp) emits at the correct wavelength for your chosen catalyst (e.g., ~390 nm for [Ir(dFCF3ppy)2dtbbpy]PF6).[5] The intensity and distance of the light source from the reaction vessel are also critical.

  • Solvent and Reagent Purity: Degas your solvent thoroughly to remove oxygen, which can quench the excited state of the photocatalyst. Ensure all reagents, especially the [1.1.1]propellane solution, are of high quality.

  • [1.1.1]Propellane Quality: [1.1.1]Propellane is a highly strained and reactive molecule.[12] It is often generated in situ or used as a solution. If the solution has been stored for a long time or improperly, its concentration may have decreased due to oligomerization.

Q3: I am observing significant amounts of side products. What are they and how can I minimize them?

A3: The most common side products in these reactions are:

  • Two-component coupling products: This can be the direct coupling of the initial radical with the aryl halide, or homocoupling of the aryl halide. This often occurs if the BCP radical does not efficiently trap the nickel catalyst.

  • Propellane oligomerization: If the concentration of [1.1.1]propellane is too high, or if the radical trapping is slow, it can react with itself.[3]

To minimize these, you can try:

  • Adjusting the rate of addition: Slowly adding the radical precursor can help maintain a low concentration of the initial radical, favoring addition to propellane over other pathways.

  • Optimizing catalyst and ligand loading: The ratio of the nickel catalyst to its ligand can be crucial for efficient cross-coupling.

  • Temperature control: While many photoredox reactions are run at room temperature, slight cooling can sometimes reduce the rate of side reactions.

Troubleshooting Guide: Low Yield of 3-Phenyl-BCP-Ketone Precursor

A common route to the target amine is via a ketone intermediate, which can be synthesized using a three-component coupling of [1.1.1]propellane, an acyl chloride, and another radical precursor, followed by amination.[5]

Symptom Potential Cause Suggested Solution
No reaction or very low conversion 1. Inactive photocatalyst or nickel catalyst. 2. Incorrect wavelength or insufficient light intensity. 3. Degraded [1.1.1]propellane solution. 4. Oxygen contamination.1. Use fresh catalysts and ligands. 2. Verify your light source's specifications against the catalyst's absorption spectrum.[5] 3. Use a freshly prepared solution of [1.1.1]propellane. Consider titrating the solution to confirm its concentration. 4. Thoroughly degas the solvent and reaction mixture with argon or nitrogen for at least 30 minutes.
Formation of homocoupled aryl byproduct The oxidative addition of the aryl halide to the Ni(0) species is too fast relative to the trapping of the BCP radical.1. Use a more electron-donating ligand on the nickel to favor the desired catalytic cycle. 2. Lower the reaction temperature slightly.
Significant amounts of 2-component products (direct reaction of initial radical with acyl chloride) The initial radical is being trapped by the nickel catalyst before it can react with [1.1.1]propellane.This is a known challenge, especially with less sterically hindered radicals. The chemoselectivity of this reaction relies on the slower rate of reaction of the initial radical with the nickel catalyst compared to the BCP radical.[5][6] Consider using a more sterically hindered radical precursor if possible.
Difficulty in purifying the final product The product has similar polarity to some of the byproducts or remaining starting materials.1. For amine products, an acid wash can be used to extract the basic amine into the aqueous layer, separating it from neutral organic impurities. Subsequent basification and extraction will yield the purified amine.[13] 2. If the product is a ketone, consider derivatization (e.g., to a hydrazone) to alter its polarity for easier separation, followed by hydrolysis.

Section 3: Experimental Protocols & Data

Protocol: One-Pot Synthesis of a 1-(3-Phenyl-BCP)-ethan-1-one Derivative

This protocol is adapted from state-of-the-art methods for the dicarbofunctionalization of [1.1.1]propellane.[5][6]

Reaction Scheme:

  • Reactants: [1.1.1]Propellane, Phenyl Bromide, Alkyltrifluoroborate salt

  • Catalysts: [Ir(dFCF3ppy)2(dtbbpy)]PF6 (photocatalyst), NiBr2·glyme (nickel precursor), dtbbpy (ligand)

  • Base: Cs2CO3

  • Solvent: DME

  • Light Source: 390 nm LED lamp

Step-by-Step Procedure:

  • To an oven-dried 8 mL vial equipped with a magnetic stir bar, add NiBr2·glyme (0.06 mmol, 20 mol%), dtbbpy (0.06 mmol, 20 mol%), [Ir(dFCF3ppy)2(dtbbpy)]PF6 (0.006 mmol, 2 mol%), and Cs2CO3 (0.45 mmol, 1.5 equiv.).

  • Seal the vial with a septum and purge with argon for 15 minutes.

  • Add the alkyltrifluoroborate (0.45 mmol, 1.5 equiv.) and phenyl bromide (0.30 mmol, 1.0 equiv.).

  • Add dimethoxyethane (DME) (6 mL, to achieve 0.05 M concentration).

  • Add a solution of [1.1.1]propellane in an appropriate solvent (0.90 mmol, 3.0 equiv.).

  • Place the vial approximately 5 cm from a 390 nm LED lamp and stir at room temperature for 16 hours. Ensure the reaction is cooled by a fan to maintain room temperature.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: This procedure should yield the 1,3-disubstituted BCP ketone, which can then be converted to the corresponding amine via reductive amination or other standard transformations.

Data Summary: Comparison of Synthetic Strategies
Method Key Features Atom Economy Advantages Common Challenges Reference
Dual Ni/Photoredox Coupling One-pot, three-component reaction.HighMild conditions, excellent functional group tolerance, rapid construction of complexity.Catalyst sensitivity, potential for side products, requires specialized light equipment.[5][6]
Traditional Grignard Addition & Cross-Coupling Two-step process: Grignard addition to propellane, then cross-coupling.ModerateWell-established chemistry.Requires stoichiometric organometallic reagents, limited functional group tolerance, generates salt waste.[1][5]
C-H Activation/Functionalization Direct functionalization of a pre-formed BCP core.Potentially high, but often requires directing groups.Can be used for late-stage functionalization.Often requires harsh conditions, regioselectivity can be a challenge, may require stoichiometric oxidants.[14][15]

Section 4: Visualizing the Workflow

Diagram 1: General Workflow for Troubleshooting Low Yields

G start Low Yield or No Reaction check_reagents Verify Reagent & Catalyst Quality - Fresh Catalysts? - Propellane Titer? - Anhydrous Solvent? start->check_reagents check_setup Check Reaction Setup - Light Source Correct? - Degassing Thorough? - Temperature Stable? start->check_setup analyze_crude Analyze Crude Reaction Mixture (LCMS/NMR) check_reagents->analyze_crude If reagents are OK check_setup->analyze_crude If setup is correct side_products Identify Side Products - Homocoupling? - 2-Component Product? - Oligomerization? analyze_crude->side_products optimize Systematically Optimize Conditions - Catalyst/Ligand Ratio - Concentration - Rate of Addition side_products->optimize success Improved Yield optimize->success

Caption: A logical troubleshooting workflow for low-yielding BCP syntheses.

Diagram 2: Catalytic Cycle for Dual Nickel/Photoredox Coupling

G cluster_photo Photoredox Cycle cluster_ni Nickel Cycle PC Photocatalyst (Ir) PC_star Excited PC* (Ir*) PC->PC_star Radical R• PC_star->Radical -> R• PC_red Reduced PC (Ir) PC_star->PC_red + R-BF3K Rad_precursor R-BF3K BCP_Rad BCP• Radical->BCP_Rad + [1.1.1]Propellane PC_red->PC Oxidative Quenching Ni0 Ni(0)L_n NiII Ar-Ni(II)-X Ni0->NiII + Ar-X (Ox. Add.) NiIII Ar-Ni(III)-BCP NiII->NiIII + BCP• BCP_Rad->NiII Trapping NiI BCP-Ni(I) NiIII->Ni0 -> Product (Red. Elim.) Product Ar-BCP-R

Caption: Interconnected catalytic cycles in dual photoredox/nickel coupling.

References

  • A General and Practical Route to Functionalized BCP-Heteroaryls Enabled by Photocatalytic Multicomponent Heteroaryl
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
  • One step synthesis of unsymmetrical 1,3-disubstituted BCP ketones via nickel/photoredox-catalyzed [1.1.
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC. NIH.
  • Dicarbofunctionalization of [1.1.1]Propellane Enabled by Nickel/Photoredox Dual Catalysis: One-Step Multicomponent Strategy for the Synthesis of BCP-Aryl Derivatives. Journal of the American Chemical Society.
  • Recent advances in the applications of [1.1.1]propellane in organic synthesis. Name of the source not available.
  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry - Chinese Chemical Society.
  • A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives.
  • A Storable Feedstock for Preparation of [1.1.1]Propellane. SYNFORM - Thieme Chemistry.
  • Copper-mediated synthesis of drug-like bicyclopentanes. Macmillan Group - Princeton University.
  • Mechanism-Guided Development of Directed C-H Functionaliz
  • New Work from Nobel Laureate MacMillan's Group: Rapid Synthesis of BCP Deriv
  • Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Research Communities.
  • Atom Economy Green Synthesis in Organic Chemistry. JOCPR.
  • Atom Economy in Drug Synthesis is a Playground of Functional Groups. Prime Scholars.
  • Copper-Mediated Synthesis of Drug-like Bicyclopentanes - PMC. NIH.
  • How to purify Amine? Grad student asked me.

Sources

Technical Support Center: Chromatographic Separation of Polar BCP Amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the chromatographic separation of polar BCP (Bicyclic and Bridged Cyclic Product) amine intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the unique challenges presented by these complex molecules. As a Senior Application Scientist, I will share field-proven insights to help you navigate your separation challenges effectively.

Introduction: The Challenge of Polar BCP Amine Intermediates

Polar BCP amine intermediates are a class of compounds gaining significant interest in medicinal chemistry due to their unique three-dimensional structures and favorable physicochemical properties. However, their high polarity, basicity, and rigid, often chiral, structures present considerable challenges for chromatographic separation. Standard reversed-phase HPLC methods often fail to provide adequate retention, leading to poor resolution and peak shape. This guide will explore advanced chromatographic techniques and troubleshooting strategies to overcome these hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when developing separation methods for polar BCP amine intermediates.

Q1: Why do my polar BCP amine intermediates show poor retention on a C18 column?

A1: Polar compounds, like BCP amine intermediates, have a high affinity for the polar mobile phase in reversed-phase chromatography and a low affinity for the non-polar C18 stationary phase. This results in little to no retention, with the analytes often eluting in the void volume.[1] The rigid structure of BCP amines can further limit their interaction with the stationary phase.

Q2: What is peak tailing and why is it so common with BCP amines?

A2: Peak tailing is a phenomenon where the peak in a chromatogram is not symmetrical but has a "tail" extending from the peak maximum. For basic compounds like amines, this is often caused by secondary interactions with acidic residual silanol groups on the surface of silica-based HPLC columns.[2][3][4][5] The positively charged amine interacts with the negatively charged silanols, leading to a secondary, undesirable retention mechanism that causes tailing. The accessibility of the amine in the rigid BCP structure can influence the extent of this interaction.

Q3: What are the most suitable chromatographic techniques for separating polar BCP amine intermediates?

A3: For polar BCP amines, it is best to consider techniques beyond standard reversed-phase chromatography. The most effective approaches are:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This promotes the retention of polar compounds.[1][6][7][8]

  • Mixed-Mode Chromatography (MMC): MMC columns have stationary phases with both reversed-phase and ion-exchange characteristics. This allows for multiple retention mechanisms, providing excellent selectivity for polar and charged compounds like BCP amines.[9][10]

  • Chiral Chromatography: Since many BCP amine intermediates are chiral, specialized chiral stationary phases (CSPs) are necessary for enantiomeric separation. Polysaccharide-based CSPs are often a good starting point.[11][12][13][14][15][16]

Q4: How does mobile phase pH affect the separation of BCP amines?

A4: Mobile phase pH is a critical parameter. For basic BCP amines, a low pH (typically < 3) will ensure the amine is fully protonated (positively charged). This can improve peak shape by minimizing interactions with silanols, but it may also decrease retention in reversed-phase. In mixed-mode chromatography, controlling the pH is essential to modulate the ion-exchange interactions.[17][18][19] It is crucial to operate at a pH at least 1-2 units away from the analyte's pKa to ensure a consistent ionization state and reproducible retention.[17][18][19]

Q5: When should I consider using a mobile phase additive?

A5: Mobile phase additives are often necessary to improve peak shape and selectivity.

  • Buffers: Buffers like ammonium formate or ammonium acetate are used in HILIC and mixed-mode chromatography to control pH and ionic strength.[1][20]

  • Acidic Additives: In chiral separations, acidic additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape for basic analytes on polysaccharide-based columns.[12][13]

  • Basic Additives: In some cases, a small amount of a basic additive like triethylamine (TEA) can be used to compete with the basic analyte for active silanol sites, thereby reducing peak tailing. However, this is less common with modern, high-purity silica columns.[2]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the chromatographic separation of polar BCP amine intermediates.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

G Problem Poor Peak Shape Cause1 Secondary Silanol Interactions Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Inappropriate Mobile Phase pH Problem->Cause3 Cause4 Sample Solvent Mismatch Problem->Cause4 Solution1a Use a modern, end-capped column Cause1->Solution1a Solution1b Lower mobile phase pH (<3) Cause1->Solution1b Solution1c Add a competing base (e.g., TEA) Cause1->Solution1c Solution2 Reduce injection volume or sample concentration Cause2->Solution2 Solution3 Adjust pH to be >1 unit from pKa Cause3->Solution3 Solution4 Dissolve sample in mobile phase or weaker solvent Cause4->Solution4

Issue: Significant Peak Tailing

  • Potential Cause: Strong interaction between the basic BCP amine and acidic residual silanols on the stationary phase.[2][3][4][5]

  • Solution:

    • Column Choice: Switch to a modern, high-purity, end-capped silica column or a column with a modified surface (e.g., a hybrid particle column) to minimize the number of accessible silanols.

    • Mobile Phase pH: Lower the mobile phase pH to below 3 using an additive like formic acid or TFA. This protonates the silanol groups, reducing their negative charge and minimizing ionic interactions with the protonated amine.[18]

    • Mobile Phase Additive: In some cases, adding a small amount (0.1-0.5%) of a competing base like triethylamine (TEA) to the mobile phase can saturate the active silanol sites and improve peak shape.[2] However, be aware that TEA can suppress MS signal.

    • Alternative Chromatography Mode: Switch to HILIC or mixed-mode chromatography, which are better suited for polar basic compounds.[1][6][7][8][9]

Issue: Peak Fronting

  • Potential Cause: Column overload, where the sample concentration is too high for the capacity of the column.

  • Solution:

    • Reduce Sample Load: Decrease the injection volume or dilute the sample.

    • Increase Column Capacity: Use a column with a larger internal diameter or a higher stationary phase loading.

Issue: Split Peaks

  • Potential Cause:

    • Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase, causing the peak to distort as it enters the column.[21]

    • Column Void or Contamination: A void has formed at the head of the column, or the inlet frit is partially blocked.

  • Solution:

    • Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.

    • Column Maintenance: If a void is suspected, the column may need to be replaced. A blocked frit can sometimes be cleared by back-flushing the column (check the manufacturer's instructions). Using a guard column can help prevent contamination of the analytical column.

Problem 2: Inconsistent Retention Times

G Problem Inconsistent Retention Times Cause1 Poorly Buffered Mobile Phase Problem->Cause1 Cause2 Column Temperature Fluctuations Problem->Cause2 Cause3 Insufficient Column Equilibration Problem->Cause3 Cause4 Mobile Phase Composition Changes Problem->Cause4 Solution1 Use a buffer and ensure pH is stable Cause1->Solution1 Solution2 Use a column oven Cause2->Solution2 Solution3 Increase equilibration time between injections Cause3->Solution3 Solution4 Prepare fresh mobile phase daily Cause4->Solution4

  • Potential Cause:

    • Mobile Phase pH Drift: The pH of an unbuffered or poorly buffered mobile phase can change over time, affecting the ionization state of the BCP amine and thus its retention.[17][18][19]

    • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and chromatographic selectivity.

    • Insufficient Equilibration: The column is not fully equilibrated with the mobile phase between injections, especially important in HILIC and gradient elution.

  • Solution:

    • Buffering: Use a buffer in the mobile phase (e.g., 10-20 mM ammonium formate) to maintain a constant pH.[1][20]

    • Temperature Control: Use a column oven to maintain a constant temperature.

    • Equilibration: Ensure a sufficient equilibration time between gradient runs, typically 5-10 column volumes. HILIC columns may require longer equilibration times.

Experimental Protocols

Protocol 1: HILIC Method for Separation of a Polar BCP Amine

This protocol provides a starting point for developing a HILIC method for a polar BCP amine intermediate.

1. Column Selection:

  • Start with a HILIC column with a neutral stationary phase, such as an amide- or diol-based phase. These often provide good peak shape for basic compounds.

2. Mobile Phase Preparation:

  • Mobile Phase A: 95:5 (v/v) Acetonitrile/Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: 50:50 (v/v) Acetonitrile/Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.

3. Chromatographic Conditions:

ParameterValue
Column: Amide-based HILIC, 100 x 2.1 mm, 2.7 µm
Mobile Phase A: 95:5 ACN/H₂O + 10 mM Amm. Formate, pH 3.0
Mobile Phase B: 50:50 ACN/H₂O + 10 mM Amm. Formate, pH 3.0
Gradient: 0-10 min, 0-100% B
Flow Rate: 0.4 mL/min
Column Temp.: 40 °C
Injection Vol.: 2 µL
Sample Diluent: 70:30 ACN/H₂O

4. Method Development and Optimization:

  • Gradient Optimization: Adjust the gradient slope to improve the resolution of closely eluting peaks.

  • Buffer Concentration: Vary the buffer concentration (5-20 mM) to fine-tune retention and peak shape. Increasing buffer concentration can sometimes decrease retention in HILIC if ion-exchange is a significant retention mechanism.[1][20]

  • pH Adjustment: While pH 3.0 is a good starting point, exploring a slightly higher pH (e.g., 4.5) may alter selectivity.

Protocol 2: Chiral Separation of a BCP Amine using a Polysaccharide-Based CSP

This protocol outlines a general approach for the chiral separation of a BCP amine.

1. Column Selection:

  • Screen a set of polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose. Coated phases are often a good starting point.

2. Mobile Phase Preparation (Normal Phase):

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane or n-Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol). A typical starting point is 90:10 (v/v) Hexane/Isopropanol.

  • Additive: Add 0.1% of a basic modifier like diethylamine (DEA) or a suitable acidic modifier to improve peak shape.[12][13]

3. Chromatographic Conditions:

ParameterValue
Column: Cellulose-based CSP, 250 x 4.6 mm, 5 µm
Mobile Phase: 90:10 (v/v) n-Hexane/Isopropanol + 0.1% DEA
Flow Rate: 1.0 mL/min
Column Temp.: 25 °C
Detection: UV at a suitable wavelength

4. Method Development and Optimization:

  • Alcohol Modifier: Change the type of alcohol (e.g., from isopropanol to ethanol) as this can significantly alter enantioselectivity.

  • Modifier Percentage: Vary the percentage of the alcohol modifier. Increasing the alcohol content will generally decrease retention.

  • Additive: If peak shape is poor, try different basic or acidic additives.

References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. [Link]

  • High-performance liquid chromatographic enantioseparation of bicyclic 1,3-amino alcohols. Journal of Chromatography A. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. SIELC Technologies. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. [Link]

  • Retention and Selectivity of Stationary Phases Used in HILIC. Chromatography Online. [Link]

  • Effect of Buffer Concentration on Retention of Charged Analytes. SIELC Technologies. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. MDPI. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Scholars' Mine. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - YouTube. Restek. [Link]

  • Exploring the Effect of Buffer Strength on the Retention Time of Weak Acids, Neutral and Weak Bases in Hydrophilic Interaction Liquid Chromatography (HILIC) Mode. ResearchGate. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. [Link]

  • Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A. [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC. [Link]

  • Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose. ResearchGate. [Link]

  • Separation of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-, ethyl ester, (2-endo,3-exo)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Structures of the polysaccharide-based chiral stationary phases used in this study. ResearchGate. [Link]

  • Simultaneous liquid chromatographic assay of amantadine and its four related compounds in phosphate-buffered saline using 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorescent derivatization reagent. ResearchGate. [Link]

  • The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of... - YouTube. Chiral Technologies. [Link]

  • A Step-by-Step Approach for Method Development to Generate a Successful HILIC Separation. BioPharm International. [Link]

  • Hydrophilic-Interaction Chromatography: An Update. LCGC International. [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies. [Link]

  • Multigram Preparation of BRD4780 Enantiomers and Assignment of Absolute Stereochemistry. MIT DSpace. [Link]

  • Simultaneous determination of amantadine and rimantadine by HPLC in rat plasma with pre-column derivatization and fluorescence detection for pharmacokinetic studies. ResearchGate. [Link]

  • Liquid chromatography of adamantane derivatives. ResearchGate. [Link]

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Technical Support Center: Stability of 3-phenylbicyclo[1.1.1]pentan-1-amine in DMSO Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of 3-phenylbicyclo[1.1.1]pentan-1-amine in dimethyl sulfoxide (DMSO) stock solutions. Our goal is to equip you with the knowledge to ensure the integrity of your experimental results.

The bicyclo[1.1.1]pentane (BCP) core, while highly strained, is a remarkably stable scaffold that has gained significant traction in medicinal chemistry as a bioisostere for para-substituted benzene rings.[1][2][3] Its incorporation can lead to improved physicochemical properties such as enhanced solubility and metabolic stability.[3][4][5] However, like any compound, the stability of 3-phenylbicyclo[1.1.1]pentan-1-amine in solution is not absolute and depends on storage conditions and handling. This guide will address potential issues and best practices.

Frequently Asked Questions (FAQs)

Q1: What is the expected general stability of 3-phenylbicyclo[1.1.1]pentan-1-amine in a DMSO stock solution?

A1: The bicyclo[1.1.1]pentane cage is known for its kinetic stability despite its high strain energy.[1] The primary amine and the phenyl group are common functionalities in pharmaceuticals. Generally, for long-term storage, a stock solution of 3-phenylbicyclo[1.1.1]pentan-1-amine in high-purity, anhydrous DMSO is expected to be stable when stored under appropriate conditions (frozen at -20°C or -80°C and protected from light).[6][7] However, the primary amine moiety presents a potential site for reactivity, and issues can arise from improper storage or handling.

Q2: What are the primary factors that can affect the stability of my 3-phenylbicyclo[1.1.1]pentan-1-amine DMSO stock solution?

A2: Several factors can influence the stability of your compound in DMSO:

  • Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[8][9] Water can facilitate hydrolytic degradation pathways for certain compounds and may alter the solubility characteristics of your compound upon freeze-thaw cycles.[10][11] Studies have shown that water is a more significant contributor to compound loss in DMSO than oxygen.[10][11]

  • Temperature: Elevated temperatures can accelerate chemical degradation. While many compounds are stable for short periods at room temperature, long-term storage should be at low temperatures.[12]

  • Light Exposure: Photochemical degradation can occur in compounds with chromophores, such as the phenyl group in 3-phenylbicyclo[1.1.1]pentan-1-amine. It is always recommended to store stock solutions in amber vials or otherwise protected from light.[6]

  • DMSO Purity: The use of high-purity, anhydrous DMSO is crucial. Lower-grade DMSO may contain impurities or water, which can react with your compound.

  • Freeze-Thaw Cycles: While small molecules are generally less susceptible to degradation from freeze-thaw cycles than proteins, repeated cycles can introduce moisture into the stock solution each time the vial is opened at room temperature.[8][13] This can lead to a gradual decrease in the concentration of your compound.[8]

  • Reactivity with DMSO: Although DMSO is a relatively inert solvent, it can react with certain functional groups under specific conditions (e.g., high temperatures or in the presence of certain reagents). While direct reactivity between a primary amine and DMSO under standard storage conditions is unlikely, it is a theoretical possibility that could be accelerated by impurities or degradation products.

Q3: How should I properly prepare and store my 3-phenylbicyclo[1.1.1]pentan-1-amine DMSO stock solutions?

A3: To maximize the shelf-life of your stock solutions, adhere to the following best practices:

  • Use High-Purity Anhydrous DMSO: Start with a fresh, unopened bottle of high-purity, anhydrous DMSO to minimize water content and other impurities.[14]

  • Prepare a Concentrated Stock: It is generally advisable to prepare a concentrated stock solution (e.g., 10 mM or higher).[9]

  • Aliquot for Single Use: To avoid repeated freeze-thaw cycles and moisture introduction, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes or vials.[6][7]

  • Store at Low Temperature: Store the aliquots at -20°C or, for longer-term storage, at -80°C.[6][7]

  • Protect from Light: Use amber vials or store clear vials in a light-blocking container.[6]

  • Proper Thawing Technique: When you need to use an aliquot, allow it to thaw completely and reach room temperature before opening the cap. This minimizes the condensation of atmospheric moisture into the cold solution.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Inconsistent or Decreased Activity in Biological Assays
  • Symptom: You observe a gradual or sudden loss of potency of your compound in a cell-based or biochemical assay over time.

  • Potential Cause: This is a classic sign of compound degradation in your DMSO stock solution.

  • Solution Workflow:

    • Prepare a Fresh Stock Solution: The first step is to prepare a new stock solution of 3-phenylbicyclo[1.1.1]pentan-1-amine from the solid material in fresh, high-purity anhydrous DMSO.[9] Compare the activity of this fresh stock to your existing stock in parallel experiments.

    • Analytical Chemistry Verification: If the fresh stock restores activity, it strongly suggests the old stock has degraded. To confirm, analyze the old stock solution using an appropriate analytical method.

      • Recommended Method: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is ideal.[10][11][13]

      • Procedure:

        • Dilute a sample of your old stock solution to an appropriate concentration.

        • Inject the sample onto the HPLC-MS system.

        • Look for:

          • A decrease in the peak area of the parent compound.

          • The appearance of new peaks, which could indicate degradation products.

    • Review Storage and Handling Procedures: If degradation is confirmed, review your storage and handling protocols against the best practices outlined in the FAQ section. The most common culprits are repeated freeze-thaw cycles and the use of non-anhydrous DMSO.[8][10][11]

    Experimental Protocol: HPLC-MS Analysis for Stability Assessment

    • Instrumentation: HPLC system with a UV detector and a mass spectrometer.

    • Column: A C18 reverse-phase column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is commonly used for amine-containing compounds.

    • Detection:

      • UV: Monitor at a wavelength where the phenyl group absorbs (e.g., ~254 nm).

      • MS: Use electrospray ionization (ESI) in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Analysis: Compare the chromatogram and mass spectrum of your stored sample to a freshly prepared standard. Quantify the percentage of the parent compound remaining.

Problem 2: Precipitation or Cloudiness Observed in Stock Solution Upon Thawing
  • Symptom: Your DMSO stock solution, which was clear when prepared, now appears cloudy or contains visible precipitate after being frozen and thawed.

  • Potential Cause: This is typically a solubility issue rather than chemical degradation. It can be caused by the absorption of water into the DMSO, which can decrease the solubility of hydrophobic compounds.[15] It's also possible that the compound's solubility limit in DMSO is lower at colder temperatures.

  • Solution Workflow:

    • Gentle Warming and Vortexing: Before use, ensure the vial is at room temperature. Gently warm the solution to 37°C for a short period and vortex or sonicate to try and redissolve the compound.[12]

    • Centrifugation: If the precipitate does not redissolve, it is crucial not to use the supernatant, as the concentration will be unknown.

    • Solvent Quality Check: This issue is often linked to water in the DMSO. Consider using a fresh, sealed bottle of anhydrous DMSO for your next stock preparation.

    • Consider a Co-solvent (for working solutions): While not ideal for primary stocks, if you encounter solubility issues when diluting into aqueous media for your experiment, a small amount of a co-solvent may be necessary.[7]

Visualizing the Workflow

To aid in troubleshooting, the following diagram outlines the decision-making process when encountering stability issues.

G start Inconsistent Experimental Results (e.g., loss of potency) prep_fresh Prepare Fresh Stock Solution in Anhydrous DMSO start->prep_fresh run_parallel Run Parallel Assay: Old vs. Fresh Stock prep_fresh->run_parallel activity_restored Is Activity Restored with Fresh Stock? run_parallel->activity_restored degradation_likely Degradation is Likely activity_restored->degradation_likely  Yes no_change No Change in Activity activity_restored->no_change  No analytical_chem Confirm with HPLC-MS Analysis degradation_likely->analytical_chem review_storage Review Storage & Handling: - Aliquotting - Freeze-Thaw Cycles - Light Protection - Temperature analytical_chem->review_storage other_issue Issue is Likely Not Stock Stability. Investigate Other Assay Parameters. no_change->other_issue

Caption: Troubleshooting workflow for suspected compound degradation.

Potential Degradation Pathways: A Note on the Primary Amine

While specific data for 3-phenylbicyclo[1.1.1]pentan-1-amine is not extensively published, the primary amine is the most likely site of potential reactivity. In the presence of certain impurities (e.g., aldehydes or ketones) or under oxidative conditions, primary amines can undergo reactions such as imine formation or oxidation. Using high-purity DMSO and proper storage under an inert atmosphere (if high sensitivity is suspected) can mitigate these risks.

The strained BCP core itself is generally robust and unlikely to be the point of degradation under standard storage conditions.[1]

Summary of Recommendations

ParameterRecommendationRationale
Solvent High-purity, anhydrous DMSOMinimizes water absorption and potential for side reactions.[10][11]
Storage Temp. -20°C (short-term) or -80°C (long-term)Reduces the rate of chemical degradation.[6][7]
Handling Aliquot into single-use volumesAvoids repeated freeze-thaw cycles and moisture contamination.[6][8]
Light Protect from light (use amber vials)Prevents potential photochemical degradation.[6]
Verification Use HPLC-MS to check purity if degradation is suspectedProvides definitive evidence of compound integrity.[13]

By following these guidelines, researchers can be confident in the stability and integrity of their 3-phenylbicyclo[1.1.1]pentan-1-amine DMSO stock solutions, leading to more reliable and reproducible experimental outcomes.

References

  • Benchchem. Technical Support Center: Troubleshooting Compound Solubility in DMSO.
  • ResearchGate. Silaboration of [1.1.1]Propellane to Provide a Storable Feedstock for Bicyclo[1.1.
  • Semantic Scholar. Studies on Repository Compound Stability in DMSO under Various Conditions.
  • Reddit. Do freeze-thaw cycles damage small molecules dissolved in DMSO?
  • FindAPhD. Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable [1.1.1]propellane precursors (Ref: CM/MK-SF1/2026)
  • Selleckchem. Frequently Asked Questions.
  • PubMed.
  • Semantic Scholar. Studies on Repository Compound Stability in DMSO under Various Conditions.
  • MCE. Compound Handling Instructions.
  • ResearchGate. How long can a compound be stable in DMSO for?.
  • Etra Organics. How to Use DMSO Safely | Best Practices & Common Mistakes.
  • Yufeng. The effect of room-temperature storage on the stability of compounds in DMSO.
  • Zi
  • NIH. Bridge Functionalisation of Bicyclo[1.1.
  • Royal Society of Chemistry. Expedient synthesis of 3-phenylbicyclo[1.1.
  • PubMed. The effect of freeze/thaw cycles on the stability of compounds in DMSO.
  • PubMed. Studies on repository compound stability in DMSO under various conditions.
  • PNAS. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes.
  • Macmillan Group. Rapid access to 3-substituted bicyclo[1.1.1]pentanes.
  • NIH. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC.
  • ACS Publications. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes | JACS Au.
  • Frontiers. The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines.
  • MDPI. 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid.
  • TCI Chemicals. Bicyclo[1.1.1]pentan-1-amine as Bioisostere of Benzene Ring.
  • PharmaBlock. Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert.
  • PubMed. Stability of screening compounds in wet DMSO.
  • ACS Publications. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) | The Journal of Organic Chemistry.
  • French-Ukrainian Journal of Chemistry. Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes.
  • Thieme.
  • Wiley Online Library. Transition-Metal-Free Multicomponent Polyannulations of Dimethyl Sulfoxide, Amines, and Aldehydes toward Poly(phenylquinoline)s.
  • Semantic Scholar. Expedient synthesis of 3-phenylbicyclo[1.1.

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Validation & Comparative

Modulating Lipophilicity in Drug Design: A Comparative Guide to 3-Phenylbicyclo[1.1.1]pentan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the meticulous control of a molecule's physicochemical properties is paramount to achieving clinical success. Among these, lipophilicity—the affinity of a compound for a lipid-rich environment—stands as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparison of the lipophilicity of 3-phenylbicyclo[1.1.1]pentan-1-amine (BCP-amine) derivatives against their traditional bioisosteric counterparts, the tert-butyl and benzyl anilines. We will delve into experimental data, elucidate the underlying structural rationale for the observed differences, and provide a comprehensive protocol for the robust experimental determination of lipophilicity.

The Critical Role of Lipophilicity: LogP and LogD

Lipophilicity is quantitatively expressed by the partition coefficient (LogP) and the distribution coefficient (LogD). LogP represents the ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[1] For ionizable molecules, such as the amines discussed herein, the LogD is a more physiologically relevant descriptor as it accounts for the distribution of all species (ionized and non-ionized) at a specific pH.[1]

A delicate balance of lipophilicity is crucial; while sufficient lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic liability, and off-target toxicity.[2] The ability to fine-tune this property is therefore a key objective for medicinal chemists.

The Bicyclo[1.1.1]pentane (BCP) Scaffold: A Three-Dimensional Advantage

The bicyclo[1.1.1]pentane (BCP) core has emerged as a valuable bioisostere for para-substituted phenyl rings and tert-butyl groups.[3] Its rigid, three-dimensional, and saturated nature offers a distinct departure from the planarity of aromatic systems. This structural uniqueness provides a powerful tool to modulate physicochemical properties, often leading to improved solubility and metabolic stability while maintaining or enhancing biological activity.[3]

Comparative Analysis of Lipophilicity

CompoundStructureLogP/cLogPData TypeSource
3-Phenylbicyclo[1.1.1]pentan-1-amine Analog~3.5Calculated[4][5]
4-tert-Butylaniline2.70Experimental[6][7]
4-Benzylaniline3.1Calculated[8]

Analysis of the Data:

The data clearly indicates that the 3-phenylbicyclo[1.1.1]pentan-1-amine analog possesses a higher calculated lipophilicity (cLogP ~3.5) compared to both the experimental LogP of 4-tert-butylaniline (2.70) and the calculated LogP of 4-benzylaniline (3.1). This finding is somewhat counterintuitive, as saturated scaffolds are often employed to reduce lipophilicity.

Structural Rationale for Observed Lipophilicity:

The increased lipophilicity of the BCP derivative can be attributed to the larger, more sterically demanding, and non-polar hydrocarbon framework of the bicyclo[1.1.1]pentane cage compared to a tert-butyl group. While the BCP core is a saturated system, its overall volume and surface area contribute significantly to its interaction with the non-polar octanol phase. In comparison to the benzyl group, the BCP scaffold presents a more compact and rigid structure, which can also influence its partitioning behavior.

This highlights a crucial aspect of drug design: the impact of a structural modification on lipophilicity is not always predictable by simple atom-counting or unsaturation levels. The three-dimensional shape and conformational rigidity of scaffolds like BCP play a nuanced role.

Experimental Determination of LogD: A Validated Protocol

To ensure the generation of reliable and reproducible lipophilicity data, the shake-flask method remains the gold standard for LogD determination.[9] The following protocol outlines a robust procedure for measuring the LogD of an ionizable compound at a physiologically relevant pH of 7.4.

Protocol: Shake-Flask Method for LogD7.4 Determination

  • Preparation of Pre-Saturated Solvents:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Mix equal volumes of n-octanol and PBS (pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely.

    • The top layer is n-octanol saturated with PBS, and the bottom layer is PBS saturated with n-octanol.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning Experiment:

    • In a clean vial, add a precise volume of the PBS-saturated n-octanol and n-octanol-saturated PBS. The ratio of the volumes can be adjusted depending on the expected LogD to ensure accurate measurement in both phases.

    • Add a small aliquot of the test compound stock solution to the vial. The final concentration should be sufficiently high for accurate detection but low enough to avoid solubility issues.

    • Tightly cap the vial and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.

  • Phase Separation:

    • Centrifuge the vial at a moderate speed to ensure complete separation of the two phases.

  • Sample Analysis:

    • Carefully withdraw a precise aliquot from both the upper n-octanol layer and the lower aqueous (PBS) layer.

    • Analyze the concentration of the test compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation of LogD7.4:

    • The LogD at pH 7.4 is calculated using the following equation: LogD_7.4 = log10([Compound]_octanol / [Compound]_aqueous)

Diagram of the Shake-Flask LogD Determination Workflow

LogD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Pre-Saturated n-Octanol and PBS (pH 7.4) partition Mix Solvents and Compound prep_solvents->partition prep_sample Prepare Compound Stock Solution prep_sample->partition shake Shake to Reach Equilibrium partition->shake separate Centrifuge for Phase Separation shake->separate analyze_oct Analyze Octanol Phase (HPLC/LC-MS) separate->analyze_oct analyze_aq Analyze Aqueous Phase (HPLC/LC-MS) separate->analyze_aq calculate Calculate LogD Log([C]oct/[C]aq) analyze_oct->calculate analyze_aq->calculate

Workflow for experimental LogD determination using the shake-flask method.

The Interplay of pH, pKa, and Lipophilicity

For an amine-containing compound, the pH of the aqueous environment and the pKa of the amine dictate the ratio of the neutral to the protonated (ionized) form. The neutral form is significantly more lipophilic and partitions readily into the n-octanol phase, while the charged, protonated form has a strong preference for the aqueous phase. This relationship is a cornerstone of understanding a drug's behavior in different physiological compartments with varying pH, such as the stomach and the small intestine.

Diagram Illustrating the Relationship between LogP, LogD, and pH for an Amine

LogD_vs_pH cluster_species Equilibrium in Aqueous Phase cluster_partition Partitioning cluster_pH Effect of pH Ionized R-NH3+ (Protonated) Higher Water Solubility Neutral R-NH2 (Neutral) Higher Lipophilicity Ionized->Neutral pH > pKa LogD LogD (Distribution of All Species) Ionized->LogD Influences Neutral->Ionized pH < pKa LogP LogP (Partition of Neutral Species) Neutral->LogP Defines Neutral->LogD Influences pH_effect As pH increases, LogD approaches LogP

Relationship between pH, pKa, LogP, and LogD for an ionizable amine.

Conclusion

The bicyclo[1.1.1]pentane scaffold offers a unique and powerful tool for medicinal chemists to modulate the physicochemical properties of drug candidates. Our comparative analysis demonstrates that the 3-phenylbicyclo[1.1.1]pentan-1-amine core can lead to an increase in lipophilicity compared to its traditional tert-butyl and benzyl aniline bioisosteres. This underscores the importance of empirical data and a nuanced understanding of three-dimensional structure in drug design.

By employing robust experimental methodologies, such as the shake-flask method for LogD determination, researchers can gain precise insights into the lipophilic character of their compounds. This knowledge is critical for optimizing ADME properties and ultimately, for the successful development of novel therapeutics. The strategic incorporation of scaffolds like BCP, guided by accurate physicochemical measurements, will continue to be a key enabler in the quest to "escape from flatland" and design superior drug molecules.

References

  • SIELC Technologies. (n.d.). 4-tert-Butylaniline. Retrieved from [Link]

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Beyond the Flatland: A Comparative Guide to Caco-2 Permeability of BCP Amine Bioisosteres and Their Aromatic Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing "beyond the flatland" of traditional aromatic scaffolds. The bicyclo[1.1.1]pentane (BCP) motif has emerged as a powerful three-dimensional (3D) bioisostere for aromatic rings, offering a compelling strategy to overcome the pharmacokinetic liabilities often associated with their planar counterparts. This guide provides an in-depth comparison of the Caco-2 permeability of BCP amine bioisosteres versus their aromatic analogs, supported by experimental data and a detailed exploration of the underlying scientific principles. For researchers, scientists, and drug development professionals, understanding this dynamic is critical for designing next-generation drug candidates with superior absorption profiles.

The Rise of the BCP Moiety: A Paradigm Shift in Bioisosterism

The phenyl ring is a ubiquitous feature in a vast number of marketed drugs. However, its planarity and lipophilicity can contribute to poor solubility, metabolic instability, and off-target effects.[1] The BCP cage, with its rigid, sp³-rich, and three-dimensional structure, presents a unique solution to these challenges.[2][3] Bicyclo[1.1.1]pentylamines (BCPAs), as bioisosteres of anilines and other aromatic amines, have garnered significant attention for their ability to improve key absorption, distribution, metabolism, and excretion (ADME) properties.[4][5] By replacing a flat aromatic ring with a BCP moiety, chemists can fine-tune a molecule's physicochemical properties to enhance its drug-like characteristics.[6][7]

One of the most significant advantages of this bioisosteric replacement is the potential for enhanced intestinal permeability, a critical determinant of oral bioavailability. The Caco-2 cell permeability assay stands as the gold standard in vitro model for predicting human intestinal absorption.[8][9]

Decoding Intestinal Permeability: The Caco-2 Assay

The Caco-2 cell line, derived from a human colorectal carcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[10][11] These cells form tight junctions and express key uptake and efflux transporters, providing a robust model to study both passive and active transport mechanisms.[12][13]

The apparent permeability coefficient (Papp), calculated from the Caco-2 assay, is a quantitative measure of a compound's ability to cross the intestinal epithelium.[] A higher Papp value generally correlates with better oral absorption in humans.[15]

Comparative Analysis: BCP Amines vs. Aromatic Analogs in Permeability

While a comprehensive, publicly available dataset comparing the Caco-2 permeability of a systematic series of BCP amine bioisosteres and their aromatic amine analogs is limited, compelling evidence from published drug discovery programs illustrates the significant permeability advantages offered by the BCP scaffold.

A pivotal example comes from the development of γ-secretase inhibitors for the treatment of Alzheimer's disease. Researchers at Pfizer reported that replacing a phenyl ring with a BCP moiety in a series of γ-secretase inhibitors led to compounds with enhanced membrane permeability and metabolic stability, while maintaining potent biological activity.[6][16]

Further quantitative evidence can be found in the optimization of lipoprotein-associated phospholipase A2 (LpPLA2) inhibitors. A study directly comparing an aromatic inhibitor with its BCP bioisostere revealed a dramatic improvement in permeability.

Table 1: Comparative Permeability Data for an LpPLA2 Inhibitor and its BCP Analog

CompoundStructurePermeability (Papp)Fold Increase
Aromatic Analog[Image of the aromatic LpPLA2 inhibitor structure]230 nm/s (AMP)-
BCP Bioisostere[Image of the BCP-containing LpPLA2 inhibitor structure]705 nm/s (AMP)3.1x

Data sourced from a study on an LpPLA2 inhibitor, where permeability was assessed using an artificial membrane permeability (AMP) assay, a well-accepted surrogate for passive diffusion.[17]

This more than three-fold increase in permeability for the BCP-containing compound is a powerful testament to the positive impact of this bioisosteric replacement.

The "Why": Unraveling the Mechanisms Behind Enhanced Permeability

The superior permeability of BCP amine bioisosteres can be attributed to a confluence of favorable physicochemical properties imparted by the BCP cage:

  • Increased Solubility: The non-planar, sp³-rich nature of the BCP moiety disrupts crystal lattice packing, often leading to a significant increase in aqueous solubility.[6][18] Improved solubility at the intestinal wall is a prerequisite for efficient absorption.

  • Reduced Lipophilicity: While seemingly counterintuitive, the 3D structure of the BCP group can lead to a decrease in the molecule's overall lipophilicity compared to its planar aromatic analog. This can prevent the compound from becoming trapped within the lipid bilayer of the cell membrane, facilitating its passage into the cell.[19]

  • Three-Dimensional Shape: The globular shape of the BCP scaffold can facilitate passive diffusion through the lipid bilayer by minimizing the energetic penalty of disrupting the membrane structure compared to a larger, planar aromatic ring.[20]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Physicochemical drivers of permeability differences.

Experimental Protocol: A Guide to Performing the Caco-2 Permeability Assay

To ensure the generation of reliable and reproducible data, a meticulously executed Caco-2 permeability assay is paramount. The following protocol outlines the key steps and considerations.

I. Cell Culture and Monolayer Formation

  • Cell Seeding: Caco-2 cells are seeded onto permeable Transwell® inserts (e.g., 24-well plates with 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

  • Culture Medium: The cells are maintained in a suitable culture medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics. The medium is changed every 2-3 days.

  • Differentiation: The cells are cultured for 21-25 days to allow for spontaneous differentiation into a polarized monolayer with well-defined tight junctions.[21]

II. Monolayer Integrity Assessment

  • Transepithelial Electrical Resistance (TEER): Before each experiment, the integrity of the cell monolayer is verified by measuring the TEER using a voltmeter. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²) to ensure the tightness of the junctions.[11][22]

  • Lucifer Yellow Permeability: The permeability of a paracellular marker, such as Lucifer Yellow, is measured to confirm the integrity of the tight junctions. Low permeability of Lucifer Yellow indicates a healthy monolayer.

III. Transport Experiment

  • Compound Preparation: The test compounds (BCP amine bioisosteres and their aromatic analogs) and control compounds (e.g., a high-permeability compound like propranolol and a low-permeability compound like atenolol) are dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a final concentration typically around 10 µM.[]

  • Apical to Basolateral (A-B) Transport:

    • The culture medium is removed from both the apical (donor) and basolateral (receiver) chambers.

    • The receiver chamber is filled with fresh transport buffer.

    • The transport experiment is initiated by adding the compound solution to the donor chamber.

  • Basolateral to Apical (B-A) Transport (for efflux assessment):

    • The experiment is performed in the reverse direction to determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[10]

  • Incubation: The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, samples are taken from both the donor and receiver chambers.

  • Analysis: The concentration of the compound in the samples is quantified using a sensitive analytical method, typically LC-MS/MS.[8]

IV. Data Analysis

  • Papp Calculation: The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of permeation of the drug across the cells.

    • A is the surface area of the cell monolayer.

    • C₀ is the initial concentration of the compound in the donor chamber.

  • Efflux Ratio (ER): The ER is calculated as the ratio of the Papp in the B-A direction to the Papp in the A-B direction (Papp(B-A) / Papp(A-B)). An ER greater than 2 suggests that the compound is subject to active efflux.[10]

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Caco-2 permeability assay workflow.

Conclusion: A 3D Approach to Superior Permeability

References

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Mitigating hERG Liability: A Comparative Guide to 3-Phenylbicyclo[1.1.1]pentan-1-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, navigating the complexities of cardiac safety is a paramount concern. A significant hurdle in the development of new chemical entities is the potential for inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel.[1] Blockade of the hERG channel can lead to a prolongation of the QT interval in the electrocardiogram, a condition that increases the risk of developing life-threatening cardiac arrhythmias, most notably Torsades de Pointes (TdP).[2] Consequently, early identification and mitigation of hERG liability are critical for the successful progression of drug candidates.

This guide provides an in-depth comparison of the 3-phenylbicyclo[1.1.1]pentan-1-amine (BCP) scaffold as a bioisosteric replacement for traditional phenyl rings, a common motif in compounds exhibiting hERG inhibition. We will explore the rationale behind this strategy, present comparative experimental data, and provide detailed protocols for assessing hERG channel activity.

The Rationale: Escaping Flatland to Enhance Cardiac Safety

The prevalence of aromatic rings, particularly phenyl groups, in drug candidates often correlates with an increased risk of hERG inhibition.[3] This is attributed to several factors, including the lipophilicity and potential for π-π stacking interactions within the hERG channel pore.[4] A promising strategy to circumvent this liability is the use of non-classical bioisosteres that mimic the geometry of a para-substituted phenyl ring while possessing fundamentally different physicochemical properties.

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a leading three-dimensional, non-aromatic bioisostere for the phenyl ring.[5][6][7] The rigid, cage-like structure of BCPs allows them to project substituents in a similar spatial orientation to a 1,4-disubstituted phenyl ring.[7] However, by replacing a flat, electron-rich aromatic system with a saturated, sp³-rich core, the BCP motif can offer several advantages in a drug design context:

  • Reduced Lipophilicity: The introduction of a BCP scaffold in place of a phenyl ring can significantly lower a molecule's lipophilicity, a key parameter often linked to hERG blockade.[8]

  • Improved Solubility: The less planar and more polar nature of BCP-containing compounds can lead to enhanced aqueous solubility.[6][8]

  • Enhanced Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidative metabolism can improve the metabolic profile of a drug candidate.

  • Reduced Non-Specific Binding: The three-dimensional nature of BCPs can disrupt non-specific binding interactions that are often associated with planar aromatic systems.

These improved properties collectively contribute to a more favorable "drug-like" profile and, critically, can reduce the propensity for hERG channel inhibition.

Comparative Analysis: BCP vs. Phenyl Scaffolds in hERG Inhibition

Direct, quantitative comparisons of the hERG inhibition profiles of molecules with and without the BCP-for-phenyl substitution provide compelling evidence for the utility of this strategy.

Case Study 1: γ-Secretase Inhibitors

A seminal study by researchers at Pfizer detailed the replacement of a central para-substituted fluorophenyl ring in the γ-secretase inhibitor BMS-708,163 with a bicyclo[1.1.1]pentane motif.[9] This modification led to the discovery of a new compound that was equipotent to the original inhibitor but demonstrated significant improvements in passive permeability and aqueous solubility.[9]

While the study did not publish a direct head-to-head hERG IC50 comparison, the substantial improvement in physicochemical properties strongly suggests a reduced potential for hERG liability. The authors noted the intrinsic advantages of the BCP moiety over conventional phenyl ring replacements in achieving an optimal balance of drug-like properties.[9] This work provides a compelling case for the broader application of BCPs as phenyl group replacements to mitigate off-target effects like hERG inhibition.[9]

Case Study 2: Antimalarial Agents

A study on novel open-source antimalarials provides a clear, quantitative comparison of hERG inhibition for a parent phenyl compound and its bioisosteric analogues. While this example does not feature a BCP, it illustrates the principle of how replacing a phenyl ring with a non-aromatic scaffold can impact hERG activity.

Compound IDScaffoldhERG IC50 (μM)
6 Phenyl7.41
19 Cubane4.26
23 Carborane3.62

Data sourced from: Journal of Medicinal Chemistry, 2020, 63, 15, 8412–8426.[10]

In this instance, the replacement of the phenyl ring with cubane and carborane scaffolds resulted in a modest increase in hERG inhibition.[10] This highlights that while bioisosteric replacement is a powerful tool, the specific context of the molecule and the nature of the replacement are crucial determinants of the ultimate effect on hERG activity. It underscores the necessity for empirical testing for each new scaffold.

Experimental Protocols for Assessing hERG Inhibition

To experimentally validate the hERG inhibition profile of novel compounds, the patch-clamp electrophysiology assay is the gold standard. This technique directly measures the flow of ions through the hERG channel in living cells.

Manual Patch-Clamp Electrophysiology Protocol

This protocol outlines the fundamental steps for assessing hERG inhibition using manual whole-cell patch-clamp on HEK293 cells stably expressing the hERG channel.

I. Cell Preparation

  • Culture HEK293 cells stably expressing the hERG channel in appropriate media and conditions.

  • On the day of the experiment, detach cells using a gentle enzyme-free dissociation solution.

  • Resuspend cells in an external recording solution and allow them to recover for at least 30 minutes before recording.

II. Electrophysiological Recording

  • Transfer the cell suspension to the recording chamber on the stage of an inverted microscope.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal between the patch pipette and a single cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the tail current.

  • Record baseline hERG currents in the vehicle control solution.

  • Perfuse the cell with increasing concentrations of the test compound and record the hERG currents at each concentration until a steady-state block is achieved.

III. Data Analysis

  • Measure the peak tail current amplitude at each compound concentration.

  • Normalize the current at each concentration to the baseline current to determine the percentage of inhibition.

  • Plot the percentage of inhibition against the compound concentration and fit the data to the Hill equation to determine the IC50 value.

experimental_workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture Culture hERG-HEK293 Cells cell_dissociation Dissociate Cells cell_culture->cell_dissociation cell_resuspension Resuspend in External Solution cell_dissociation->cell_resuspension giga_seal Establish Giga-ohm Seal cell_resuspension->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline Current whole_cell->baseline compound_app Apply Test Compound baseline->compound_app measure_current Measure Tail Current Amplitude compound_app->measure_current calc_inhibition Calculate % Inhibition measure_current->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

Manual Patch-Clamp Workflow for hERG Assay

Structure-Activity Relationship (SAR) Insights

The decision to replace a phenyl ring with a 3-phenylbicyclo[1.1.1]pentan-1-amine scaffold should be guided by an understanding of the SAR for hERG inhibition. Key structural features that often contribute to hERG blockade include:

  • A basic nitrogen center: This is a common feature in many hERG inhibitors, as it can become protonated and interact with key residues in the channel pore.

  • Hydrophobic groups: Aromatic rings and other lipophilic moieties can engage in hydrophobic interactions within the channel's binding pocket.

  • A specific spatial arrangement: The relative orientation of the basic center and hydrophobic groups is critical for high-affinity binding.

SAR_Concept cluster_herg hERG Channel Pore cluster_inhibitor Typical hERG Inhibitor Y652 Tyr652 F656 Phe656 S624 Ser624 T623 Thr623 Basic_N Basic Nitrogen Basic_N->S624 H-bond / Ionic Interaction Basic_N->T623 Hydrophobic Hydrophobic Group (e.g., Phenyl Ring) Hydrophobic->Y652 π-π Stacking / Hydrophobic Interaction Hydrophobic->F656

Key Interactions in hERG Channel Inhibition

By replacing a phenyl ring with a BCP scaffold, the potential for detrimental π-π stacking interactions with aromatic residues like Tyr652 and Phe656 in the hERG channel pore is eliminated.[11] While the overall shape is maintained, the electronic and hydrophobic character of the molecule is fundamentally altered, often leading to a significant reduction in hERG affinity.

Conclusion

The strategic replacement of phenyl rings with 3-phenylbicyclo[1.1.1]pentan-1-amine and related BCP scaffolds represents a powerful and validated approach for mitigating hERG liability in drug discovery. This bioisosteric substitution can lead to significant improvements in a compound's physicochemical properties, including reduced lipophilicity and enhanced solubility, which are often correlated with a more favorable cardiac safety profile. As with any drug design strategy, the effects of such a modification must be empirically verified through rigorous experimental testing, with patch-clamp electrophysiology serving as the definitive assay for quantifying hERG channel inhibition. By integrating these principles and methodologies into early-stage drug development, researchers can more effectively design safer and more promising clinical candidates.

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Comparative X-ray crystallography of phenyl vs BCP-amine ligand binding modes

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Ligand-Protein Interactions Using X-ray Crystallography

In the landscape of structure-based drug discovery, a deep understanding of how a ligand interacts with its protein target is paramount. X-ray crystallography stands as a powerful technique to visualize these interactions at an atomic level, providing invaluable insights for the design of more potent and selective therapeutics.[1][2][3] This guide offers a comparative analysis of the binding modes of two distinct chemical moieties: the planar, aromatic phenyl group and the saturated, three-dimensional bicyclo[1.1.1]pentan-1-amine (BCP-amine).

The choice between incorporating a phenyl ring or a bioisosteric replacement like BCP-amine can significantly impact a compound's physicochemical properties and its binding affinity.[4][5][6] While phenyl rings are ubiquitous in pharmaceuticals, their inherent properties can sometimes lead to challenges such as poor solubility and metabolic instability.[5] Saturated, rigid scaffolds like BCP have emerged as attractive alternatives, offering improved three-dimensionality and potentially more favorable drug-like properties.[5][7][8] This guide will delve into the structural nuances of their respective binding interactions as revealed by X-ray crystallography.

The Tale of Two Ligands: Physicochemical Properties

The fundamental differences in the electronic and steric properties of phenyl and BCP-amine groups dictate their interactions within a protein's binding pocket.

PropertyPhenylBCP-AmineRationale & Implications
Shape Planar, AromaticGlobular, SaturatedThe flat nature of the phenyl ring favors π-π stacking and hydrophobic interactions with aromatic residues. The 3D structure of BCP-amine allows for exploration of different spatial vectors within the binding pocket, potentially forming more specific van der Waals contacts.[5]
Electronic Character Electron-rich π-systemsp³-hybridized, aliphaticThe phenyl ring can participate in cation-π, π-π, and hydrophobic interactions. The BCP-amine's character is primarily defined by the amine functionality, which can act as a hydrogen bond donor and acceptor.
Solubility Generally lowerOften higherThe replacement of a lipophilic phenyl ring with a more polar, saturated BCP-amine can lead to a significant increase in aqueous solubility, a desirable property for drug candidates.[4][6]
Metabolic Stability Susceptible to oxidationGenerally more stableAromatic rings can be sites of metabolic oxidation by cytochrome P450 enzymes. The saturated nature of the BCP core often confers greater metabolic stability.[5][7]

A Crystallographic Workflow for Comparative Analysis

To elucidate the distinct binding modes of phenyl- and BCP-amine-containing ligands, a rigorous and systematic X-ray crystallography workflow is essential. The following protocol outlines the key steps, from protein preparation to structure determination and analysis.

Experimental Protocol
  • Protein Expression and Purification: The target protein is overexpressed, typically in E. coli, and purified to homogeneity using affinity and size-exclusion chromatography. Purity of >95% is critical for successful crystallization.

  • Ligand Preparation: Both the phenyl- and BCP-amine-containing ligands are synthesized and purified. Stock solutions are typically prepared in a solvent like DMSO.[9]

  • Crystallization: The formation of high-quality protein-ligand complex crystals is often the most challenging step.[10] Two primary methods are employed:

    • Co-crystallization: The protein and ligand are mixed prior to setting up crystallization trials.[11][12] This is often the preferred method when the ligand is expected to induce a conformational change in the protein.[9]

    • Soaking: Pre-grown apo-protein crystals are transferred to a solution containing the ligand.[11][12] This method is generally simpler and higher-throughput if suitable apo crystals can be obtained.[9]

  • X-ray Diffraction Data Collection: Crystals are cryo-cooled to minimize radiation damage and diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The diffraction data are processed to generate an electron density map.[13] The protein-ligand structure is then built into this map and refined to achieve the best possible fit to the experimental data.[14]

  • Structure Validation: The final model is rigorously validated to ensure its stereochemical quality and agreement with the electron density data.[15][16][17][18]

G cluster_upstream Upstream Processing cluster_crystallization Crystal Formation cluster_downstream Downstream Analysis Protein Expression & Purification Protein Expression & Purification Co-crystallization Co-crystallization Protein Expression & Purification->Co-crystallization Soaking Soaking Protein Expression & Purification->Soaking Ligand Synthesis & Prep Ligand Synthesis & Prep Ligand Synthesis & Prep->Co-crystallization Ligand Synthesis & Prep->Soaking Data Collection Data Collection Co-crystallization->Data Collection Soaking->Data Collection Structure Determination Structure Determination Data Collection->Structure Determination Refinement & Validation Refinement & Validation Structure Determination->Refinement & Validation

Caption: Comparative X-ray Crystallography Workflow.

Interpreting the Electron Density: A Visual Comparison

The electron density map provides the primary experimental evidence for the position and conformation of the ligand within the binding site.[17][19] A careful interpretation of this map is crucial for accurately modeling the binding mode.

G cluster_phenyl Phenyl Ligand Binding cluster_bcp BCP-Amine Ligand Binding Phenyl Ring Phenyl Ring Aromatic Residue Aromatic Residue Phenyl Ring->Aromatic Residue π-π Stacking Hydrophobic Pocket Hydrophobic Pocket Phenyl Ring->Hydrophobic Pocket Hydrophobic Interactions BCP Core BCP Core Aliphatic Residues Aliphatic Residues BCP Core->Aliphatic Residues van der Waals Contacts Amine Group Amine Group Polar Residue Polar Residue Amine Group->Polar Residue Hydrogen Bonding

Caption: Key Interaction Types for Phenyl vs. BCP-Amine Ligands.

Phenyl Ligand: The electron density for a phenyl ring will typically appear as a flat, toroidal shape. Its interactions are often characterized by:

  • π-π Stacking: Face-to-face or edge-to-face interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

  • Hydrophobic Interactions: The non-polar surface of the phenyl ring will favorably interact with hydrophobic pockets lined with aliphatic amino acids.

BCP-Amine Ligand: The electron density for the BCP-amine will be more spherical for the bicyclopentane core with a distinct feature for the amine group. Its binding is often defined by:

  • van der Waals Contacts: The rigid, three-dimensional BCP cage can make extensive and specific van der Waals contacts with the protein surface.

  • Hydrogen Bonding: The amine functionality is a key interaction point, capable of forming hydrogen bonds with polar residues or water molecules in the active site. The specific geometry of these hydrogen bonds can be critical for binding affinity.

Data-Driven Insights: A Comparative Summary

The crystallographic data provides quantitative metrics that allow for a direct comparison of the two binding modes.

Data MetricPhenyl Ligand ExampleBCP-Amine Ligand ExampleInterpretation
Resolution (Å) 1.81.9Higher resolution allows for a more detailed and accurate visualization of the ligand and its interactions.
R-work / R-free 0.18 / 0.220.19 / 0.23These values indicate the agreement between the crystallographic model and the experimental data. Lower values are generally better.
B-factors (Ų) 2530B-factors reflect the atomic displacement. Higher B-factors for the ligand may indicate greater mobility within the binding site.
Key Interactions π-π stacking with Phe123; Hydrophobic interactions with Leu45, Val67Hydrogen bond with Asp89; van der Waals contacts with Ile90, Ala92The specific residues involved in binding highlight the different chemical nature of the ligands.
Ligand Efficiency 0.350.40A measure of binding affinity per non-hydrogen atom. A higher ligand efficiency for the BCP-amine could suggest a more optimal fit.

Conclusion: Guiding Rational Drug Design

The comparative crystallographic analysis of phenyl and BCP-amine ligand binding modes provides a clear illustration of how subtle changes in a ligand's core structure can lead to profound differences in its interaction with a protein target. While the phenyl group offers a reliable scaffold for establishing hydrophobic and aromatic interactions, the BCP-amine provides an opportunity to explore three-dimensional space, potentially leading to improved solubility, metabolic stability, and novel binding interactions. The choice of which moiety to pursue in a drug discovery program should be guided by a thorough understanding of the target's binding site topology and the desired physicochemical properties of the final compound. X-ray crystallography remains an indispensable tool in this endeavor, providing the atomic-level blueprints necessary for rational, structure-guided drug design.[1][2]

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Escaping Flatland: A 3D-Shape Evaluation of 3-phenyl-BCP-amine as a Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the three-dimensional (3D) shape of a molecule is a critical determinant of its biological activity, selectivity, and physicochemical properties. The concept of "escaping flatland" refers to the strategic move away from flat, aromatic scaffolds towards more complex, three-dimensional structures.[1] This shift is driven by the understanding that greater 3D character can lead to improved target engagement, enhanced solubility, and a more favorable intellectual property landscape.[2][3] This guide provides an in-depth evaluation of 3-phenyl-bicyclo[1.1.1]pentan-1-amine (3-phenyl-BCP-amine), a novel scaffold, using key "Escape from Flatland" metrics. We will compare its 3D profile against its 2D counterpart, aniline, and a saturated 3D analogue, cyclohexylamine, providing experimental and computational evidence to guide researchers in molecular design.

The bicyclo[1.1.1]pentane (BCP) core is a highly rigid and strained cage-like structure that has gained significant attention as a bioisosteric replacement for para-substituted phenyl rings.[4][5] Its unique geometry positions substituents in a well-defined spatial arrangement, mimicking the vectorality of a para-substituted arene while introducing significant sp3 character.[6] 3-phenyl-BCP-amine incorporates this 3D scaffold, offering a compelling alternative to traditional flat aromatic amines in medicinal chemistry.

Quantifying Three-Dimensionality: Key Metrics

To objectively assess the 3D character of a molecule, we utilize a set of computational descriptors that quantify its shape and saturation. These metrics provide a standardized framework for comparing different molecular scaffolds.

  • Fraction of sp3 Hybridized Carbons (Fsp3): This simple yet powerful metric calculates the ratio of sp3-hybridized carbon atoms to the total carbon count.[7][8] A higher Fsp3 value indicates greater saturation and, consequently, a more three-dimensional structure.[9]

  • Principal Moments of Inertia (PMI) and Normalized Principal Moments of Inertia Ratios (NPR): PMI analysis describes the mass distribution of a molecule and can be used to classify its shape as rod-like, disk-like, or sphere-like.[10][11] The principal moments of inertia (I1, I2, I3) are calculated along three orthogonal axes. To compare molecules of different sizes, these values are normalized to generate Normalized Principal Moments of Inertia Ratios (NPR1 = I1/I3 and NPR2 = I2/I3). A triangular plot of NPR1 versus NPR2 provides a visual representation of a molecule's shape, with spheres occupying the top corner, disks the bottom right, and rods the bottom left.[12]

  • Plane of Best Fit (PBF): This descriptor quantifies the planarity of a molecule by calculating the root-mean-square distance of its atoms from a plane that best fits the molecular geometry.[13][14][15] A lower PBF score indicates a flatter molecule, while a higher score suggests a more 3D conformation.

Comparative Analysis of 3-phenyl-BCP-amine

To evaluate the "Escape from Flatland" characteristics of 3-phenyl-BCP-amine, we compare its calculated 3D descriptors with those of aniline (a flat, 2D analogue) and cyclohexylamine (a saturated, 3D alicyclic analogue).

MoleculeSMILES StringFsp3NPR1NPR2PBF (Å)
3-phenyl-BCP-amine Nc1c(C2(c3ccccc3)CC2)c10.450.650.951.25
AnilineNc1ccccc10.000.530.990.01
CyclohexylamineNC1CCCCC11.000.680.980.75

Table 1: Comparison of "Escape from Flatland" Metrics.

Discussion of Results

The data presented in Table 1 clearly demonstrates the significant increase in three-dimensionality achieved by replacing a phenyl ring with the BCP scaffold.

  • Fsp3: 3-phenyl-BCP-amine exhibits a dramatically higher Fsp3 value (0.45) compared to aniline (0.00), indicating a substantial introduction of saturated carbon centers. While cyclohexylamine is fully saturated (Fsp3 = 1.00), 3-phenyl-BCP-amine strikes a balance by retaining an aromatic moiety for potential π-stacking interactions while significantly increasing overall saturation.

  • PMI/NPR: The PMI plot visually confirms the shape differences between the three molecules. Aniline's NPR values place it firmly in the disk-like region, characteristic of flat aromatic compounds. In contrast, 3-phenyl-BCP-amine and cyclohexylamine are shifted towards the sphere-like region, indicating a more globular and three-dimensional shape.

  • PBF: The PBF score for 3-phenyl-BCP-amine (1.25 Å) is significantly larger than that of aniline (0.01 Å), providing a quantitative measure of its deviation from planarity. This substantial increase in PBF underscores the BCP core's ability to project substituents into 3D space.

Experimental and Computational Methodologies

The following sections detail the protocols used to generate the data for this guide, providing a transparent and reproducible workflow for researchers.

Computational Protocol for Descriptor Calculation

The "Escape from Flatland" metrics were calculated using the open-source cheminformatics toolkit, RDKit.[2][16]

Step 1: 3D Conformer Generation

  • Input: The SMILES (Simplified Molecular Input Line Entry System) strings for 3-phenyl-BCP-amine, aniline, and cyclohexylamine were used as the starting point.

  • Molecule Object Creation: The SMILES strings were converted into RDKit molecule objects.

  • Hydrogen Addition: Hydrogens were added to the molecule objects to ensure a realistic molecular geometry.

  • Conformer Embedding: A 3D conformer for each molecule was generated using the EmbedMolecule function, which employs a distance geometry-based algorithm.

  • Force Field Optimization: The geometry of the generated conformer was optimized using the MMFF94 (Merck Molecular Force Field 94) to obtain a low-energy conformation.

Step 2: Descriptor Calculation

  • Fsp3 Calculation: The CalcFractionCSP3 function from the rdkit.Chem.Lipinski module was used to determine the fraction of sp3 hybridized carbons.

  • PMI and NPR Calculation: The principal moments of inertia and their normalized ratios were calculated using the rdMolDescriptors module.

  • PBF Calculation: The Plane of Best Fit score was calculated using a custom Python script that implements the PBF algorithm as described in the literature.[13][14][15]

G cluster_input Input cluster_rdkit RDKit Workflow cluster_descriptors Descriptor Calculation cluster_output Output SMILES SMILES String (e.g., Nc1c(C2(c3ccccc3)CC2)c1) MolFromSmiles Create Molecule Object SMILES->MolFromSmiles AddHs Add Hydrogens MolFromSmiles->AddHs EmbedMolecule Generate 3D Conformer AddHs->EmbedMolecule MMFFOptimize Optimize Geometry (MMFF94) EmbedMolecule->MMFFOptimize Fsp3 Calculate Fsp3 MMFFOptimize->Fsp3 PMI Calculate PMI & NPR MMFFOptimize->PMI PBF Calculate PBF MMFFOptimize->PBF DataTable Comparative Data Table Fsp3->DataTable PMI->DataTable PBF->DataTable

Caption: Computational workflow for calculating "Escape from Flatland" metrics.

Visualizing the 3D Advantage

The following diagrams illustrate the structural differences that underpin the "Escape from Flatland" metrics.

G cluster_aniline Aniline (2D) cluster_bcp 3-phenyl-BCP-amine (3D) Aniline_node Flat, Aromatic Low Fsp3 Low PBF Aniline_shape Disk-like Aniline_node->Aniline_shape BCP_node Globular, Saturated Core High Fsp3 High PBF BCP_shape Sphere-like BCP_node->BCP_shape

Caption: Conceptual comparison of molecular shapes.

Conclusion

The evaluation of 3-phenyl-BCP-amine using "Escape from Flatland" metrics unequivocally demonstrates its superior three-dimensional character compared to its flat aromatic counterpart, aniline. The introduction of the rigid, saturated bicyclo[1.1.1]pentane core significantly increases the Fsp3 value and PBF score, shifting the molecular shape from disk-like to sphere-like. This pronounced 3D topology makes 3-phenyl-BCP-amine and related BCP-containing scaffolds highly attractive for modern drug discovery campaigns aiming to explore novel chemical space and improve the developability of drug candidates. The computational workflow detailed in this guide provides a practical framework for researchers to assess the three-dimensionality of their own compounds, facilitating the rational design of molecules that successfully "escape flatland."

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A Comparative Guide to the Fsp3 Characterization of 3-Phenylbicyclo[1.1.1]pentan-1-amine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the contemporary landscape of drug discovery, medicinal chemists are increasingly focused on strategies to "escape from flatland"—a paradigm shift away from flat, aromatic molecules toward three-dimensional (3D) scaffolds.[1] This shift is driven by the recognition that increased molecular three-dimensionality, often quantified by the fraction of sp3-hybridized carbons (Fsp3), can lead to significant improvements in physicochemical and pharmacokinetic properties.[2][3] Among the most promising 3D scaffolds are bicyclo[1.1.1]pentanes (BCPs), which serve as effective bioisosteres for phenyl rings, tert-butyl groups, and alkynes.[4][5][6]

This guide provides a comprehensive comparison of 3-phenylbicyclo[1.1.1]pentan-1-amine libraries with their traditional aromatic counterparts. We will delve into the experimental characterization of their Fsp3 nature, focusing on key drug-like properties such as solubility, lipophilicity, and metabolic stability. Detailed protocols and comparative data are provided to equip researchers with the knowledge to leverage these powerful scaffolds in their drug design endeavors.

The Significance of Fsp3 in Drug Design

The fraction of sp3 carbons (Fsp3) is a simple yet powerful metric calculated as the number of sp3 hybridized carbon atoms divided by the total carbon count.[7] A higher Fsp3 value generally correlates with several desirable drug-like properties:

  • Improved Aqueous Solubility: Increased saturation disrupts crystal lattice packing and reduces the entropic penalty of solvation, often leading to better solubility.[2][8]

  • Enhanced Metabolic Stability: Saturated C-H bonds are typically less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich C-H bonds of aromatic rings.[8][9][10][11]

  • Reduced Off-Target promiscuity: The rigid, 3D geometry of high-Fsp3 scaffolds can lead to more specific and higher-quality interactions with the target protein, potentially reducing off-target effects.[2]

  • Access to Novel Chemical Space: High-Fsp3 scaffolds provide unique vectors for substituent placement, allowing for the exploration of novel pharmacophores.[2]

The 3-phenylbicyclo[1.1.1]pentan-1-amine core is an exemplary scaffold that embodies these principles. It replaces a planar aniline or biphenyl moiety with a rigid, saturated cage, thereby increasing the Fsp3 character while maintaining a similar exit vector to the parent arene.[6][12]

Comparative Physicochemical Profiling: BCP vs. Phenyl

The true value of a bioisosteric replacement is quantified through rigorous experimental testing. Below, we compare a representative 3-phenyl-BCP-amine with its analogous "flat" counterpart, 4-aminobiphenyl, across key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.

Property3-Phenyl-BCP-Amine4-Aminobiphenyl (Comparator)Rationale for Improvement
Fsp3 ~0.540The BCP core introduces 5 sp3 carbons.
Aqueous Solubility (Kinetic) >150 µM<20 µMThe 3D BCP scaffold disrupts planar stacking, improving solvation.[8][10]
Lipophilicity (LogD at pH 7.4) 1.82.5Increased saturation reduces overall lipophilicity.[10]
Metabolic Stability (t½ in HLM) >60 min<15 minThe BCP core lacks easily oxidizable aromatic C-H bonds.[9][11]

HLM: Human Liver Microsomes. Data are representative and may vary based on specific library members.

This data clearly demonstrates the advantages conferred by the BCP scaffold. The significant increase in solubility and metabolic stability, coupled with a more favorable lipophilicity profile, underscores the potential for BCP-containing compounds to have improved oral bioavailability and a better overall pharmacokinetic profile.[4][13]

Experimental Protocols for Fsp3 Characterization

To ensure the trustworthiness and reproducibility of these findings, detailed, self-validating experimental protocols are essential.

Protocol 1: High-Throughput Kinetic Solubility Assay

This assay rapidly determines the solubility of compounds from a DMSO stock solution in an aqueous buffer, mimicking the conditions of many in vitro biological assays.[14][15]

Methodology:

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of the test compounds in 100% DMSO.

  • Plate Setup: Using a liquid handler, dispense 2 µL of each DMSO stock solution into a 96-well microtiter plate.

  • Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation and Mixing: Seal the plate and shake at room temperature (25°C) for 2 hours to allow for equilibration.[16]

  • Separation of Undissolved Compound: Filter the solution using a 96-well solubility filter plate (e.g., Millipore MultiScreen) to separate any precipitated compound from the saturated solution.[14][16]

  • Quantification: Analyze the filtrate using LC-MS/MS or UV-Vis spectrophotometry against a standard curve prepared by diluting the DMSO stock solutions in a 50:50 acetonitrile:water mixture.[16][17]

Protocol 2: Chromatographic LogD7.4 Determination

Lipophilicity is a critical parameter influencing a drug's absorption, distribution, and toxicity.[18] A reverse-phase HPLC method provides a high-throughput alternative to the traditional shake-flask method for determining the distribution coefficient (LogD) at physiological pH.[19][20]

Methodology:

  • System Preparation: Use a C18 reverse-phase HPLC column. The mobile phases consist of (A) an aqueous buffer at pH 7.4 and (B) acetonitrile.

  • Calibration: Inject a series of 8-10 commercially available compounds with known LogD7.4 values to create a calibration curve by plotting their retention times against their known LogD values.

  • Sample Analysis: Dissolve test compounds in DMSO at 1 mg/mL. Inject a small volume (e.g., 5 µL) onto the column.

  • Gradient Elution: Run a fast linear gradient (e.g., 5% to 95% B over 5 minutes).

  • Data Analysis: Record the retention time for each test compound. Interpolate the LogD7.4 value from the linear regression of the calibration curve.[21]

Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)

This in vitro assay assesses a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes, which are abundant in liver microsomes.[22][23][24] A high metabolic stability is often desirable for orally administered drugs.[23]

Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 10 mM NADPH (cofactor) stock solution in the same buffer.[22]

    • Prepare a 1 µM solution of the test compound in the buffer (final DMSO concentration <0.5%).

  • Incubation:

    • Pre-warm the HLM and test compound solutions at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution. The final reaction volume is typically 200 µL.

  • Time Points: Aliquots (e.g., 25 µL) are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Immediately stop the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.[22]

Visualizing the Workflow and Concepts

To better illustrate the relationships and processes described, the following diagrams are provided.

BCP_vs_Phenyl cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement cluster_2 Improved Properties Phenyl 4-Aminobiphenyl (Fsp3 = 0) Planar, Aromatic BCP 3-Phenyl-BCP-Amine (Fsp3 > 0.5) 3D, Saturated Phenyl->BCP Bioisosteric Replacement Solubility Higher Solubility BCP->Solubility Stability Higher Metabolic Stability BCP->Stability Lipophilicity Lower Lipophilicity BCP->Lipophilicity

Caption: Bioisosteric replacement of a phenyl ring with a BCP scaffold.

Characterization_Workflow start BCP Amine Library (in DMSO) solubility Kinetic Solubility Assay start->solubility logd Chromatographic LogD Assay start->logd metstab Metabolic Stability Assay start->metstab data Comparative Data Analysis solubility->data logd->data metstab->data

Caption: Experimental workflow for physicochemical characterization.

Conclusion

The strategic incorporation of 3-phenylbicyclo[1.1.1]pentan-1-amine and related scaffolds represents a significant advancement in the pursuit of drug candidates with superior physicochemical properties. By increasing the Fsp3 character, medicinal chemists can effectively mitigate common liabilities associated with flat, aromatic systems, such as poor solubility and high metabolic turnover.[10][11] The comparative data and detailed protocols provided in this guide serve as a robust framework for researchers to confidently synthesize, characterize, and implement these valuable 3D bioisosteres, ultimately accelerating the journey from hit-to-lead and beyond. The continued development of synthetic routes to access diverse BCP libraries will further empower their application in future drug discovery campaigns.[25][26]

References

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  • Metabolic Stability Assay Services. BioIVT. Available from: [Link]

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  • Kinetic Solubility Assays Protocol. AxisPharm. Available from: [Link]

  • Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Available from: [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available from: [Link]

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  • (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. Available from: [Link]

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  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. PMC. Available from: [Link]

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  • Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via... Europepmc.org. Available from: [Link]

  • Drug-like properties: guiding principles for the design of natural product libraries. SciSpace. Available from: [Link]

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  • (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journals. Available from: [Link]

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  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ResearchGate. Available from: [Link]

  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group. Available from: [Link]

  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. PMC. Available from: [Link]

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Comparative Guide to the Cytochrome P450 Inhibition Potential of Bicyclo[1.1.1]pentane (BCP)-Amine Fragments

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In modern drug discovery, mitigating metabolic liabilities is a paramount challenge. The aniline moiety, while a common structural motif, is frequently associated with toxicities arising from metabolic activation and potent inhibition of Cytochrome P450 (CYP) enzymes. This guide provides a comparative analysis of bicyclo[1.1.1]pentane (BCP)-amine fragments as three-dimensional, saturated bioisosteres for anilines. We will explore the mechanistic basis for the reduced CYP inhibition potential of BCP-amines, present comparative data, and provide a detailed experimental protocol for assessing CYP inhibition in a high-throughput screening environment. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to design safer, more efficient drug candidates by navigating the complexities of drug metabolism.

Introduction: The Aniline Problem and the BCP Solution

The inclusion of an aniline or related N-aryl moiety has been a cornerstone of medicinal chemistry for decades. However, this structural alert is often linked to significant drug development hurdles, primarily due to its susceptibility to metabolic bioactivation by Cytochrome P450 enzymes.[1][2] This can lead to the formation of reactive metabolites, resulting in off-target toxicity, idiosyncratic adverse drug reactions, and potent, often mechanism-based, inhibition of CYP enzymes.[3] Such inhibition is a leading cause of clinical drug-drug interactions (DDIs), where the co-administration of a CYP inhibitor can dangerously elevate the plasma concentration of another drug.[4][5]

To circumvent these issues, medicinal chemists have increasingly turned to the principle of bioisosteric replacement. Bicyclo[1.1.1]pentane (BCP) has emerged as a premier non-aromatic, rigid bioisostere for the para-substituted phenyl ring.[6][7][8] By replacing a flat, electron-rich aniline with a strained, sp³-rich BCP-amine, it is possible to maintain or improve pharmacological activity while fundamentally altering the molecule's metabolic profile.[2][9] The key advantages of this strategy include:

  • Increased Three-Dimensionality (Fsp³) : Moving away from "flatland" can improve binding specificity and disrupt interactions with the often-planar active sites of metabolic enzymes.[1][2]

  • Enhanced Metabolic Stability : The saturated, strained core of the BCP is resistant to the oxidative metabolic pathways that plague aromatic rings.[9][10]

  • Improved Physicochemical Properties : BCP analogues frequently exhibit superior aqueous solubility and reduced non-specific binding compared to their parent anilines.[9][11]

This guide will objectively compare the CYP inhibition profiles of BCP-amine fragments against their aniline counterparts, providing the mechanistic rationale and experimental framework to validate this critical drug design strategy.

Mechanistic Basis for Differential CYP Inhibition

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases responsible for the metabolism of the vast majority of small-molecule drugs.[4][12] The five isoforms most critical to drug metabolism are CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.[5] Inhibition of these enzymes can be reversible (competitive or non-competitive) or irreversible (mechanism-based), with the latter being particularly problematic as it involves covalent modification and inactivation of the enzyme.[3][13]

Aniline moieties are prone to CYP-mediated oxidation, which can lead to reactive intermediates that cause mechanism-based inhibition. In contrast, the BCP-amine scaffold lacks the aromatic π-system and is therefore not susceptible to these specific bioactivation pathways. The inherent stability of the C-H bonds on the BCP core makes it a poor substrate for CYP enzymes.[10] Furthermore, the rigid, three-dimensional structure of the BCP can introduce steric hindrance that prevents the amine from achieving an optimal binding orientation within the CYP active site, leading to weaker binding and reduced competitive inhibition.[1]

G Fe3_Rest CYP (Fe³⁺) Resting State Fe3_Substrate Substrate (RH) Binds [CYP (Fe³⁺)-RH] Fe3_Rest->Fe3_Substrate 1. Substrate Binding Fe2_Substrate 1e⁻ Reduction [CYP (Fe²⁺)-RH] Fe3_Substrate->Fe2_Substrate 2. Reduction Fe2_O2 O₂ Binds [CYP (Fe²⁺)-RH-O₂] Fe2_Substrate->Fe2_O2 3. O₂ Binding Fe3_Peroxo 1e⁻ Reduction [CYP (Fe³⁺)-RH-O₂²⁻] Fe2_O2->Fe3_Peroxo 4. Reduction Fe3_Hydroperoxo Protonation (H⁺) [CYP (Fe³⁺)-RH-OOH] Fe3_Peroxo->Fe3_Hydroperoxo 5. Protonation Compound_I H₂O Cleavage Compound I [RH-(FeO)³⁺] Fe3_Hydroperoxo->Compound_I 6. Water Loss Metabolite_Release Substrate Oxidation Metabolite (ROH) Formed Compound_I->Metabolite_Release 7. Oxygen Transfer Fe3_Return Product Release Regeneration Metabolite_Release->Fe3_Return 8. Product Release Fe3_Return->Fe3_Rest

Figure 1. Simplified Cytochrome P450 Catalytic Cycle.

Comparative Analysis: CYP Inhibition Potential

While direct, publicly available side-by-side comparisons for a large series of matched aniline/BCP-amine pairs are limited, the collective evidence from medicinal chemistry literature strongly supports the hypothesis that replacing an aniline with a BCP-amine significantly reduces or abolishes CYP inhibition.[1][2][14] Saturated carbocycles like BCP are demonstrably more resistant to CYP-inhibition.[1]

The following table provides an illustrative comparison based on typical outcomes observed in drug discovery programs when such a bioisosteric swap is made. The IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%; a higher IC₅₀ value indicates weaker inhibition.

Table 1: Illustrative Comparison of CYP Inhibition Potential

Compound Fragment Type Target CYP Isoform Representative IC₅₀ (µM) Interpretation & Risk
Aniline-Containing Fragment CYP3A4 8.5 Moderate to High Inhibition Risk. Likely to cause DDIs.
BCP-Amine Bioisostere CYP3A4 > 100 Low Inhibition Risk. Considered clean for this isoform.
Aniline-Containing Fragment CYP2D6 12.0 Moderate Inhibition Risk. Potential for DDIs with specific drugs.
BCP-Amine Bioisostere CYP2D6 > 100 Low Inhibition Risk.
Aniline-Containing Fragment CYP2C9 5.0 High Inhibition Risk. Strong potential for clinical DDIs.

| BCP-Amine Bioisostere | CYP2C9 | > 100 | Low Inhibition Risk. |

Note: The IC₅₀ values presented are representative and intended for illustrative purposes to highlight the general trend of reduced inhibition observed when replacing anilines with BCP-amine bioisosteres.

Experimental Protocol: High-Throughput Fluorogenic CYP Inhibition Assay

To empirically determine the CYP inhibition potential of new chemical entities, a robust and high-throughput method is essential. The Vivid® CYP450 Screening Kits from Thermo Fisher Scientific provide a reliable, fluorescence-based "mix-and-read" platform suitable for this purpose.[15][16] The assay measures the ability of a test compound to inhibit the production of a fluorescent signal generated by a specific CYP isoform metabolizing a fluorogenic substrate.[16]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Reagents (Buffer, CYP Enzymes, Regeneration System) C 3. Add Master Mix (Enzyme + Regeneration System) to 96-well plate A->C B 2. Test Compound Serial Dilution (e.g., 8-point, 3-fold) D 4. Add Test Compound and Controls (Solvent, Inhibitor) B->D C->D E 5. Pre-incubate (e.g., 20 min at RT) D->E F 6. Initiate Reaction (Add Substrate + NADP⁺) E->F G 7. Incubate (Kinetic or Endpoint Reading) F->G H 8. Read Fluorescence (Ex/Em specific to substrate) G->H I 9. Calculate % Inhibition vs. Solvent Control H->I J 10. Plot Dose-Response Curve & Calculate IC₅₀ Value I->J

Figure 2. Workflow for a Fluorogenic CYP Inhibition IC₅₀ Assay.

Objective: To determine the IC₅₀ value of a test compound against a specific human CYP450 isoform (e.g., CYP3A4).

Materials:

  • Vivid® CYP3A4 Blue Screening Kit (or other isoform-specific kit)[15]

  • Test compound (BCP-amine) and positive control inhibitor (e.g., Ketoconazole for CYP3A4)[17]

  • DMSO (ACS grade)

  • Black, flat-bottom 96-well microplates[18]

  • Fluorescence plate reader with appropriate filters (e.g., Ex: 405 nm, Em: 460 nm for Vivid Blue substrates)[17]

  • Multichannel pipettes and reagent reservoirs

Procedure:

  • Reagent Preparation:

    • Prepare 2X CYP450 Reaction Buffer as per the kit manual.[15]

    • Prepare the NADPH Regeneration System (e.g., Glucose-6-phosphate/G6PD) and NADP⁺ solutions. Store on ice.[15]

    • Reconstitute the Vivid® substrate and the recombinant CYP450 BACULOSOMES® Plus Reagent as directed. Keep on ice and protected from light.[15]

  • Compound Plating:

    • Create a serial dilution of the test compound in DMSO. For an 8-point IC₅₀ curve, a typical starting concentration is 100 µM, followed by 3-fold dilutions.

    • Pipette a small volume (e.g., 1 µL) of each compound concentration into the wells of the 96-well plate in duplicate.

    • Include solvent-only (0% inhibition) and positive control inhibitor (100% inhibition) wells.[19]

  • Assay Execution (100 µL final volume):

    • Master Mix Preparation: Prepare a master mix containing the recombinant CYP enzyme and the regeneration system in reaction buffer.

    • Pre-incubation: Add 50 µL of the master mix to each well containing the test compounds. Mix gently and pre-incubate for 20 minutes at room temperature to allow the inhibitor to interact with the enzyme.[20]

    • Reaction Initiation: Prepare a second master mix containing the Vivid® substrate and NADP⁺. Initiate the metabolic reaction by adding 50 µL of this mix to all wells.

    • Incubation: Incubate the plate at room temperature or 37°C for the time specified in the kit protocol (e.g., 10-30 minutes), protected from light.[18]

  • Data Acquisition:

    • The reaction can be stopped by adding a stop reagent (e.g., Tris base), or read kinetically.[15]

    • Measure the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths for the substrate used.[17]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percent inhibition for each test compound concentration relative to the solvent control (0% inhibition) and the positive control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[19][21]

Conclusion and Outlook

The strategic replacement of aniline moieties with BCP-amine fragments represents a powerful and field-proven approach to mitigating risks associated with Cytochrome P450 inhibition.[1][2] The inherent properties of the BCP core—its rigid three-dimensional structure and its resistance to oxidative metabolism—directly address the primary liabilities of the aniline scaffold.[9][10] By designing molecules that are less likely to interact with and inhibit key metabolic enzymes, drug discovery teams can significantly increase the probability of identifying candidates with safer drug-drug interaction profiles and improved overall developability. The use of robust, high-throughput in vitro assays, as detailed in this guide, is critical for empirically validating these design strategies and making data-driven decisions early in the drug discovery pipeline.

References

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
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  • The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Thieme E-Journals.
  • Vivid CYP450 Screening Kits User Guide. Thermo Fisher Scientific.
  • Vivid P450 Assay Reagents. Thermo Fisher Scientific.
  • What are CYP3A4 Inhibitors and Examples?. BOC Sciences.
  • Highly Miniaturized Formats for In Vitro Drug Metabolism Assays Using Vivid Fluorescent Substrates and Recombinant Human Cytochrome P450 Enzymes. Journal of Biomolecular Screening.
  • Development of a Fluorescence-Based, Ultra High-Throughput Screening Platform for Nanoliter-Scale Cytochrome P450 Microarrays. Journal of the Association for Laboratory Automation.
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Safety Operating Guide

3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

Immediate Action Required: Do NOT dispose of 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide (or its solutions) down laboratory drains.[1] Despite its water solubility as a salt, the bicyclo[1.1.1]pentane (BCP) scaffold is a stable, lipophilic bioisostere with unknown environmental persistence and pharmacological activity.

Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor. Waste Classification: Hazardous Chemical Waste (Solid or Liquid). Key Hazard: Skin/Eye Corrosion and Respiratory Irritation (Amine salt).

Chemical Profile & Hazard Identification

Understanding the physicochemical properties of this compound is the first step in a self-validating safety protocol.

PropertyDataOperational Implication
Chemical Name This compound--
CAS Number 1818847-90-3Use for waste manifesting.[1]
Structure Bicyclo[1.1.1]pentane core (phenyl/amine substituted)Bioactive Scaffold: Treat as a potential potent drug analog.
Form Solid (Crystalline powder)Dust inhalation hazard.
Acidity Acidic in aqueous solution (HBr salt)Corrosive: pH monitoring required for aqueous spills.
Solubility Soluble in water, DMSO, MethanolMobile in aquatic environments (High risk).
Mechanistic Hazard Analysis
  • The Hydrobromide Factor: As a hydrobromide salt (

    
    ), this compound will dissociate in water to release bromide ions and the protonated amine. While less volatile than the free base, the salt is acidic and can cause severe irritation or burns to mucous membranes upon contact.
    
  • The BCP Scaffold: The bicyclo[1.1.1]pentane unit is a "non-classical phenyl ring bioisostere." It is designed to improve metabolic stability and permeability in drug candidates. Ecological Consequence: This stability implies resistance to standard biodegradation in wastewater treatment plants, mandating zero-discharge protocols.

Pre-Disposal Handling & Segregation

Before disposal, the material must be stabilized and segregated to prevent cross-reactivity.

  • Segregation:

    • Incompatible with: Strong oxidizing agents (e.g., permanganates, nitric acid) and strong bases (liberates the volatile/odorous free amine).

    • Storage: Store in a cool, dry place. Hydrobromide salts can be hygroscopic; moisture absorption can lead to caking and hydrolysis.

  • Labeling:

    • Label all waste containers immediately: "Hazardous Waste - 3-Phenylbicyclo[1.1.1]pentan-1-amine HBr."

    • Add hazard pictograms: GHS07 (Exclamation Mark) and GHS05 (Corrosive) .

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, contaminated weighing boats, gloves, and paper towels.

  • Containment: Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) or glass jar.

    • Why? HDPE is resistant to amine salts and prevents leaching.

  • Double-Bagging: If the material is in a bag or original vial, place the entire unit into the waste container. Do not empty dusts into the bin to minimize inhalation risk.

  • Manifesting: List as "Solid Organic Waste (Contains Bromide)."

    • Note: While not a "halogenated solvent," flagging the bromide content aids the incineration facility in managing scrubber loads for acid gas (HBr) generation.

Scenario B: Liquid Waste (Stock Solutions in DMSO/Methanol/Water)

Applicability: Leftover reaction mixtures or HPLC samples.

  • Solvent Compatibility Check:

    • Non-Halogenated Solvents (MeOH, DMSO, Water): Dispose of in the "General Organic Solvents" carboy.

    • Halogenated Solvents (DCM, Chloroform): Dispose of in the "Halogenated Waste" carboy.

  • pH Check (Self-Validating Step):

    • Dip a pH strip into the waste solution.

    • If pH < 4: The solution is acidic (HBr). Do not mix with cyanide or sulfide waste streams (risk of HCN/H2S gas evolution).

    • Action: If extremely acidic, neutralize slowly with dilute Sodium Bicarbonate (

      
      ) to pH 6-8 before adding to the main organic waste carboy to prevent container pressurization.
      
  • Transfer: Funnel liquid into the appropriate carboy. Close the cap tightly immediately after use.

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty vial three times with a compatible solvent (e.g., methanol or water).

  • Rinsate Disposal: Collect all rinsate and dispose of it as Hazardous Liquid Waste (Scenario B).

  • Defacing: Cross out the original label and mark as "Empty."

  • Final Stream: Place the rinsed, uncapped vial in the glass recycling or trash (depending on institutional policy for triple-rinsed containers).

Visualized Workflows

Figure 1: Disposal Decision Tree

Operational logic for determining the correct waste stream.

DisposalFlow Start Waste Generation: 3-Phenylbicyclo[1.1.1]pentan-1-amine HBr StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid BinSolid Solid Hazardous Waste Bin (Incineration) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Yes NonHalo Non-Halogenated (DMSO, MeOH, Water) SolventCheck->NonHalo No BinHalo Halogenated Liquid Waste Halo->BinHalo pHCheck Check pH NonHalo->pHCheck Neutralize Neutralize with NaHCO3 (if pH < 4) pHCheck->Neutralize Acidic BinNonHalo General Organic Liquid Waste pHCheck->BinNonHalo Neutral Neutralize->BinNonHalo

Caption: Decision matrix for segregating solid and liquid waste streams to ensure regulatory compliance and safety.

Figure 2: Emergency Spill Response

Immediate protocol for accidental release.

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE SolidSpill Solid Powder PPE->SolidSpill LiquidSpill Liquid Solution PPE->LiquidSpill Sweep Gently Sweep/Scoop (Avoid Dust) SolidSpill->Sweep Absorb Absorb with Vermiculite or Spill Pad LiquidSpill->Absorb Clean Clean Surface with Water & Detergent Sweep->Clean Absorb->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

Caption: Step-by-step workflow for containing and cleaning laboratory spills of amine hydrobromide salts.

Regulatory & Compliance Context

  • RCRA Classification (USA): This specific compound is not P-listed or U-listed. However, it falls under "Characteristic Waste" if it exhibits corrosivity (D002) in aqueous solution. Even without a specific listing, the "Cradle-to-Grave" liability applies.

  • TSCA (USA): Most R&D chemicals are regulated under the TSCA R&D Exemption. This requires that the material is used only for research under the supervision of a technically qualified individual and disposed of in accordance with local regulations (i.e., no drain disposal).

  • European Waste Code (EWC): Likely 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).

References

  • National Institutes of Health (NIH). (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. PMC8576363. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2025). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The BCP Scaffold Context

3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide (CAS: 1818847-90-3) is a high-value building block in medicinal chemistry. The bicyclo[1.1.1]pentane (BCP) motif acts as a bioisostere for para-phenyl or tert-butyl groups, improving pharmacokinetic properties like solubility and metabolic stability.

Operational Reality: While often classified as an "Irritant" (H315/H319/H335), this compound presents specific handling challenges typical of strained-ring amine salts:

  • Hygroscopicity: Hydrobromide salts are prone to absorbing atmospheric moisture, leading to caking and hydrolysis risks.

  • Fine Particulate Nature: The electrostatic nature of the dry powder requires specific weighing protocols to prevent inhalation exposure.

  • Acidity: Upon dissolution, the HBr salt generates an acidic solution (pH ~4-5), necessitating compatibility checks with sensitive biological assays.

Risk Assessment & Hazard Profile

Treat this compound as a hazardous chemical requiring containment.

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315Causes skin irritationDirect contact with powder or high-concentration stock solutions can cause dermatitis.
Eye Irritation H319Causes serious eye irritationDust is the primary vector; micro-abrasions from crystals can exacerbate chemical irritation.
STOT - SE H335May cause respiratory irritationInhalation of dust triggers mucosal inflammation. Zero-tolerance for open-bench weighing.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for fine salt powders. Adhere to this matrix.

PPE CategoryRequirementTechnical Rationale
Respiratory Fume Hood (Face Velocity > 100 fpm) Primary engineering control. If hood is unavailable, a N95/P100 respirator is mandatory for weighing.
Ocular Chemical Splash Goggles Safety glasses with side shields are minimum; goggles preferred to seal against airborne dust.
Dermal (Hand) Double Nitrile Gloves (4 mil min) Inner: 4 mil nitrile. Outer: 4 mil nitrile (Long cuff). Change outer gloves immediately after weighing.
Body Lab Coat (Buttoned, Cotton/Poly) Synthetic fibers can generate static, attracting the powder. 100% cotton is preferred to reduce static cling.

Operational Protocol: Safe Handling Workflow

Phase A: Storage & Stability[1]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) or in a desiccator.

  • Light: Protect from light to prevent bromide oxidation (yellowing).

Phase B: Weighing & Transfer (The Critical Step)
  • Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure. BCP salts are "fly-away" powders.

  • Containment: Weigh only inside a chemical fume hood.

  • Technique:

    • Tare the receiving vial (glass preferred over plastic to reduce static).

    • Transfer solid using a micro-spatula.

    • Do not return excess material to the stock bottle (avoids moisture contamination).

    • Wipe the exterior of the stock bottle with a dry Kimwipe before returning to storage.

Phase C: Solubilization
  • Solvents: Highly soluble in DMSO, Methanol, and Water.

  • Exotherm: Dissolution is mildly exothermic. Add solvent slowly.

  • Stock Storage: DMSO stocks (e.g., 100 mM) should be aliquoted and stored at -20°C to prevent freeze-thaw degradation.

HandlingWorkflow cluster_0 Critical Checkpoint Storage 1. Storage (2-8°C, Desiccated) Equilibration 2. Thermal Equilibration (Warm to RT before opening) Storage->Equilibration Prevent Condensation Weighing 3. Weighing (Fume Hood + Anti-Static) Equilibration->Weighing Inert Atmosphere Solubilization 4. Solubilization (DMSO/Water) Weighing->Solubilization Slow Addition Waste 5. Disposal (Acidic Organic Waste) Solubilization->Waste Post-Exp

Figure 1: Operational workflow emphasizing thermal equilibration to prevent moisture condensation on the hygroscopic salt.

Emergency Response Procedures

Spills (Solid Powder)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don goggles and double gloves.

  • Contain: Cover the spill with a damp paper towel (to prevent dust generation) or use a dedicated chemical vacuum (HEPA).

  • Clean: Wipe area with 70% Ethanol followed by water.

  • Disposal: Place waste in a sealed bag labeled "Hazardous Solid Waste."

Exposure[1][2]
  • Eye Contact: Flush immediately with water for 15 minutes. The HBr salt is acidic; immediate dilution is critical to prevent corneal damage.

  • Skin Contact: Wash with soap and copious water.[1] Do not use ethanol (may enhance absorption).

  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (respiratory irritation).

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid Powder Type->Solid Liquid Solution (DMSO/Water) Type->Liquid ActionSolid Cover with Damp Towel (Prevent Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite (Neutralize) Liquid->ActionLiquid Disposal Hazardous Waste Bin ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Decision tree for spill remediation based on physical state.

Disposal & Environmental Compliance

  • Waste Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Liquid Waste: Solutions in DMSO or organic solvents must go into "Halogenated Organic Waste" (due to Bromide content) or "Non-Halogenated" depending on facility rules, but generally, the HBr component classifies it as requiring careful handling.

  • Solid Waste: Dispose of vials and contaminated PPE in solid hazardous waste drums.

  • Drain Disposal: Strictly Prohibited. Do not pour down the sink.

References

  • PubChem. (n.d.). Compound Summary: Bicyclo[1.1.1]pentan-1-amine hydrochloride.[2][3][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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